5-Bromo-6-methoxybenzofuran-2-carboxylic acid
Description
Properties
IUPAC Name |
5-bromo-6-methoxy-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO4/c1-14-8-4-7-5(2-6(8)11)3-9(15-7)10(12)13/h2-4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNWDMISPSACLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(OC2=C1)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-6-methoxybenzofuran-2-carboxylic acid
CAS Number: 20073-19-2
Prepared by: Gemini, Senior Application Scientist
This technical guide provides a comprehensive overview of 5-Bromo-6-methoxybenzofuran-2-carboxylic acid, a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document delves into its chemical and physical properties, outlines a plausible synthetic pathway, predicts its spectral characteristics, and explores its potential applications in medicinal chemistry, all grounded in authoritative scientific context.
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran nucleus is a privileged heterocyclic scaffold frequently encountered in natural products and synthetic molecules with a wide array of biological activities. Its unique electronic and structural features make it a versatile template for the design of novel therapeutic agents. Benzofuran derivatives have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, antiviral, and anticancer activities. The strategic functionalization of the benzofuran ring system allows for the fine-tuning of a molecule's physicochemical properties and biological targets, making it a cornerstone in modern medicinal chemistry. This compound, with its strategic placement of a bromine atom, a methoxy group, and a carboxylic acid moiety, represents a valuable intermediate for the synthesis of complex and potentially bioactive molecules.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The following table summarizes its key known and predicted properties.
| Property | Value | Source(s) |
| CAS Number | 20073-19-2 | [1][2][3] |
| Molecular Formula | C₁₀H₇BrO₄ | [3] |
| Molecular Weight | 271.06 g/mol | [3] |
| Boiling Point | 399.7 ± 37.0 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.7 ± 0.1 g/cm³ (Predicted) | [2] |
| Flash Point | 195.5 ± 26.5 °C (Predicted) | [1] |
| LogP | 2.82 (Predicted) | [1] |
| Melting Point | Not available | [2] |
| Storage | Sealed in dry, 2-8°C | [3] |
Synthesis and Reaction Mechanisms
Proposed Synthetic Pathway
The synthesis would likely begin with a suitably substituted phenol, which would undergo a series of reactions to form a 3-bromocoumarin intermediate. This intermediate would then be subjected to a microwave-assisted Perkin rearrangement to yield the target benzofuran-2-carboxylic acid.
References
physicochemical properties of 5-Bromo-6-methoxybenzofuran-2-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-6-methoxybenzofuran-2-carboxylic acid
Foreword: The Benzofuran Scaffold in Modern Drug Discovery
The benzofuran moiety is a privileged heterocyclic system, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1][2][3] Its rigid structure and rich electron density make it an ideal scaffold for designing molecules that can interact with a wide array of biological targets, leading to applications in anticancer, antimicrobial, anti-inflammatory, and antiviral therapies.[1][3][4] this compound is a member of this important class, possessing functional groups—a carboxylic acid, a methoxy ether, and a bromine atom—that offer multiple avenues for synthetic modification and interaction with biological systems. Understanding the fundamental physicochemical properties of this molecule is not merely an academic exercise; it is a critical prerequisite for its rational development as a potential therapeutic agent or a key intermediate in drug synthesis.[5][6][7][8] This guide provides an in-depth exploration of these properties, focusing on both their theoretical importance and the practical methodologies for their determination.
Molecular Profile and Core Physicochemical Data
This compound (CAS No. 20073-19-2) is a substituted benzofuran derivative.[9][10] The interplay of its constituent functional groups dictates its overall behavior in both chemical and biological environments. The carboxylic acid moiety provides a site for ionic interactions and hydrogen bonding, the methoxy group influences lipophilicity and metabolic stability, and the bromine atom adds to the molecular weight and can modulate binding affinities through halogen bonding.
A summary of its key computed and known physical properties is presented below. It is crucial to note that while computational predictions are valuable for initial assessment, experimental verification is the gold standard in drug development.
| Property | Value / Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₀H₇BrO₄ | Defines the elemental composition and exact mass. |
| Molecular Weight | 271.06 g/mol [10] | Influences diffusion rates and overall "drug-likeness" metrics. |
| Form | Solid[11] | Affects handling, formulation, and dissolution characteristics. |
| Boiling Point | 399.7 ± 37.0 °C (at 760 mmHg)[12] | Indicates thermal stability; relevant for synthesis and purification. |
| Density | 1.7 ± 0.1 g/cm³[12] | Important for formulation design and manufacturing processes. |
| LogP (Predicted) | 2.82[12] | A measure of lipophilicity, critical for predicting membrane permeability and absorption. |
| pKa (Predicted) | ~3-5 | The carboxylic acid group is expected to have a pKa in the typical range for aromatic carboxylic acids, making it ionized at physiological pH.[13] |
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a paramount property, as a drug must be in solution to be absorbed and exert its therapeutic effect.[8] Poor solubility is a leading cause of failure in drug development pipelines. For an acidic compound like this compound, solubility is intrinsically linked to pH.
Causality Behind Experimental Choices
The Shake-Flask Method is the definitive technique for determining thermodynamic solubility.[1] Its "gold standard" status comes from its principle: allowing a compound to reach true thermodynamic equilibrium between its solid phase and a saturated aqueous solution. This contrasts with kinetic solubility methods, which are faster but can overestimate solubility by starting from a DMSO stock, potentially leading to supersaturated and unstable solutions.[7][8] For lead optimization and pre-formulation, understanding the true equilibrium solubility is non-negotiable.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol outlines the steps to determine the solubility of the title compound in a buffered aqueous solution (e.g., Phosphate-Buffered Saline, pH 7.4) to mimic physiological conditions.
-
Preparation: Add an excess amount of solid this compound to a series of replicate glass vials. The excess is critical to ensure that an equilibrium with the solid phase is maintained.
-
Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., PBS, pH 7.4) to each vial.
-
Equilibration: Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a prolonged period (24-48 hours) to ensure equilibrium is reached.[2][14]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the vials at a high speed to pellet any remaining suspended microparticles.
-
Sampling: Carefully withdraw a supernatant aliquot from each vial, ensuring no solid material is disturbed.
-
Filtration (Optional but Recommended): Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any final traces of particulate matter.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a standard curve prepared with known concentrations of the compound.[2][7]
-
Reporting: The average concentration from the replicate vials is reported as the thermodynamic solubility at the specified pH and temperature.
Caption: Workflow for the Shake-Flask Solubility Assay.
Acidity (pKa): The Driver of In Vivo Behavior
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a drug molecule, the pKa dictates the degree of ionization at a given pH. This is profoundly important because the ionized (charged) and unionized (neutral) forms of a drug have drastically different properties: the neutral form is typically more lipid-soluble and can more easily cross cell membranes, while the ionized form is more water-soluble.[5][8] Given its carboxylic acid group, this compound is expected to be predominantly ionized at the physiological pH of 7.4.
Causality Behind Experimental Choices
Potentiometric titration is the most direct and accurate method for pKa determination.[3][5][15] The method's trustworthiness stems from its fundamental principle: it measures the pH of a solution as a function of the volume of added titrant (a strong base for an acidic analyte). The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point of half-neutralization where pH = pKa.[4] This method is robust, highly precise, and provides a direct thermodynamic measurement.[15]
Experimental Protocol: pKa Determination by Potentiometric Titration
-
System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[5]
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., water, or a co-solvent system like methanol/water for poorly soluble compounds) to create a solution of known concentration (e.g., 1-10 mM).[3]
-
Ionic Strength Adjustment: Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration, which minimizes variations in activity coefficients.[5]
-
Initial Acidification: For an acidic analyte, add a small amount of strong acid (e.g., 0.1 M HCl) to the solution to ensure the titration starts with the compound fully protonated.
-
Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C) with gentle stirring. Immerse the calibrated pH electrode. Add a standardized strong base titrant (e.g., 0.1 M NaOH, carbonate-free) in small, precise increments using an automated burette.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point. Alternatively, calculate the first or second derivative of the curve to precisely locate the inflection point.[4]
-
Validation: Perform a minimum of three replicate titrations to ensure reproducibility.[5]
Caption: Logical flow of pKa determination via potentiometry.
Lipophilicity (LogP/LogD): A Predictor of Permeability
Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[6] It is typically expressed as LogP (the partition coefficient between octanol and water for the neutral species) or LogD (the distribution coefficient at a specific pH, accounting for both ionized and neutral forms).
Causality Behind Experimental Choices
While the shake-flask method is the traditional way to measure LogP, it can be time-consuming and requires a significant amount of pure compound.[6] For drug discovery settings, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a high-throughput, reliable alternative.[6][16] The method is based on the principle that a compound's retention time on a nonpolar stationary phase (like C18) is proportional to its lipophilicity. By calibrating the system with compounds of known LogP values, a robust correlation can be established to determine the LogP of an unknown compound from its retention time.[17][18] This method is fast, requires very little sample, and is less sensitive to impurities.[16][19]
Experimental Protocol: LogP Determination by RP-HPLC
-
System Setup: Use a C18 reverse-phase HPLC column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration:
-
Prepare a set of 5-7 calibration standards—compounds with a range of well-documented LogP values that bracket the expected LogP of the analyte.
-
Inject each standard individually onto the HPLC system and record its retention time (t_R).
-
Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
For each standard, calculate the capacity factor, k = (t_R - t_0) / t_0.
-
Plot the known LogP values of the standards against their corresponding log(k) values. Perform a linear regression to generate a calibration curve and its equation (e.g., LogP = m * log(k) + c).[6]
-
-
Sample Analysis:
-
Dissolve this compound in the mobile phase.
-
Inject the sample onto the same HPLC system under identical conditions used for the standards.
-
Record its retention time (t_R).
-
-
Calculation:
-
Calculate the capacity factor (k) for the analyte.
-
Using the linear regression equation from the calibration curve, calculate the LogP of the analyte from its log(k) value.
-
Spectral Characterization
Spectroscopic analysis provides an unambiguous structural fingerprint of the molecule.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present. For this compound, the following characteristic absorptions are expected:
-
O-H Stretch (Carboxylic Acid): A very broad and strong band from approximately 2500-3300 cm⁻¹, resulting from strong hydrogen bonding between molecules.[20][21]
-
C-H Stretch (Aromatic/Alkene): Sharp peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic -OCH₃): Sharp peaks just below 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A very strong, sharp absorption around 1700-1725 cm⁻¹. Conjugation with the benzofuran ring system will likely place this absorption at the lower end of the range.[20][21]
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Carboxylic Acid & Ether): Strong bands in the 1000-1300 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR:
-
-COOH Proton: A highly deshielded, often broad singlet appearing far downfield, typically between 10-13 ppm. This signal will disappear upon addition of D₂O due to proton exchange.[22][23]
-
Aromatic Protons: The protons on the benzofuran ring will appear in the aromatic region (approx. 7.0-8.0 ppm). We would expect two singlets for the protons at the C4 and C7 positions.
-
Furan Proton: The proton at the C3 position of the furan ring will likely appear as a singlet in the 7.0-7.5 ppm range.
-
-OCH₃ Protons: A sharp singlet integrating to 3 protons, typically in the 3.8-4.0 ppm range.
-
-
¹³C NMR:
-
Carbonyl Carbon (-COOH): A signal in the highly deshielded region of 165-180 ppm.[22][23]
-
Aromatic & Furan Carbons: Multiple signals in the 100-160 ppm range. The carbons attached to oxygen will be the most deshielded. The carbon attached to bromine (C5) will be shifted relative to an unsubstituted carbon.
-
Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern, which aids in structural confirmation.
-
Molecular Ion (M⁺): The parent peak should appear at m/z corresponding to the molecular weight (270/272 for C₁₀H₇⁷⁹BrO₄ / C₁₀H₇⁸¹BrO₄). The characteristic isotopic pattern of bromine (a near 1:1 ratio for the M⁺ and M+2 peaks) will be a key diagnostic feature.
-
Key Fragmentation Pathways: Common fragmentation for carboxylic acids includes the loss of -OH (M-17) and the loss of -COOH (M-45).[22] Further fragmentation of the benzofuran ring would also be expected.
Conclusion: A Foundation for Rational Drug Design
The —its solubility, acidity, and lipophilicity—are not independent variables but rather interconnected parameters that collectively govern its drug-like potential. The methodologies detailed in this guide provide a robust framework for the experimental determination of these critical attributes. A thorough characterization, grounded in the principles of scientific integrity and validated protocols, is the essential first step in transforming a promising molecular scaffold into a viable therapeutic candidate.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. enamine.net [enamine.net]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. 20073-19-2|this compound|BLD Pharm [bldpharm.com]
- 10. calpaclab.com [calpaclab.com]
- 11. eMolecules 5-BROMO-6-METHOXY-BENZOFURAN-2-CARBOXYLIC ACID | 20073-19-2 | Fisher Scientific [fishersci.com]
- 12. CAS#:20073-19-2 | this compound | Chemsrc [chemsrc.com]
- 13. chem.indiana.edu [chem.indiana.edu]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. americanelements.com [americanelements.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
An In-depth Technical Guide to Benzofuran-2-Carboxylic Acid Derivatives: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3][4] Among these, benzofuran-2-carboxylic acid and its derivatives have garnered significant attention due to their prominent roles as intermediates in the synthesis of complex therapeutic agents and as bioactive molecules in their own right.[5] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning biological applications of benzofuran-2-carboxylic acid derivatives, with a focus on their potential in drug discovery and development. We will delve into established and novel synthetic methodologies, explore their diverse pharmacological profiles including anticancer and antimicrobial activities, and provide detailed experimental protocols for key synthetic transformations.
Introduction: The Significance of the Benzofuran-2-Carboxylic Acid Core
The benzofuran moiety, a bicyclic system consisting of a fused benzene and furan ring, is a privileged structure in drug design.[1][6][7] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antifungal, antihyperglycemic, analgesic, antiparasitic, and antitumor properties.[2][3][4] The incorporation of a carboxylic acid group at the 2-position of the benzofuran ring provides a crucial handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives with tailored pharmacological profiles.[5] This versatility has made benzofuran-2-carboxylic acid a valuable building block in the development of novel therapeutics.[5]
Synthetic Strategies for Benzofuran-2-Carboxylic Acid and Its Derivatives
The construction of the benzofuran-2-carboxylic acid scaffold can be achieved through various synthetic routes, each with its own advantages and limitations. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Classical Synthesis: The Perkin Rearrangement
One of the earliest and most well-known methods for synthesizing benzofuran-2-carboxylic acids is the Perkin rearrangement of 3-halocoumarins.[8] This reaction involves the base-catalyzed ring contraction of a coumarin derivative to yield the corresponding benzofuran-2-carboxylic acid.[8]
Mechanism of the Perkin Rearrangement: The reaction is proposed to proceed via an initial base-catalyzed cleavage of the lactone ring of the 3-halocoumarin. The resulting phenoxide ion then undergoes an intramolecular nucleophilic attack on the vinyl halide, leading to the formation of the benzofuran ring.[8]
Advancements in the Perkin Rearrangement: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the Perkin rearrangement, offering a more efficient alternative to traditional heating methods.[8]
Modern Synthetic Approaches
In addition to classical methods, a variety of modern synthetic strategies have been developed to access benzofuran-2-carboxylic acid derivatives with greater efficiency and diversity. These include:
-
Palladium-Catalyzed Cyclizations: Transition-metal catalyzed reactions, particularly those employing palladium, have become powerful tools for benzofuran synthesis.[1] Carbonylative cyclizations via Sonogashira reactions and Heck-type cyclizations are prominent examples.[1]
-
One-Pot Procedures: To streamline the synthetic process, one-pot reactions that combine multiple steps without the isolation of intermediates have been developed. For instance, a facile one-pot synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives has been reported, involving an in-situ Williamson ether formation followed by ester hydrolysis and intramolecular cyclization.[9]
-
Directed C-H Functionalization: The strategic use of directing groups, such as 8-aminoquinoline (8-AQ), allows for the selective functionalization of the C3 position of the benzofuran ring. This approach, combined with subsequent transamidation, provides a modular route to a wide range of C3-substituted benzofuran-2-carboxamides from the commercially available benzofuran-2-carboxylic acid.[1][10]
Diagram of a General Synthetic Workflow:
Caption: General workflow for the synthesis of benzofuran-2-carboxylic acid derivatives.
Spectroscopic Characterization
The structural elucidation of benzofuran-2-carboxylic acid derivatives relies on a combination of spectroscopic techniques.
| Spectroscopic Technique | Key Features |
| ¹H NMR | Signals for aromatic protons on the benzofuran core and substituents. The proton at the 3-position typically appears as a singlet. |
| ¹³C NMR | Resonances for the carboxylic acid carbon (around 160-170 ppm) and the carbons of the benzofuran ring system. |
| Infrared (IR) | A strong absorption band for the carboxylic acid C=O stretch (around 1700 cm⁻¹) and a broad O-H stretch (around 2500-3300 cm⁻¹). |
| Mass Spectrometry (MS) | Provides the molecular weight of the compound and fragmentation patterns that aid in structural confirmation. |
| UV-Visible | Typically shows two main absorption bands, one around 280-290 nm and a shoulder at higher wavelengths.[11][12] |
Biological Activities and Therapeutic Potential
Benzofuran-2-carboxylic acid derivatives have emerged as a promising class of compounds with a diverse range of biological activities, making them attractive candidates for drug development.
Anticancer Activity
Numerous studies have highlighted the potential of benzofuran-2-carboxylic acid derivatives as anticancer agents.[13][14][15]
-
Inhibition of NF-κB: Certain benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have been shown to exhibit potent cytotoxic activities against various human cancer cell lines and inhibit NF-κB transcriptional activity.[13] The lead compound, benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide, demonstrated outstanding anticancer and NF-κB inhibitory activity.[13]
-
Carbonic Anhydrase Inhibition: Novel benzofuran-based carboxylic acid derivatives have been designed as inhibitors of cancer-related human carbonic anhydrase (hCA) isoforms, particularly hCA IX.[16] Some of these compounds displayed submicromolar inhibitory activity against hCA IX and promising antiproliferative effects against breast cancer cell lines.[16]
-
Induction of Apoptosis: Some derivatives have been found to induce apoptosis in cancer cells. For example, a 5-bromobenzofuran-based derivative exhibited a potent antiproliferative effect on MDA-MB-231 breast cancer cells, arrested the cell cycle at the G2-M phase, and induced apoptosis.[15][16]
-
Cancer Immunotherapy: Benzofuran-2-carboxylic acid has been identified as a potent mimic of phosphotyrosine (pTyr), leading to the design of novel inhibitors of lymphoid tyrosine phosphatase (LYP), a key regulator in the T-cell receptor (TCR) signaling pathway.[17] These inhibitors have shown the potential to enhance antitumor immunity in preclinical models.[17]
Diagram of Anticancer Mechanisms:
Caption: Key anticancer mechanisms of benzofuran-2-carboxylic acid derivatives.
Antimicrobial Activity
The benzofuran scaffold is also a well-established pharmacophore for the development of antimicrobial agents.[2][18] Derivatives of benzofuran-2-carboxylic acid have demonstrated activity against a range of bacterial and fungal pathogens.[18][19][20]
-
Antibacterial Activity: Halogenated derivatives of benzofuran-2-carboxylic acid have shown promising activity against Gram-positive bacteria.[19][20] Structure-activity relationship (SAR) studies suggest that the presence and position of substituents on the benzofuran ring significantly influence the antibacterial potency.[2]
-
Antifungal Activity: Certain derivatives have also exhibited antifungal properties, particularly against Candida species.[20] The introduction of specific functional groups can enhance the antifungal efficacy.
Experimental Protocols
General Procedure for the Synthesis of Benzofuran-2-Carboxylic Acids via Perkin Rearrangement[8]
This protocol describes a microwave-assisted Perkin rearrangement for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins.
Materials:
-
3-Halocoumarin
-
Sodium hydroxide
-
Ethanol
-
Hydrochloric acid (1 M)
-
Microwave reactor
Procedure:
-
Dissolve the 3-halocoumarin in ethanol in a microwave-safe reaction vessel.
-
Add a solution of sodium hydroxide in ethanol to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified power and temperature for a short duration (e.g., 300W at 79°C for 5 minutes).[8]
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with 1 M hydrochloric acid to precipitate the benzofuran-2-carboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry.
-
Purify the product by recrystallization if necessary.
General Procedure for the Synthesis of Benzofuran-2-Carboxamides[1]
This protocol outlines a two-step, one-pot transamidation of C3-arylated benzofuran-2-(8-aminoquinoline)amides.
Materials:
-
C3-arylated benzofuran-2-(8-aminoquinoline)amide
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (MeCN)
-
Desired amine nucleophile
Procedure:
-
Dissolve the C3-arylated benzofuran-2-(8-aminoquinoline)amide in MeCN.
-
Add Boc₂O and DMAP to the solution.
-
Heat the reaction mixture at 60°C for 5 hours.
-
Concentrate the reaction mixture in vacuo to remove the solvent.
-
Dissolve the residue in a suitable solvent and add the desired amine nucleophile.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction mixture by washing with aqueous solutions and extracting with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Conclusion and Future Perspectives
Benzofuran-2-carboxylic acid and its derivatives represent a versatile and highly valuable class of compounds in medicinal chemistry. The development of efficient and modular synthetic strategies has enabled the creation of diverse libraries of these compounds for biological screening. The broad spectrum of pharmacological activities, particularly in the areas of oncology and infectious diseases, underscores their significant therapeutic potential. Future research in this field will likely focus on the design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. The exploration of new biological targets and the application of advanced drug delivery systems will further enhance the clinical prospects of this promising scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 5. nbinno.com [nbinno.com]
- 6. jocpr.com [jocpr.com]
- 7. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Benzofuran-2-carboxylic acid [webbook.nist.gov]
- 13. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 19. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 20. mdpi.com [mdpi.com]
Executive Summary: The Benzofuran Core in Modern Medicinal Chemistry
An In-depth Technical Guide: 5-Bromo-6-methoxybenzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a quintessential example of a "privileged structure" in the field of drug discovery.[1][2] This heterocyclic system, composed of a fused benzene and furan ring, is a recurring motif in a multitude of natural products and synthetic compounds that exhibit a vast spectrum of biological activities.[1][3][4] Derivatives of benzofuran have been extensively investigated and developed as therapeutic agents with applications ranging from anticancer and antimicrobial to anti-inflammatory and antiviral.[2][3][4][5][6]
This guide focuses on a specific, highly functionalized derivative: This compound . The strategic placement of its substituents—a bromine atom, a methoxy group, and a carboxylic acid—makes it a particularly valuable building block for combinatorial chemistry and targeted drug design. This document provides an in-depth analysis of its fundamental molecular properties, detailed synthetic protocols with mechanistic rationale, and a discussion of its potential applications in modern drug development, grounded in established scientific principles.
Core Physicochemical and Structural Characteristics
A precise understanding of a molecule's fundamental properties is the bedrock of its application in research. The molecular weight, in particular, is a critical parameter for everything from stoichiometric calculations in synthesis to its potential adherence to drug-likeness principles like Lipinski's Rule of Five.
Key Molecular Data
The essential physicochemical properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇BrO₄ | [7] |
| Molecular Weight | 271.06 g/mol | [7][8] |
| CAS Number | 20073-19-2 | [7][8] |
| Synonyms | 2-Benzofurancarboxylic acid, 5-bromo-6-methoxy- | [7] |
| Physical Form | Solid |
Chemical Structure
The structural arrangement of the molecule is key to its reactivity and pharmacological potential.
Caption: Chemical structure of this compound.
Synthesis and Mechanistic Rationale
The synthesis of substituted benzofuran-2-carboxylic acids can be achieved through several established routes. The choice of a specific pathway is dictated by the availability of starting materials, desired yield, and scalability. A common and reliable method involves the initial formation of a benzofuran ester, followed by hydrolysis.
Retrosynthetic Analysis
A logical retrosynthetic pathway simplifies the synthetic challenge by breaking down the target molecule into simpler, commercially available precursors.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmatutor.org [pharmatutor.org]
- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. 20073-19-2|this compound|BLD Pharm [bldpharm.com]
spectroscopic data (NMR, IR, MS) for 5-Bromo-6-methoxybenzofuran-2-carboxylic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-6-methoxybenzofuran-2-carboxylic acid
Molecular Structure and Spectroscopic Implications
A thorough spectroscopic analysis begins with a foundational understanding of the molecule's structure. This compound is a poly-functionalized heterocyclic compound. Its key structural features, each contributing distinct spectroscopic signatures, are:
-
Benzofuran Core: A bicyclic aromatic system comprising a benzene ring fused to a furan ring. This rigid core dictates the relative positions of the protons and carbons.
-
Carboxylic Acid Group (-COOH): Positioned at C2 of the furan ring, this group introduces a highly acidic proton, a carbonyl carbon, and characteristic vibrational modes.
-
Bromine Atom (-Br): A heavy halogen at C5, it significantly influences the electronic environment of the benzene ring and provides a distinctive isotopic signature in mass spectrometry.
-
Methoxy Group (-OCH₃): Located at C6, this electron-donating group affects the chemical shifts of nearby protons and carbons and presents a sharp singlet in ¹H NMR.
The interplay of these functionalities determines the precise spectral data expected.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structural elucidation. For this molecule, both ¹H and ¹³C NMR will provide critical data for confirming its constitution.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show four distinct signals in the aromatic/heteroaromatic region and one sharp singlet for the methoxy group. The carboxylic acid proton will appear as a broad singlet at a significantly downfield shift.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 10.0 - 13.0 | Broad Singlet | 1H | -COOH | The acidic proton of a carboxylic acid is highly deshielded and often exchanges, leading to a broad signal. Its chemical shift is concentration and solvent-dependent. |
| ~ 7.8 | Singlet | 1H | H-4 | This proton is on the benzene ring, adjacent to the electron-donating methoxy group and ortho to the bromine atom. Its chemical shift is influenced by these neighboring groups. |
| ~ 7.5 | Singlet | 1H | H-7 | This proton is also on the benzene ring, adjacent to the fused furan ring. It appears as a singlet due to the lack of adjacent protons for coupling. |
| ~ 7.2 | Singlet | 1H | H-3 | This proton is on the furan ring and is typically observed in this region for 2-substituted benzofurans. |
| ~ 3.9 | Singlet | 3H | -OCH₃ | The three equivalent protons of the methoxy group are shielded and appear as a characteristic sharp singlet. |
Predicted ¹³C NMR Spectrum
A proton-decoupled ¹³C NMR spectrum is expected to display 10 distinct signals, corresponding to each unique carbon atom in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| 160 - 170 | C=O | The carbonyl carbon of a carboxylic acid is significantly deshielded and appears in this characteristic downfield region. |
| 155 - 160 | C-6 | This aromatic carbon is attached to the strongly electron-donating methoxy group, causing a significant downfield shift. |
| 145 - 150 | C-7a | A quaternary carbon at the bridgehead of the fused ring system. |
| 140 - 145 | C-2 | The carbon bearing the carboxylic acid group in the furan ring. |
| 125 - 130 | C-3a | The second quaternary bridgehead carbon. |
| 115 - 120 | C-4 | Aromatic CH carbon, its shift is influenced by the adjacent methoxy group. |
| 110 - 115 | C-5 | This carbon is directly bonded to bromine, which typically causes a shift to this region. |
| 105 - 110 | C-3 | The CH carbon in the furan ring. |
| 100 - 105 | C-7 | Aromatic CH carbon adjacent to the furan ring. |
| ~ 56 | -OCH₃ | The carbon of the methoxy group is shielded and appears in the typical range for sp³ carbons bonded to oxygen. |
Experimental Protocol for NMR Spectroscopy
A robust NMR analysis would proceed as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the carboxylic acid and the aromatic system.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |
| 2500 - 3300 | Broad, Strong | O-H stretch | This very broad and characteristic absorption is due to the hydrogen-bonded dimer formation of the carboxylic acid group. |
| ~ 1700 | Strong, Sharp | C=O stretch | The carbonyl stretch of an aromatic carboxylic acid is very intense and appears in this region. Conjugation with the benzofuran system may shift it slightly lower compared to a saturated acid. |
| ~ 1600, ~1470 | Medium | C=C stretch | These absorptions are characteristic of the aromatic carbon-carbon double bond stretching in the benzofuran ring system. |
| 1250 - 1300 | Strong | C-O stretch | The stretching vibration of the C-O single bond within the carboxylic acid group is typically strong. |
| 1000 - 1100 | Medium | C-O stretch | Asymmetric C-O-C stretching from the methoxy ether group. |
| ~ 900 | Broad, Medium | O-H bend | An out-of-plane bend for the carboxylic acid OH group is another characteristic feature, often seen as a broad absorption. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The spectrum can be acquired using either the KBr (potassium bromide) pellet method or with an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: Grind a small amount of the solid sample with dry KBr powder and press it into a transparent disk.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum of the empty sample holder (for KBr) or clean ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its elemental composition and connectivity.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular formula is C₁₀H₇BrO₄. The key feature will be a pair of molecular ion peaks of nearly equal intensity, separated by 2 mass-to-charge units (m/z). This is the characteristic isotopic signature of bromine, which has two major isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).
-
m/z ≈ 270: Corresponding to the molecule containing the ⁷⁹Br isotope.
-
m/z ≈ 272: Corresponding to the molecule containing the ⁸¹Br isotope.
-
-
Key Fragmentation Pathways: Electron Impact (EI) ionization would likely induce fragmentation. Common losses from the molecular ion would include:
-
Loss of •OH (M-17): A common fragmentation for carboxylic acids.
-
Loss of •OCH₃ (M-31): Cleavage of the methoxy group.
-
Loss of •COOH (M-45): Loss of the entire carboxylic acid radical, which is a very common and diagnostically useful fragmentation pathway.
-
Loss of Br• (M-79/81): Cleavage of the carbon-bromine bond.
-
Caption: Predicted major fragmentation pathways for the title compound.
Experimental Protocol for Mass Spectrometry
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids and is commonly coupled with liquid chromatography (LC-MS). Electron Impact (EI) is a harder technique that provides more extensive fragmentation and is often used with gas chromatography (GC-MS).
-
Mass Analyzer: A high-resolution mass spectrometer (such as TOF, Orbitrap, or FT-ICR) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental formula of the parent ion and its fragments.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peaks and interpret the major fragment ions. The isotopic pattern for bromine should be used as a primary diagnostic tool.
Conclusion
The structural elucidation of this compound can be confidently achieved through a combined spectroscopic approach. The predicted data presented in this guide form a comprehensive blueprint for researchers. Key identifying features include: the three distinct aromatic/furanoid proton signals and one methoxy singlet in ¹H NMR; ten unique carbon signals in ¹³C NMR with a characteristic carbonyl peak; a very broad O-H stretch and a strong C=O stretch in the IR spectrum; and a distinctive M/M+2 molecular ion pattern in the mass spectrum, indicative of the bromine atom. This guide serves as an authoritative reference for the characterization of this and structurally related benzofuran compounds.
A Technical Guide to the Derivatives of 5-Bromo-6-methoxybenzofuran-2-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Benzofuran Scaffold in Medicinal Chemistry
The benzofuran nucleus is a privileged heterocyclic system that forms the core of a multitude of biologically active compounds, both of natural and synthetic origin.[1][2] Its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The versatility of the benzofuran ring allows for structural modifications at various positions, enabling the fine-tuning of physicochemical properties and biological activities. This guide focuses on the derivatives of a specific, synthetically accessible scaffold: 5-Bromo-6-methoxybenzofuran-2-carboxylic acid . We will explore the known and potential derivatives of this core, delving into their synthesis, chemical characteristics, and promising therapeutic applications, with a particular emphasis on their potential as anticancer agents.
The Core Moiety: this compound
The this compound scaffold possesses several key features that make it an attractive starting point for drug discovery:
-
Benzofuran Core: Provides a rigid, planar structure that can effectively interact with biological targets.
-
Carboxylic Acid Group (C2-position): A versatile functional handle for the synthesis of a wide array of derivatives, including esters and amides. This group can also participate in crucial hydrogen bonding interactions with target proteins.[3]
-
Bromo Substituent (C5-position): The presence of a halogen atom, such as bromine, can significantly enhance the biological activity of a molecule.[1][2][4] It can increase lipophilicity, improve membrane permeability, and participate in halogen bonding, a specific type of non-covalent interaction that can contribute to ligand-protein binding affinity.
-
Methoxy Group (C6-position): This electron-donating group can influence the electronic properties of the benzofuran ring system and can be a site for metabolic modification.
Synthetic Pathways to Key Derivatives: Amides and Esters
The carboxylic acid functionality at the 2-position of the this compound core is the primary site for derivatization. The two most common and synthetically accessible classes of derivatives are amides and esters.
Amide Derivatives: Building Blocks for Bioactivity
Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of diverse functionalities that can modulate a compound's pharmacological profile.
A common and effective method for the synthesis of amides from carboxylic acids involves the use of a coupling agent.
Step-by-Step Methodology:
-
Activation of the Carboxylic Acid: The this compound is dissolved in a suitable aprotic solvent (e.g., dichloromethane, dimethylformamide). A coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), is added, often in the presence of an activator like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt), to form an activated ester intermediate.
-
Amine Coupling: The desired primary or secondary amine is then added to the reaction mixture. The amine nucleophilically attacks the activated ester, leading to the formation of the amide bond and the release of the coupling agent byproduct.
-
Work-up and Purification: The reaction mixture is typically washed with aqueous solutions to remove unreacted reagents and byproducts. The crude product is then purified using techniques such as column chromatography or recrystallization to yield the pure amide derivative.
-
Choice of Coupling Agent: The selection of the coupling agent can influence reaction efficiency and ease of purification. Water-soluble coupling agents like EDC are often preferred as the urea byproduct can be easily removed by aqueous work-up.
-
Solvent Selection: Aprotic solvents are used to prevent the hydrolysis of the activated intermediate.
-
Temperature Control: Amide coupling reactions are often carried out at room temperature, although gentle heating may be required in some cases to drive the reaction to completion.
Ester Derivatives: Modulating Lipophilicity and Prodrug Potential
Esterification of the carboxylic acid group is another straightforward method to generate a diverse library of compounds. Ester derivatives can exhibit altered solubility, lipophilicity, and pharmacokinetic properties compared to the parent carboxylic acid. They can also serve as prodrugs, which are metabolized in vivo to release the active carboxylic acid.
Fischer Esterification (Acid-Catalyzed):
Step-by-Step Methodology:
-
Reaction Setup: this compound is dissolved in an excess of the desired alcohol (e.g., methanol, ethanol).
-
Acid Catalyst: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the mixture.
-
Heating: The reaction mixture is heated to reflux to drive the equilibrium towards the formation of the ester.
-
Work-up and Purification: After the reaction is complete, the excess alcohol is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with an aqueous basic solution to remove any unreacted carboxylic acid and the acid catalyst. The organic layer is dried and the solvent is evaporated to yield the crude ester, which is then purified by column chromatography or distillation.
Biological Activities and Therapeutic Potential
While specific biological data for derivatives of this compound is limited in the public domain, the extensive research on structurally related brominated benzofurans provides a strong basis for predicting their therapeutic potential, particularly in the field of oncology.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of brominated benzofuran derivatives against various cancer cell lines.[1][2][5] The presence of the bromine atom is often correlated with enhanced anticancer activity.[1][4]
Key Findings from Related Compounds:
-
Structure-Activity Relationship (SAR): Studies on related benzofuran derivatives have shown that the nature of the substituent at the C2 position (amide or ester) and the substitution pattern on the benzofuran ring significantly influence cytotoxic potency.[2][4] For instance, the introduction of a bromomethyl group at the C3 position of a benzofuran ring resulted in remarkable cytotoxic activity against leukemia cell lines.[2]
-
Mechanism of Action: While the precise mechanisms are often compound-specific, proposed anticancer mechanisms for benzofuran derivatives include the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and targeting of key signaling pathways involved in cancer cell proliferation and survival.[1][3]
Table 1: Cytotoxic Activity of Structurally Related Brominated Benzofuran Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate | Various human cancer cell lines | Significant cytotoxic activity reported | [6] |
| 6-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxamide derivative | K562 (leukemia) | 5.0 | [1] |
| 6-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxamide derivative | HL-60 (leukemia) | 0.1 | [1] |
Enzyme Inhibition
Benzofuran derivatives have also emerged as promising inhibitors of various enzymes implicated in disease pathogenesis.
-
Kinase Inhibition: Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Certain benzofuran-2-carboxylic acid derivatives have been identified as potent inhibitors of kinases such as Pim-1, suggesting a potential therapeutic application in oncology.
-
Carbonic Anhydrase Inhibition: Carbonic anhydrases are involved in pH regulation and are overexpressed in some tumors. Benzofuran-based carboxylic acids have been shown to act as inhibitors of these enzymes, presenting another avenue for anticancer drug development.[3]
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of its amide and ester derivatives, coupled with the established biological potential of brominated benzofurans, provides a strong rationale for further investigation.
Future research in this area should focus on:
-
Synthesis and Screening: The synthesis of a diverse library of amide and ester derivatives of this compound and their systematic screening against a panel of cancer cell lines and relevant enzymes.
-
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies to elucidate the key structural features required for potent and selective biological activity.
-
Mechanism of Action Studies: In-depth investigations into the molecular mechanisms by which active compounds exert their therapeutic effects.
-
Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Note & Synthesis Protocol: A Reliable Pathway to 5-Bromo-6-methoxybenzofuran-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, two-step synthesis protocol for 5-Bromo-6-methoxybenzofuran-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis strategy is built upon established and reliable organic transformations, commencing with the regioselective bromination of a commercially available substituted salicylaldehyde, followed by a tandem O-alkylation and intramolecular cyclization to construct the benzofuran core. This guide offers in-depth, step-by-step instructions, explains the chemical rationale behind procedural choices, and includes a comprehensive list of materials and expected outcomes to ensure reproducibility in a laboratory setting.
Introduction
Benzofuran derivatives are a cornerstone in drug discovery, forming the structural core of numerous biologically active molecules.[1][2] The specific functionalization of the benzofuran scaffold is critical for modulating pharmacological activity. This compound is a valuable building block, incorporating a bromine atom for potential further cross-coupling reactions, a methoxy group influencing electronic properties, and a carboxylic acid handle for amide bond formation or other derivatizations. This protocol details a robust and accessible synthetic route starting from 2-hydroxy-4-methoxybenzaldehyde.
Overall Synthetic Workflow
The synthesis is logically divided into two primary stages: the preparation of the key aldehyde intermediate and its subsequent conversion to the final product.
Caption: Two-step synthesis of the target compound.
Part 1: Synthesis of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde
This initial step involves the electrophilic aromatic substitution on 2-hydroxy-4-methoxybenzaldehyde. The regioselectivity of the bromination is directed by the existing substituents on the aromatic ring. The powerful ortho, para-directing effects of the hydroxyl and methoxy groups, which are strongly activating, override the meta-directing, deactivating effect of the formyl group. The position C5, being para to the hydroxyl group and ortho to the methoxy group, is the most electronically enriched and sterically accessible site for bromination.
Experimental Protocol
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxy-4-methoxybenzaldehyde (10.0 g, 65.7 mmol) in glacial acetic acid (100 mL).
-
Bromination: Cool the solution to 0-5 °C in an ice bath. While stirring, add a solution of bromine (3.7 mL, 11.5 g, 72.3 mmol) in glacial acetic acid (20 mL) dropwise over 30 minutes. Maintain the temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture into 500 mL of ice-cold water with stirring. A yellow precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield 5-Bromo-2-hydroxy-4-methoxybenzaldehyde as a pale yellow solid. Dry the product under vacuum.
Part 2: Synthesis of this compound
This step follows a well-established route for constructing the benzofuran-2-carboxylate moiety from a salicylaldehyde derivative.[3] The reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group with ethyl bromomalonate, followed by an intramolecular condensation to form the furan ring. The final step is the saponification (hydrolysis) of the ethyl ester to the desired carboxylic acid.
Experimental Protocol
-
Reaction Setup: To a 250 mL three-necked flask equipped with a reflux condenser and magnetic stirrer, add 5-Bromo-2-hydroxy-4-methoxybenzaldehyde (10.0 g, 43.3 mmol), ethyl bromomalonate (11.3 g, 47.6 mmol), and anhydrous potassium carbonate (17.9 g, 129.8 mmol) in methyl ethyl ketone (100 mL).
-
Cyclization: Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC.
-
Hydrolysis: After cooling the reaction mixture, add a solution of potassium hydroxide (12.1 g, 216.5 mmol) in methanol (50 mL) and water (20 mL). Reheat the mixture to reflux for an additional 2 hours to facilitate the hydrolysis of the ester.
-
Workup: Cool the mixture to room temperature and remove the organic solvents under reduced pressure using a rotary evaporator.
-
Acidification: Dissolve the remaining residue in water (100 mL) and acidify with concentrated hydrochloric acid until the pH is approximately 2. A precipitate will form.
-
Isolation and Purification: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield pure this compound.
Reagents and Materials Summary
| Reagent/Material | Part | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| 2-Hydroxy-4-methoxybenzaldehyde | 1 | C₈H₈O₃ | 152.15 | 10.0 g |
| Bromine | 1 | Br₂ | 159.81 | 3.7 mL (11.5 g) |
| Glacial Acetic Acid | 1 | C₂H₄O₂ | 60.05 | ~120 mL |
| Ethyl Bromomalonate | 2 | C₇H₁₁BrO₄ | 239.06 | 11.3 g |
| Anhydrous Potassium Carbonate | 2 | K₂CO₃ | 138.21 | 17.9 g |
| Methyl Ethyl Ketone | 2 | C₄H₈O | 72.11 | 100 mL |
| Potassium Hydroxide | 2 | KOH | 56.11 | 12.1 g |
| Methanol | 2 | CH₄O | 32.04 | 50 mL |
| Hydrochloric Acid (concentrated) | 2 | HCl | 36.46 | As needed for pH 2 |
References
Application Notes and Protocols for the Bromination of 6-Methoxybenzofuran-2-carboxylic Acid
For: Researchers, scientists, and drug development professionals.
Introduction
Substituted benzofurans are a pivotal class of heterocyclic compounds frequently encountered in the core structures of numerous pharmaceuticals and biologically active molecules. Their versatile chemical nature allows for a wide range of functionalizations, enabling the fine-tuning of their pharmacological profiles. Among these modifications, bromination serves as a crucial step, introducing a versatile handle for subsequent cross-coupling reactions, nucleophilic substitutions, and the generation of diverse molecular libraries. This document provides a comprehensive guide to the reaction mechanism and a detailed protocol for the regioselective bromination of 6-methoxybenzofuran-2-carboxylic acid, a compound of interest in medicinal chemistry.
Reaction Mechanism: An In-depth Analysis
The bromination of 6-methoxybenzofuran-2-carboxylic acid is an electrophilic aromatic substitution reaction. The regioselectivity of this transformation is governed by the interplay of the inherent reactivity of the benzofuran ring system and the directing effects of the methoxy and carboxylic acid substituents.
Directing Effects of Substituents
-
Benzofuran Ring System: The benzofuran ring itself is an electron-rich aromatic system. Theoretical and experimental studies have shown that electrophilic attack on an unsubstituted benzofuran preferentially occurs at the C2 position.[1][2][3] This is attributed to the formation of a more stable carbocation intermediate where the positive charge can be delocalized over the benzene ring.[2][3] However, in our substrate, the C2 position is already occupied by a carboxylic acid group.
-
6-Methoxy Group: The methoxy group (-OCH₃) at the C6 position is a potent activating group.[4][5] Through its +M (mesomeric) effect, it donates electron density to the benzene ring, particularly at the ortho and para positions. For the 6-methoxy group, the ortho positions are C5 and C7. This increased electron density makes these positions more susceptible to electrophilic attack.
-
2-Carboxylic Acid Group: The carboxylic acid group (-COOH) at the C2 position is a deactivating group.[6] It withdraws electron density from the furan ring through its -M and -I (inductive) effects, making the furan ring less reactive towards electrophiles. This deactivation would primarily affect the C3 position.
Predicted Regioselectivity
Considering the combined electronic effects, the powerful activating nature of the 6-methoxy group is expected to dominate the directing effects. Therefore, the electrophilic attack by bromine is most likely to occur on the activated benzene ring at one of the positions ortho to the methoxy group, namely C5 or C7. Steric hindrance from the adjacent fused furan ring might influence the relative yields of the C5 and C7 isomers. Bromination at the C3 position of the furan ring is considered less likely due to the deactivating effect of the adjacent carboxylic acid group.
Step-by-Step Mechanism
The reaction proceeds through a classic electrophilic aromatic substitution mechanism:
-
Generation of the Electrophile: The brominating agent, such as N-Bromosuccinimide (NBS) in the presence of an acid catalyst or molecular bromine, generates the electrophilic bromine species (Br⁺ or a polarized Br-Br molecule).
-
Electrophilic Attack and Formation of the Sigma Complex: The electron-rich benzene ring of 6-methoxybenzofuran-2-carboxylic acid attacks the electrophilic bromine. This attack, directed by the methoxy group, preferentially occurs at the C5 or C7 position, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation and Restoration of Aromaticity: A weak base in the reaction mixture, such as the solvent or the counter-ion of the brominating agent, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the benzene ring and yielding the final brominated product.
Caption: Proposed mechanism for the bromination of 6-methoxybenzofuran-2-carboxylic acid.
Experimental Protocol
This protocol details the bromination of 6-methoxybenzofuran-2-carboxylic acid using N-Bromosuccinimide (NBS) in a polar solvent, which favors electrophilic aromatic substitution.[7]
Materials and Equipment
| Reagent/Equipment | Details |
| 6-Methoxybenzofuran-2-carboxylic acid | Substrate |
| N-Bromosuccinimide (NBS) | Brominating agent, recrystallized preferred |
| Acetonitrile (CH₃CN) or DMF | Anhydrous, reaction solvent |
| Round-bottom flask | Appropriate size for the reaction scale |
| Magnetic stirrer and stir bar | For efficient mixing |
| Reflux condenser | To prevent solvent loss |
| Heating mantle or oil bath | For temperature control |
| Thin-Layer Chromatography (TLC) plates | For reaction monitoring |
| Standard glassware for workup | Separatory funnel, beakers, Erlenmeyer flasks |
| Saturated aqueous sodium bicarbonate | For neutralization |
| Saturated aqueous sodium thiosulfate | To quench unreacted bromine |
| Brine (saturated aqueous NaCl) | For washing |
| Anhydrous magnesium sulfate (MgSO₄) | For drying the organic layer |
| Rotary evaporator | For solvent removal |
| Column chromatography setup | For purification |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-methoxybenzofuran-2-carboxylic acid (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous acetonitrile or DMF (to a concentration of approximately 0.1-0.2 M).
-
Addition of NBS: Add N-Bromosuccinimide (1.05-1.1 eq.) to the solution in one portion.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-50 °C. The optimal temperature may need to be determined empirically.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a hexane/ethyl acetate eluent system with a few drops of acetic acid) for the disappearance of the starting material.
-
Workup - Quenching: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Workup - Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3 x volume of the reaction).
-
Workup - Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution (to remove any remaining NBS or bromine), saturated aqueous sodium bicarbonate solution (to remove any acidic byproducts), and finally with brine.
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the desired brominated product(s).
Application Notes and Troubleshooting
-
Choice of Brominating Agent: While molecular bromine (Br₂) can be used, NBS is often preferred as it is a solid, easier to handle, and can provide a low, steady concentration of bromine in the reaction mixture, which can help to minimize side reactions.[8][9]
-
Solvent Selection: The use of polar aprotic solvents like acetonitrile or DMF facilitates the electrophilic substitution pathway. Non-polar solvents like carbon tetrachloride, especially with a radical initiator, would favor benzylic bromination if a methyl group were present.[10]
-
Temperature Control: The reaction should be started at room temperature and gently heated if necessary. Higher temperatures can lead to the formation of undesired byproducts.
-
Reaction Monitoring: It is crucial to monitor the reaction closely by TLC to avoid the formation of di-brominated products.
-
Purification: The product may be a mixture of C5 and C7 isomers. Careful column chromatography may be required to separate them. Their structural characterization can be achieved using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
-
Decarboxylation Potential: In some cases, harsh reaction conditions can lead to the decarboxylation of the carboxylic acid, followed by bromination.[11] Using mild conditions and careful monitoring should mitigate this risk.
Conclusion
The bromination of 6-methoxybenzofuran-2-carboxylic acid provides a valuable synthetic intermediate for the development of novel compounds with potential therapeutic applications. A thorough understanding of the directing effects of the substituents on the benzofuran core is essential for predicting and controlling the regiochemical outcome of the reaction. The provided protocol offers a reliable method for achieving this transformation, and the accompanying notes should aid in its successful implementation and troubleshooting.
References
- 1. academic.oup.com [academic.oup.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 10. Bromination - Common Conditions [commonorganicchemistry.com]
- 11. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 5-Bromo-6-methoxybenzofuran-2-carboxylic Acid in Modern Medicinal Chemistry
Introduction: The Benzofuran Scaffold and the Strategic Importance of 5-Bromo-6-methoxybenzofuran-2-carboxylic Acid
The benzofuran nucleus is a cornerstone in heterocyclic chemistry and drug discovery, forming the structural core of numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1][2][3][4][5] Its derivatives have been extensively explored, yielding agents with anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, among others.[2][3][5][6] Within this privileged scaffold, This compound emerges as a strategically valuable starting material and building block for the synthesis of novel therapeutic candidates.[7][8]
The specific substitution pattern of this molecule offers a trifecta of chemical handles for diversification:
-
The Carboxylic Acid at C2: This group is pivotal for forming amide, ester, or other bioisosteric linkages, allowing for the exploration of structure-activity relationships (SAR) by introducing a variety of functional groups.[9] The carboxylic acid itself can engage in crucial hydrogen bonding interactions within biological targets like enzyme active sites.[9]
-
The Bromo Group at C5: This halogen atom can serve multiple roles. It can act as a directing group in further electrophilic aromatic substitution, be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds, or contribute to halogen bonding interactions with protein receptors, enhancing binding affinity and selectivity.[1][10] The presence of bromine often increases the lipophilicity of a molecule, which can influence its pharmacokinetic profile.[1]
-
The Methoxy Group at C6: This electron-donating group modulates the electronic properties of the aromatic ring and can be a site for demethylation to reveal a phenol, which can then be further functionalized. Its presence has been noted to influence the biological properties of benzofuran derivatives, including their pro-oxidative and pro-apoptotic effects in cancer cells.[10][11]
This guide provides an in-depth look at the applications of this compound in medicinal chemistry, complete with synthetic protocols and strategic insights for researchers in drug development.
Part 1: Application in the Development of Novel Anticancer Agents
The benzofuran scaffold is a well-established pharmacophore in oncology research.[1][12] Halogenated derivatives, in particular, have demonstrated significant and selective cytotoxicity against various cancer cell lines.[1][6][10] The title compound serves as an excellent precursor for developing potent anticancer agents.
Scientific Rationale: Exploiting the Scaffold for Cytotoxicity
Research has shown that brominated benzofuran derivatives can exhibit potent cytotoxic effects.[1][10] For instance, derivatives of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid have shown that the introduction of bromine can significantly increase cytotoxicity against leukemia, cervix carcinoma, and other cancer cell lines.[1][12] The mechanism often involves the induction of apoptosis, as evidenced by the activation of caspases 3/7.[1][12] Furthermore, some derivatives have been shown to cause cell cycle arrest at the S and G2/M phases.[10][11]
The this compound core can be leveraged to synthesize analogs that target key cancer-related enzymes. For example, benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1 kinase, a proto-oncogene implicated in cell survival and proliferation.[9] The carboxylic acid group is crucial for forming salt-bridge and hydrogen bond interactions within the kinase active site.[9]
Experimental Workflow: Synthesis to Biological Evaluation
The following workflow outlines the general steps from derivatization of this compound to the assessment of anticancer activity.
Caption: Workflow for Anticancer Drug Discovery.
Protocol 1: Synthesis of a Novel Amide Derivative for Anticancer Screening
This protocol details the synthesis of N-(4-aminophenyl)-5-bromo-6-methoxybenzofuran-2-carboxamide, a representative derivative for biological evaluation. The rationale is to couple the core scaffold with a common pharmacophore (p-phenylenediamine) to explore potential interactions with biological targets.
Materials:
-
This compound
-
(4-aminophenyl)methanamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Amine Addition: Add (4-aminophenyl)methanamine (1.1 eq) to the solution.
-
Coupling Reagent Addition: Add HATU (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture. The addition of DIPEA, a non-nucleophilic base, is crucial to neutralize the hexafluorophosphate salt formed and to facilitate the activation of the carboxylic acid by HATU.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing EtOAc and water.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HATU byproducts) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/EtOAc) to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 2: Application in Developing Antimicrobial Agents
Benzofuran derivatives are known to possess significant antimicrobial and antifungal activities.[2][6] The structural features of this compound make it an attractive scaffold for the synthesis of new antimicrobial compounds.
Scientific Rationale: The Role of Halogenation and Lipophilicity
Halogenated compounds often exhibit enhanced antimicrobial properties. The bromine atom on the benzofuran ring can increase the compound's lipophilicity, potentially facilitating its passage through microbial cell membranes. Studies on related benzofuran carboxylic acid derivatives have shown activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as some antifungal activity against Candida species.[6] The mechanism can involve disruption of cell membrane integrity or inhibition of essential microbial enzymes.
Protocol 2: Screening for Antimicrobial Activity using Broth Microdilution
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of newly synthesized derivatives.
Materials:
-
Synthesized benzofuran derivatives
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Fungal strain (e.g., Candida albicans ATCC 90028)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Resazurin sodium salt solution (for viability indication)
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO (e.g., at 10 mg/mL).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the appropriate broth to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a microbial inoculum suspension standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Include a positive control (broth + inoculum + control antibiotic), a negative control (broth + inoculum, no compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
For clearer endpoint determination, 10 µL of resazurin solution can be added to each well and incubated for an additional 2-4 hours. A color change from blue to pink indicates microbial growth. The MIC is the lowest concentration where the blue color is retained.
-
Quantitative Data Summary: Expected Activity Profile
Based on literature for related compounds, novel derivatives of this compound could be expected to exhibit the following activity profile.[6][10]
| Compound Type | Target Organism | Expected MIC Range (µg/mL) |
| Amide Derivatives | Gram-positive bacteria (S. aureus) | 50 - 200 |
| Ester Derivatives | Gram-positive bacteria (B. subtilis) | 50 - 200 |
| Amide Derivatives | Candida species | >100 |
This table presents hypothetical data based on published results for structurally similar benzofuran derivatives to guide experimental expectations.
Part 3: Potential in Neurodegenerative Disease Research
Oxidative stress is a key pathological factor in many neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[13][14][15] Compounds that possess antioxidant properties are of significant interest as potential neuroprotective agents.[13] The benzofuran scaffold is present in compounds with known antioxidant activity.
Scientific Rationale: A Scaffold for Antioxidant and Neuroprotective Agents
The methoxy group on the benzofuran ring can be a precursor to a hydroxyl group, a classic radical-scavenging moiety. The overall electronic structure of the benzofuran system can also contribute to its ability to stabilize radical species. Derivatives could be designed to cross the blood-brain barrier and mitigate oxidative damage in the central nervous system.[16] The development of benzofuran derivatives with antioxidant properties could offer a therapeutic strategy to slow the progression of neurodegenerative disorders.[13][17]
Conceptual Synthetic Pathway for Neuroprotective Agents
A logical approach involves modifying the core structure to enhance antioxidant capacity and modulate physicochemical properties for CNS penetration.
Caption: Synthetic strategy for neuroprotective agents.
Conclusion and Future Directions
This compound is a highly versatile and valuable scaffold for medicinal chemists. Its strategically placed functional groups allow for extensive chemical modification to generate libraries of novel compounds. The demonstrated and potential applications in oncology, infectious diseases, and neurodegeneration highlight its importance. Future research should focus on exploring diverse chemical space through combinatorial synthesis and high-throughput screening to unlock the full therapeutic potential of derivatives from this promising starting material.
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound [myskinrecipes.com]
- 8. 20073-19-2|this compound|BLD Pharm [bldpharm.com]
- 9. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Oxidative Stress and Antioxidants in Neurodegenerative Disorders | MDPI [mdpi.com]
- 14. The Role of Oxidative Stress in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxidative Stress in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and profiling (in vitro and in silico) of the 6-methoxy/hydroxy substituted 7-acetyl-2-aryl-5-bromobenzofurans for antihyperglycemic, cytotoxic and antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 5-Bromo-6-methoxybenzofuran-2-carboxylic acid as a Versatile Chemical Intermediate
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran ring system is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Natural and synthetic benzofuran derivatives have demonstrated therapeutic properties including anticancer, antiviral, antifungal, and anti-inflammatory activities.[1][2] Within this important class of molecules, 5-Bromo-6-methoxybenzofuran-2-carboxylic acid emerges as a highly valuable and versatile chemical intermediate.
Its strategic utility stems from three key structural features:
-
The Benzofuran Core: Provides a rigid, planar scaffold ideal for interaction with biological targets.
-
The Carboxylic Acid at C2: A versatile functional handle for derivatization, most commonly through amide bond formation or esterification, enabling the exploration of structure-activity relationships (SAR).
-
The Bromo Group at C5: Serves as a prime reaction site for modern cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents. The presence of a halogen can also enhance biological activity through mechanisms like halogen bonding.[1]
This guide provides an in-depth look at the applications of this intermediate, complete with detailed protocols for its use in key synthetic transformations relevant to drug discovery and materials science.
Physicochemical Properties and Characterization
A summary of the key properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 20073-19-2 | [3][4][5] |
| Molecular Formula | C₁₀H₇BrO₄ | [5] |
| Molecular Weight | 271.06 g/mol | [5] |
| Appearance | White to off-white solid | [6] (Similar furanecarboxylic acid) |
| Synonyms | 2-Benzofurancarboxylic acid, 5-bromo-6-methoxy- | [5] |
Spectroscopic data, including NMR, HPLC, and MS, are typically available from commercial suppliers to confirm identity and purity.[3]
Core Applications in Synthetic Chemistry
The dual functionality of the bromo and carboxylic acid groups makes this intermediate a powerful tool for building molecular complexity.
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. 20073-19-2|this compound|BLD Pharm [bldpharm.com]
- 4. eMolecules 5-BROMO-6-METHOXY-BENZOFURAN-2-CARBOXYLIC ACID | 20073-19-2 | Fisher Scientific [fishersci.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 5-Bromo-2-furanecarboxylic acid | C5H3BrO3 | CID 68511 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 5-Bromo-6-methoxybenzofuran-2-carboxylic acid for Bioassay Screening
Abstract
This comprehensive guide provides a detailed framework for the chemical derivatization of 5-Bromo-6-methoxybenzofuran-2-carboxylic acid, a key heterocyclic scaffold, for the purpose of generating a library of compounds for biological screening. We present validated, step-by-step protocols for the synthesis of carboxamides, esters, and carbohydrazides. The rationale behind each synthetic choice is discussed, emphasizing reaction mechanisms and purification strategies. Furthermore, we provide detailed protocols for a panel of primary in vitro bioassays to evaluate the potential anticancer, antimicrobial, and anti-inflammatory activities of the synthesized derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutic agents.
Introduction: The Rationale for Derivatization
The benzofuran nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The starting molecule, this compound, possesses several key features that make it an excellent candidate for derivatization: a rigid heterocyclic core, synthetically versatile carboxylic acid handle, and halogen/methoxy substitutions that can influence pharmacokinetic and pharmacodynamic properties.
Modification of the carboxylic acid at the C-2 position is a proven strategy to modulate biological activity. By converting the acid into amides, esters, or hydrazides, researchers can systematically alter parameters such as:
-
Lipophilicity and Solubility: Affecting cell membrane permeability and bioavailability.
-
Hydrogen Bonding Capacity: Influencing target-ligand interactions.
-
Metabolic Stability: Modifying susceptibility to enzymatic degradation.
-
Steric Profile: Probing the steric requirements of a biological target's binding pocket.
This application note provides the foundational chemistry and biology protocols to empower researchers to create and test a focused library of novel benzofuran derivatives.
Synthetic Derivatization Strategies
The primary focus of derivatization is the activation of the carboxylic acid group to facilitate nucleophilic acyl substitution. We will detail three robust and widely applicable derivatization pathways.
Diagram: Overall Synthetic Workflow
Caption: Synthetic pathways for derivatizing the core molecule.
Protocol 1: Synthesis of Benzofuran-2-Carboxamides
Amide bond formation is a cornerstone of medicinal chemistry. The direct coupling of a carboxylic acid and an amine is unfavorable due to a competing acid-base reaction.[3] Therefore, the carboxylic acid must first be "activated." We present two reliable methods: activation via a coupling agent and conversion to an acyl chloride.
Method A: Carbodiimide-Mediated Amide Coupling
This method uses a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt) to form a highly reactive intermediate that is readily attacked by an amine.[3]
Materials:
-
This compound
-
Amine of choice (e.g., aniline, benzylamine)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv).
-
Dissolve the acid in anhydrous DCM or DMF (approx. 0.1 M concentration).
-
Add the amine (1.1 equiv), HOBt (1.2 equiv), and DIPEA (2.0 equiv). Stir the mixture at room temperature for 10 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 equiv) portion-wise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[4]
Method B: Acyl Chloride Formation and Amination
This classic two-step process involves converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine.[3][5]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Amine of choice (2.2 equiv)
-
Pyridine or Triethylamine (TEA) (as base)
Step-by-Step Protocol:
-
Acyl Chloride Formation: In a fume hood, suspend this compound (1.0 equiv) in anhydrous toluene. Add thionyl chloride (2.0 equiv) and a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours until the solution becomes clear.
-
Cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude benzofuran-2-carbonyl chloride is typically used immediately in the next step.
-
Amination: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the amine (2.2 equiv) in anhydrous DCM with a base like TEA (2.5 equiv).
-
Add the amine solution dropwise to the stirring acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up and purify as described in Protocol 1, Method A (Steps 7-9).
Protocol 2: Synthesis of Benzofuran-2-Carboxylate Esters (Fischer Esterification)
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol. The reaction is an equilibrium, so using the alcohol as the solvent drives the reaction toward the product.[6][7]
Materials:
-
This compound
-
Alcohol of choice (e.g., Methanol, Ethanol, Propanol) - must be anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Protocol:
-
Suspend this compound (1.0 equiv) in a large excess of the desired anhydrous alcohol (e.g., 20-50 equiv, serving as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%) to the stirring suspension.
-
Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated NaHCO₃ solution until effervescence ceases.
-
Wash the organic layer with water (1x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude ester.
-
Purify by flash column chromatography (ethyl acetate/hexanes) if necessary.
Protocol 3: Synthesis of Benzofuran-2-Carbohydrazides
Hydrazides are valuable intermediates for further derivatization (e.g., to form hydrazones) and often possess biological activity themselves. A common route is via the hydrazinolysis of an ester intermediate.[8][9]
Materials:
-
Methyl or Ethyl 5-Bromo-6-methoxybenzofuran-2-carboxylate (from Protocol 2)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol or Methanol
Step-by-Step Protocol:
-
Dissolve the starting ester (1.0 equiv) in ethanol (approx. 0.2 M).
-
Add hydrazine hydrate (5-10 equiv) to the solution.
-
Heat the reaction mixture to reflux for 6-18 hours. A precipitate often forms as the reaction proceeds.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with cold water or ether to induce crystallization.
-
Collect the solid product by filtration, wash with cold solvent, and dry under vacuum. The product is often pure enough for subsequent steps, but can be recrystallized from ethanol if needed.
| Derivative Class | Key Reagents | Typical Reaction Time | Purification Method |
| Amides | EDC/HOBt or SOCl₂, Amine | 12-24 hours | Column Chromatography |
| Esters | Alcohol, H₂SO₄ (cat.) | 4-16 hours | Column Chromatography |
| Hydrazides | Ester, Hydrazine Hydrate | 6-18 hours | Filtration/Recrystallization |
Characterization of Derivatives
Unequivocal structural confirmation is critical. All synthesized derivatives should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[10] For the benzofuran core, characteristic signals for the furan protons (H2 and H3) and aromatic protons should be identified and compared to the starting material.[11][12][13]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be a key diagnostic feature.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is recommended to determine the purity of the final compounds before submitting them for biological screening.
Protocols for In Vitro Bioassays
The following protocols provide a primary screening platform to identify promising lead compounds from the synthesized library.
Diagram: Bioassay Screening Cascade
Caption: Tiered approach for primary biological screening.
Protocol 4: Anticancer Activity - MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.[14]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7) and a normal cell line (e.g., HUVEC) for selectivity testing.
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[14]
-
96-well flat-bottom sterile microplates.
-
Multi-channel pipette.
-
Microplate reader (absorbance at 570 nm).
Step-by-Step Protocol:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight (37 °C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for "untreated cells" (vehicle control) and "medium only" (blank).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C, 5% CO₂.
-
MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[14]
-
Incubate for 3-4 hours at 37 °C. During this time, viable cells will form purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%).
Protocol 5: Antimicrobial Activity - Broth Microdilution Assay
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).
-
Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Sterile 96-well round-bottom microplates.
-
Standardized microbial inoculum (0.5 McFarland standard).
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole).
Step-by-Step Protocol:
-
Compound Preparation: Dissolve test compounds in DMSO to create a high-concentration stock. Prepare serial two-fold dilutions of the compounds in broth directly in the 96-well plate. The final volume in each well should be 50 µL or 100 µL.[17]
-
Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in broth so that the final inoculum density in each well will be approximately 5 x 10⁵ CFU/mL.[3][18]
-
Inoculation: Add an equal volume (50 µL or 100 µL) of the standardized inoculum to each well of the microplate.[18]
-
Controls: Include a "growth control" well (broth + inoculum, no compound) and a "sterility control" well (broth only).
-
Incubation: Cover the plates and incubate at 35-37 °C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[15]
Protocol 6: Anti-inflammatory Activity - Griess Assay for Nitrite
This assay indirectly measures nitric oxide (NO) production by quantifying its stable metabolite, nitrite, in cell culture supernatants.[19] Murine macrophage cell lines like RAW 264.7 are stimulated with lipopolysaccharide (LPS) to induce iNOS expression and NO production. Anti-inflammatory compounds will inhibit this process.[20]
Materials:
-
RAW 264.7 murine macrophage cell line.
-
Complete culture medium (DMEM with 10% FBS).
-
Lipopolysaccharide (LPS) from E. coli.
-
Griess Reagent Kit (typically contains Solution A: sulfanilamide in phosphoric acid, and Solution B: N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Sodium nitrite (NaNO₂) for standard curve.
-
96-well flat-bottom microplates.
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of medium. Incubate overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours before stimulation.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce NO production. Include "unstimulated" and "LPS only" controls.
-
Incubation: Incubate the plate for 24 hours at 37 °C, 5% CO₂.
-
Nitrite Standard Curve: Prepare serial dilutions of a sodium nitrite stock solution (e.g., from 100 µM to 0 µM) in culture medium.
-
Assay Procedure: a. Transfer 50-100 µL of cell culture supernatant from each well of the cell plate to a new 96-well plate.[19] b. Add an equal volume of Griess Reagent (prepared by mixing equal parts of Solution A and B immediately before use) to each well containing supernatant or standard.[21] c. Incubate at room temperature for 10-15 minutes in the dark. A pink/magenta color will develop.
-
Data Acquisition: Measure the absorbance at 540-550 nm.[20][21]
-
Data Analysis: Calculate the nitrite concentration in each sample by comparing its absorbance to the sodium nitrite standard curve. Determine the percent inhibition of NO production relative to the "LPS only" control.
Conclusion
The synthetic and biological screening protocols detailed in this application note provide a robust and integrated platform for the discovery of novel bioactive agents based on the this compound scaffold. By systematically applying these derivatization and assay methodologies, research teams can efficiently generate and evaluate compound libraries, accelerating the identification of promising hits for further drug development. Careful execution of these protocols, coupled with rigorous characterization and data analysis, is paramount to ensuring the trustworthiness and reproducibility of the generated results.
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. benchchem.com [benchchem.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zenodo.org [zenodo.org]
- 10. benchchem.com [benchchem.com]
- 11. Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Benzofuran(271-89-6) 1H NMR spectrum [chemicalbook.com]
- 14. MTT assay overview | Abcam [abcam.com]
- 15. Broth Microdilution | MI [microbiology.mlsascp.com]
- 16. protocols.io [protocols.io]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. rr-asia.woah.org [rr-asia.woah.org]
- 19. benchchem.com [benchchem.com]
- 20. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Probing the Pharmacological Potential: A Guide to the Biological Evaluation of Bromo-Substituted Benzofurans
Introduction
The benzofuran scaffold, a privileged heterocyclic system composed of fused benzene and furan rings, is a cornerstone in medicinal chemistry. Its derivatives are prevalent in numerous natural products and synthetic compounds, exhibiting a remarkable spectrum of biological activities.[1][2] Among these, bromo-substituted benzofurans have emerged as a particularly promising class of molecules, demonstrating significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5] The introduction of bromine atoms into the benzofuran framework can profoundly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby enhancing its interaction with biological targets and modulating its therapeutic efficacy.[3]
This comprehensive technical guide is designed for researchers, medicinal chemists, and drug development professionals. It provides an in-depth exploration of the potential biological activities of bromo-substituted benzofurans, supported by detailed, field-proven protocols for their synthesis and biological evaluation. The methodologies described herein are intended to be self-validating, with a strong emphasis on the scientific rationale behind experimental choices, ensuring both accuracy and reproducibility.
Anticancer Activity of Bromo-Substituted Benzofurans: Mechanisms and Evaluation
Bromo-substituted benzofurans have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[6] Their anticancer activity is often attributed to their ability to induce apoptosis, interfere with cell cycle progression, and inhibit key enzymes involved in cancer cell proliferation and survival.[7] The position and number of bromine substituents on the benzofuran ring are critical determinants of their cytotoxic potency and selectivity.[3]
Key Mechanistic Insights
-
Induction of Apoptosis: Many bromo-substituted benzofurans exert their anticancer effects by triggering programmed cell death, or apoptosis. A key indicator of apoptosis is the activation of executioner caspases, such as caspase-3 and caspase-7.[7]
-
Enzyme Inhibition: Certain bromo-substituted benzofurans have been shown to inhibit the activity of crucial enzymes like casein kinase 2 (CK2), which is often overexpressed in cancer cells and plays a role in cell growth and proliferation.[8]
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation. It is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9]
Materials:
-
Cancer cell line of interest (e.g., HeLa, K562, MOLT-4)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
Bromo-substituted benzofuran test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[10] Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the bromo-substituted benzofuran compounds in the culture medium. The final concentrations should typically range from 0.1 to 100 µM.[10] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (e.g., doxorubicin).[10]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.[10]
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[9][10]
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[12] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Diagram 1: Workflow for MTT Cytotoxicity Assay
Caption: A streamlined workflow for assessing the cytotoxicity of bromo-substituted benzofurans using the MTT assay.
This protocol measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell line of interest
-
6-well or 96-well plates
-
Bromo-substituted benzofuran test compounds
-
Caspase-3/7 assay kit (e.g., Apo-ONE® Homogeneous Caspase-3/7 Assay)[8]
-
Fluorometer or plate-reading fluorometer
Procedure:
-
Cell Treatment: Seed cells in an appropriate plate format (e.g., 96-well plate). Treat the cells with the bromo-substituted benzofuran compounds at various concentrations (e.g., IC₅₀ and 2x IC₅₀) for a predetermined time (e.g., 24 hours). Include an untreated control.[10]
-
Reagent Preparation: Prepare the caspase-3/7 assay reagent according to the manufacturer's instructions. This typically involves mixing a profluorescent substrate (e.g., Z-DEVD-R110) with an assay buffer.[8]
-
Assay: Add the prepared caspase-3/7 reagent directly to each well of the plate containing the cells.
-
Incubation: Incubate the plate at room temperature for a period ranging from 30 minutes to several hours, as recommended by the kit manufacturer.[8]
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths (e.g., excitation at 499 nm and emission at 521 nm for the rhodamine 110-based substrate).[8]
-
Data Analysis: An increase in fluorescence intensity in the treated cells compared to the untreated control indicates the activation of caspase-3/7 and induction of apoptosis.
Antimicrobial Activity of Bromo-Substituted Benzofurans: Targeting Bacterial Proliferation
Bromo-substituted benzofurans have also demonstrated promising activity against a range of bacterial and fungal pathogens.[4][13] Their antimicrobial efficacy is often linked to the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[13]
Experimental Protocols
The Kirby-Bauer disc diffusion method is a widely used qualitative technique to determine the susceptibility of bacteria to antimicrobial agents.[14][15]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar (MHA) plates
-
Sterile cotton swabs
-
Bromo-substituted benzofuran test compounds
-
Sterile filter paper discs (6 mm in diameter)
-
Solvent for dissolving compounds (e.g., DMSO)
-
Standard antibiotic discs (positive control, e.g., Ciprofloxacin)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.[14]
-
Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure a confluent lawn of growth.[15]
-
Disc Application: Impregnate sterile filter paper discs with a known concentration of the bromo-substituted benzofuran compounds dissolved in a suitable solvent. Allow the solvent to evaporate completely.
-
Disc Placement: Using sterile forceps, place the impregnated discs, along with a standard antibiotic disc and a solvent control disc, onto the surface of the inoculated MHA plate. Ensure the discs are placed at least 24 mm apart.[14]
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[14]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disc in millimeters.
-
Interpretation: The size of the zone of inhibition is indicative of the antimicrobial activity of the compound. The results are typically reported as susceptible, intermediate, or resistant by comparing the zone diameters to established standards.[14]
Diagram 2: Agar Disc Diffusion Assay Workflow
Caption: Step-by-step workflow for the agar disc diffusion antimicrobial susceptibility test.
This assay determines the ability of a compound to inhibit the supercoiling activity of bacterial DNA gyrase.
Materials:
-
Purified DNA gyrase enzyme (e.g., from E. coli)
-
Relaxed plasmid DNA (e.g., pBR322)
-
Gyrase assay buffer (containing ATP)
-
Bromo-substituted benzofuran test compounds
-
Stop buffer/loading dye
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
Gel documentation system
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing the gyrase assay buffer, relaxed plasmid DNA, and the bromo-substituted benzofuran compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the purified DNA gyrase enzyme to the mixture.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes to allow for DNA supercoiling.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.[16]
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA staining agent. Run the gel to separate the supercoiled and relaxed forms of the plasmid DNA.[16]
-
Visualization and Analysis: Visualize the DNA bands under UV light using a gel documentation system. Inhibition of DNA gyrase activity is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-drug control. The IC₅₀ value can be determined by quantifying the band intensities.[1]
Synthesis of Bromo-Substituted Benzofurans: A General Protocol
The synthesis of bromo-substituted benzofurans can be achieved through various synthetic routes.[9][17] A common approach involves the cyclization of appropriately substituted phenols. The following protocol describes a general method for the synthesis of a 5-bromo-benzofuran-2-carboxamide derivative, a versatile intermediate for further derivatization.
Protocol 5: Synthesis of N-substituted 5-bromobenzofuran-2-carboxamides
This multi-step synthesis starts from 5-bromosalicylaldehyde.
Step 1: Synthesis of Ethyl 5-bromobenzofuran-2-carboxylate
-
To a mixture of 5-bromosalicylaldehyde and diethyl malonate in a suitable solvent like ethyl methyl ketone, add anhydrous potassium carbonate.[18]
-
Reflux the reaction mixture for several hours.
-
After completion of the reaction (monitored by TLC), cool the mixture, filter, and concentrate the filtrate.
-
Purify the crude product by recrystallization or column chromatography to obtain ethyl 5-bromobenzofuran-2-carboxylate.
Step 2: Synthesis of 5-bromobenzofuran-2-carbohydrazide
-
Dissolve the ethyl 5-bromobenzofuran-2-carboxylate from Step 1 in ethanol.
-
Add hydrazine hydrate to the solution and reflux the mixture for several hours.
-
Upon cooling, the product will precipitate. Collect the solid by filtration and recrystallize from ethanol to obtain pure 5-bromobenzofuran-2-carbohydrazide.[18]
Step 3: Synthesis of N-substituted 5-bromobenzofuran-2-carboxamides
-
To a suspension of 5-bromobenzofuran-2-carbohydrazide in a suitable solvent, add the desired substituted carboxylic acid, a coupling agent (e.g., HBTU), and a base (e.g., triethylamine).[18]
-
Stir the reaction mixture at room temperature until the reaction is complete.
-
Work up the reaction mixture and purify the product by column chromatography to yield the final N-substituted 5-bromobenzofuran-2-carboxamide.
Diagram 3: Synthetic Pathway for Bromo-substituted Benzofuran-2-carboxamides
Caption: A general synthetic route for the preparation of N-substituted 5-bromobenzofuran-2-carboxamides.
Data Summary and Structure-Activity Relationships
The biological activity of bromo-substituted benzofurans is highly dependent on their substitution pattern. The following table summarizes representative data on the anticancer activity of some bromo-substituted benzofurans.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 3-Bromomethyl | HL60 (Leukemia) | 0.1 | [3] |
| 2 | 3-Bromomethyl | K562 (Leukemia) | 5 | [3] |
| 3 | 5-Bromo, 2-(4-chlorophenyl) | HCT116 (Colon) | 3.27 | [6] |
| 4 | 7,9-Dibromo | Casein Kinase 2 | 0.0058 | [8] |
Key Structure-Activity Relationship (SAR) Insights:
-
The presence of a bromine atom, particularly on a methyl or acetyl group attached to the benzofuran system, can significantly increase cytotoxicity.
-
The position of the halogen atom is a critical determinant of biological activity.[3]
-
Compounds with two bromo substituents have shown excellent antibacterial activity.[4][13]
Conclusion
Bromo-substituted benzofurans represent a versatile and promising class of heterocyclic compounds with significant potential for the development of novel therapeutic agents. Their demonstrated anticancer and antimicrobial activities, coupled with the potential for synthetic modification to optimize their pharmacological profiles, make them attractive scaffolds for drug discovery programs. The detailed protocols and methodologies provided in this guide are intended to empower researchers to further explore the biological potential of these fascinating molecules and to accelerate the translation of these findings into new and effective treatments for a range of human diseases.
References
- 1. DNA Gyrase Inhibition Assays Are Necessary To Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. star-lab.am [star-lab.am]
- 8. promega.com [promega.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. benchchem.com [benchchem.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. broadpharm.com [broadpharm.com]
- 13. tandfonline.com [tandfonline.com]
- 14. microbenotes.com [microbenotes.com]
- 15. asm.org [asm.org]
- 16. topogen.com [topogen.com]
- 17. Benzofuran synthesis [organic-chemistry.org]
- 18. 5-BroMo-2-butyl-benzofuran synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Development of Anticancer Agents from Benzofuran Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the identification, synthesis, and evaluation of novel anticancer agents derived from the benzofuran scaffold. This document is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental designs, ensuring both technical accuracy and practical applicability.
Introduction: The Promise of the Benzofuran Scaffold in Oncology
The benzofuran core, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a privileged scaffold in medicinal chemistry.[1][2][3] Naturally occurring and synthetic benzofuran derivatives exhibit a wide array of pharmacological activities, including potent anticancer effects.[1][2][4] The versatility of the benzofuran ring system allows for substitutions at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic properties. This has led to the development of numerous derivatives with significant cytotoxicity against a range of human cancer cell lines.[5][6]
The anticancer mechanisms of benzofuran derivatives are diverse and include the disruption of microtubule dynamics, inhibition of key signaling pathways like VEGFR-2, and the induction of apoptosis.[7][8][9] This multifaceted activity makes them promising candidates for the development of novel cancer therapeutics, potentially overcoming the resistance mechanisms associated with existing treatments.[2]
Part 1: Synthesis of Anticancer Benzofuran Derivatives
The synthesis of benzofuran derivatives is a critical first step in the drug discovery process. Various synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern. A common and versatile method involves the reaction of a substituted salicylaldehyde with a chloroacetone derivative in the presence of a base, followed by further modifications.[6]
General Protocol for the Synthesis of 2-Substituted Benzofuran Derivatives
This protocol outlines a general method for the synthesis of 2-substituted benzofurans, a class of derivatives that has shown significant anticancer potential.
Materials:
-
Substituted salicylaldehyde
-
α-Halo ketone (e.g., chloroacetone)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted salicylaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the α-halo ketone (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure benzofuran derivative.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Unraveling the Anticancer Mechanisms of Benzofuran Derivatives
Understanding the mechanism of action is paramount in the development of targeted anticancer agents. Benzofuran derivatives have been shown to exert their effects through several key cellular pathways.
Inhibition of Tubulin Polymerization
A significant number of benzofuran derivatives exhibit their antiproliferative effects by interfering with microtubule dynamics, which are crucial for cell division.[8] These compounds often bind to the colchicine binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[6] This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[8]
Experimental Workflow: Tubulin Polymerization Assay
Caption: Workflow for in vitro tubulin polymerization assay.
Inhibition of VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][5] Several benzofuran-based chalcone derivatives have been identified as potent inhibitors of VEGFR-2.[7] By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these compounds inhibit its autophosphorylation and downstream signaling pathways, ultimately leading to a reduction in tumor angiogenesis.[10]
Signaling Pathway: VEGFR-2 Inhibition by Benzofuran Derivatives
Caption: Inhibition of the VEGFR-2 signaling pathway.
Induction of Apoptosis
A common mechanism of action for many anticancer drugs, including benzofuran derivatives, is the induction of apoptosis, or programmed cell death.[5][9] This can be triggered through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Western blot analysis of key apoptotic markers such as caspases and Bcl-2 family proteins can elucidate the specific pathway involved.[11] For instance, an increase in the expression of cleaved caspase-3 and PARP, alongside a shift in the Bax/Bcl-2 ratio towards pro-apoptotic members, are hallmarks of apoptosis.[12][13]
Part 3: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the in vitro evaluation of benzofuran derivatives as potential anticancer agents.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[14] It measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, HCC1806)[7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization solution
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[14]
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Cytotoxicity of Benzofuran Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 4g | HeLa | 5.61 | [7] |
| 4g | HCC1806 | 5.93 | [7] |
| 4n | HeLa | 3.18 | [7] |
| 4q | HeLa | 4.95 | [7] |
| Compound 1 | K562 | 5 | |
| Compound 1 | HL60 | 0.1 |
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.[11]
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the treated and untreated cells and determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Image Acquisition: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).[11]
Experimental Workflow: Western Blot Analysis
Caption: Workflow for Western blot analysis of apoptosis markers.
Conclusion
Benzofuran derivatives represent a highly promising class of compounds for the development of novel anticancer agents. Their synthetic tractability, coupled with their diverse mechanisms of action, provides a rich platform for the discovery of new therapeutics. The protocols and insights provided in these application notes are intended to serve as a valuable resource for researchers in this exciting field, facilitating the systematic evaluation of benzofuran derivatives and accelerating their translation from the laboratory to the clinic.
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of carbonic anhydrase inhibitors (CAIs), crucial therapeutic agents for a range of pathologies including glaucoma, epilepsy, and cancer.[1][2][3][4] This document delves into the foundational principles of CAI design, focusing on structure-activity relationships (SAR) that govern their efficacy and isoform selectivity. Detailed, field-proven protocols for the synthesis of prominent classes of CAIs, including sulfonamides and coumarins, are presented. Furthermore, this guide explores modern synthetic methodologies, such as "click chemistry," which have revolutionized the development of novel and highly selective inhibitors.[5][6][7] Experimental workflows are elucidated with diagrams, and quantitative data is summarized for clarity. This document is intended to serve as a practical resource for researchers and professionals engaged in the discovery and development of novel carbonic anhydrase inhibitors.
Introduction to Carbonic Anhydrases and Their Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a pivotal role in fundamental physiological processes.[2][3][5] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH regulation, CO2 transport, and various biosynthetic pathways.[1][2][8] In humans, 16 different CA isoforms have been identified, each with distinct tissue distribution and catalytic activity.[2] The involvement of specific CA isoforms in various diseases has established them as significant therapeutic targets.[1][3][4] For instance, inhibition of CA II is a cornerstone in the management of glaucoma, while targeting tumor-associated isoforms like CA IX and CA XII is a promising strategy in cancer therapy.[2][9][10][11][12]
The development of CAIs has a rich history, with the primary sulfonamides (R-SO₂NH₂) being the most extensively studied class of inhibitors.[2][9][13] The un-substituted sulfonamide group is a key pharmacophore, coordinating to the zinc ion within the enzyme's active site and thereby blocking its catalytic activity.[14] Modern drug design strategies focus on modifying the scaffold of these inhibitors to achieve isoform-selective inhibition, thereby minimizing off-target effects and enhancing therapeutic efficacy.
Core Principles of Carbonic Anhydrase Inhibitor Design: Structure-Activity Relationships (SAR)
The potency and selectivity of carbonic anhydrase inhibitors are largely dictated by their chemical structure. A thorough understanding of SAR is paramount for the rational design of novel and effective CAIs. The general pharmacophore for a CAI can be broken down into three key components:
-
Zinc-Binding Group (ZBG): This is the moiety that directly interacts with the Zn²⁺ ion in the active site. The primary sulfonamide group (-SO₂NH₂) is the most common and effective ZBG.
-
Aromatic/Heterocyclic Scaffold: This core structure provides a rigid framework for the molecule and influences its overall physicochemical properties.
-
"Tail" or "Side Chain": Modifications to this part of the molecule are crucial for achieving isoform selectivity. By extending into regions of the active site that vary between isoforms, the tail can introduce specific interactions that favor binding to one isoform over others.[5][7]
The electronic properties of the sulfonamide group, influenced by substituents on the aromatic or heterocyclic ring, play a significant role in inhibition potency.[13] Furthermore, the overall shape and size of the inhibitor, along with the presence of specific functional groups on the tail, determine its ability to interact with amino acid residues lining the active site cavity, leading to isoform-specific binding.[5][7]
Synthetic Strategies for Carbonic Anhydrase Inhibitors
A variety of synthetic approaches have been developed to access a diverse range of carbonic anhydrase inhibitors. This section will detail some of the most prominent and effective strategies.
Synthesis of Sulfonamide-Based Inhibitors
The synthesis of sulfonamide-based CAIs typically involves the introduction of the sulfamoyl group (-SO₂NH₂) onto an aromatic or heterocyclic core. A common and versatile method is the chlorosulfonation of an appropriate precursor followed by amination.
Workflow for Sulfonamide Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. flore.unifi.it [flore.unifi.it]
- 8. Characterization of Carbonic Anhydrase In Vivo Using Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship of human carbonic anhydrase-II inhibitors: Detailed insight for future development as anti-glaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Quantitative structure-activity relationships of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Antimicrobial Applications of Functionalized Benzofurans
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist
Introduction: The Benzofuran Scaffold as a Privileged Structure in Antimicrobial Drug Discovery
The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery of novel therapeutic agents.[1][2] In this context, heterocyclic compounds have become a focal point for medicinal chemists. Among these, the benzofuran moiety, a bicyclic system comprising a fused benzene and furan ring, stands out as a "privileged scaffold."[1][3] This structure is a cornerstone in a multitude of biologically active natural products and synthetic compounds, exhibiting a vast array of pharmacological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[4][5][6]
Naturally occurring benzofurans, such as psoralen and angelicin, have been utilized in treating skin diseases, highlighting the therapeutic precedent for this structural class.[1][7] The versatility of the benzofuran nucleus allows for extensive functionalization at various positions, enabling the fine-tuning of its biological activity. This guide provides an in-depth exploration of the structure-activity relationships that govern the antimicrobial efficacy of functionalized benzofurans, details their mechanisms of action, and offers comprehensive protocols for their synthesis and antimicrobial evaluation.
Decoding the Antimicrobial Potential: Structure-Activity Relationships (SAR)
The antimicrobial potency of benzofuran derivatives is intricately linked to the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships (SAR) is crucial for the rational design of new, more effective agents.
-
Impact of Substituents at C-2 and C-3: The functional groups at the C-2 and C-3 positions of the furan ring play a significant role. The introduction of moieties like thiazoles, oxadiazoles, pyrazoles, and ketoximes at these positions has been shown to confer potent antimicrobial activity.[4][8] For instance, some derivatives with specific substitutions at C-3 have demonstrated excellent, strain-specific activity against S. aureus.[8]
-
Influence of the Benzene Ring (Positions C-4 to C-7):
-
Halogens and Electron-Withdrawing Groups: The presence of electron-withdrawing groups, particularly halogens (e.g., -Br, -Cl) and nitro groups (-NO2), on the benzene portion of the scaffold tends to enhance antimicrobial activity.[4][7][8] Specifically, bromo substituents at the C-5 position have been linked to excellent antibacterial activity.[4]
-
Hydroxyl Groups: A hydroxyl (-OH) group at the C-6 position appears to be essential for the antibacterial activity of certain series of benzofuran derivatives. Masking this hydroxyl group can lead to a complete loss of activity, indicating its critical role in target interaction.[4][8]
-
-
General Trends: SAR studies consistently reveal that hydrophobicity and the presence of electron-withdrawing groups are key determinants of efficacy.[3] Conversely, the introduction of electron-donating groups can weaken antimicrobial potency.[4] This suggests that the electronic and steric properties of the substituents are pivotal in modulating the interaction of the molecule with its microbial target.
Mechanism of Action: How Benzofurans Inhibit Microbial Growth
While various mechanisms may be at play depending on the specific derivative, a significant mode of action for some benzofuran compounds is the inhibition of essential bacterial enzymes.[3]
Inhibition of DNA Gyrase
DNA gyrase is a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into DNA, a process vital for relieving torsional stress. This enzyme is a well-established and validated target for antibacterial drugs (e.g., quinolones). Certain functionalized benzofurans have been identified as inhibitors of the DNA gyrase B subunit (GyrB).[3][4]
The mechanism involves the benzofuran derivative binding to the ATP-binding site of the GyrB subunit.[3] This competitive inhibition prevents the hydrolysis of ATP, which is necessary for the enzyme's conformational changes and supercoiling activity. By blocking this process, the benzofuran compounds effectively halt DNA replication and lead to bacterial cell death.[3]
Application Note 1: Synthesis of a Model Functionalized Benzofuran
Objective: To provide a generalized, representative protocol for the synthesis of a benzofuran core structure, which can then be further functionalized. A common and versatile method involves the reaction of a substituted salicylaldehyde with an α-halo ketone or ester.[3][9]
Causality Behind Experimental Choices:
-
Base (K₂CO₃): Anhydrous potassium carbonate is a mild base used to deprotonate the phenolic hydroxyl group of the salicylaldehyde, making it a more potent nucleophile.
-
Solvent (Acetone/DMF): A polar aprotic solvent like dry acetone or DMF is used to dissolve the reactants without interfering with the nucleophilic attack. It effectively solvates the potassium ions.
-
Reflux: Heating under reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate without loss of solvent.
Protocol 1: Synthesis of Ethyl Benzofuran-2-carboxylate
This protocol is adapted from general procedures described in the literature.[9]
Materials:
-
Salicylaldehyde
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dry acetone
-
Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Filtration apparatus
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add salicylaldehyde (e.g., 10 mmol), anhydrous potassium carbonate (e.g., 20 mmol), and 40 mL of dry acetone.
-
Addition of Reagent: While stirring, add ethyl bromoacetate (e.g., 11 mmol) dropwise to the mixture at room temperature.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 56°C for acetone) using a heating mantle. Maintain reflux with vigorous stirring for 18-24 hours.
-
Monitoring: Periodically monitor the reaction's progress by TLC (e.g., using a hexane:ethyl acetate solvent system) until the starting salicylaldehyde spot has disappeared.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Isolation: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. This will yield the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol to obtain the final crystalline product, ethyl benzofuran-2-carboxylate.
-
Characterization: Confirm the structure and purity of the synthesized compound using techniques such as Melting Point, IR, ¹H-NMR, and Mass Spectrometry.[10]
Application Note 2: In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the antimicrobial efficacy of synthesized benzofuran derivatives against a panel of pathogenic bacteria and fungi. The two most common methods are Broth Microdilution, which yields a quantitative Minimum Inhibitory Concentration (MIC), and Agar Well/Disk Diffusion, which provides a qualitative measure of activity. These protocols are based on standards established by the Clinical and Laboratory Standards Institute (CLSI).[11]
Causality Behind Experimental Choices:
-
Media: Mueller-Hinton Broth/Agar is the standard medium for susceptibility testing of non-fastidious bacteria as it has good reproducibility and low levels of inhibitors.[8]
-
Inoculum Standardization: The bacterial/fungal inoculum is standardized to a 0.5 McFarland turbidity standard (approx. 1.5 x 10⁸ CFU/mL) to ensure that the results are reproducible and not influenced by variations in the initial number of organisms.
-
DMSO as Solvent: Dimethyl sulfoxide (DMSO) is often used to dissolve the test compounds, which may have poor water solubility. A control with DMSO alone is crucial to ensure the solvent itself has no antimicrobial activity at the concentration used.[9]
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin, Ampicillin) is used as a positive control to validate that the assay is working correctly and to provide a benchmark for the activity of the test compounds.[9][12]
Protocol 2: Broth Microdilution for MIC Determination
This method determines the minimum concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]
Materials:
-
Synthesized benzofuran derivatives
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)[13]
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
DMSO
-
Incubator (37°C)
-
Multichannel pipette
Procedure:
-
Compound Preparation: Prepare a stock solution of each benzofuran derivative (e.g., 1000 µg/mL) in DMSO.
-
Plate Setup: Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row. Mix well and transfer 100 µL to the next well. Repeat this serial two-fold dilution across the row to achieve a range of concentrations (e.g., from 500 µg/mL down to <1 µg/mL). Discard the final 100 µL from the last well.
-
Controls: Prepare a row for a positive control (standard antibiotic), a negative/growth control (MHB + inoculum, no compound), and a sterility control (MHB only). Also, include a DMSO control.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB so that the final concentration in each well after inoculation will be approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 100 µL of the final diluted inoculum to each well (except the sterility control). The final volume in each well is 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[14]
Data Presentation: Comparative Antimicrobial Activity
Summarizing quantitative data in a structured table allows for easy comparison of the efficacy of different derivatives against various microbial strains.
| Compound Class/Derivative | Test Organism | MIC (µg/mL) | Reference |
| Benzofuran Ketoxime (cpd 38) | Staphylococcus aureus | 0.039 | [4] |
| Benzofuran Ketoxime Derivatives | Candida albicans | 0.625 - 2.5 | [4] |
| 6-hydroxyl-benzofuran (cpd 15, 16) | S. aureus, E. coli, B. subtilis | 0.78 - 3.12 | [4] |
| 3-aryl-benzofuran analogs | S. aureus, B. subtilis | 0.39 - 3.12 | [14] |
| Aza-benzofuran (cpd 1) | Staphylococcus aureus | 12.5 | [15] |
| Aza-benzofuran (cpd 1) | Salmonella typhimurium | 12.5 | [15] |
| Aza-benzofuran (cpd 1) | Escherichia coli | 25 | [15] |
| Oxa-benzofuran (cpd 6) | Penicillium italicum | 12.5 | [15] |
| Benzofuran-salicylic acid | Gram-positive & Gram-negative | Good Activity | [8] |
| Benzofuran-disulfide (cpd V40) | Xanthomonas oryzae pv oryzae | 0.28 | [16] |
Conclusion and Future Outlook
Functionalized benzofurans represent a highly promising and versatile class of compounds in the ongoing search for novel antimicrobial agents.[2] Their synthetic tractability allows for the creation of large libraries of derivatives, and established SAR provides a rational basis for designing molecules with enhanced potency and selectivity.[3][4] The demonstrated activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as fungi, underscores their potential.[4][17] Future research should focus on optimizing lead compounds to improve their pharmacokinetic profiles and on further elucidating their mechanisms of action to overcome existing resistance pathways. The protocols and insights provided in this guide offer a solid foundation for researchers to explore and harness the full therapeutic potential of the benzofuran scaffold.
References
- 1. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jopcr.com [jopcr.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 9. ijpbs.com [ijpbs.com]
- 10. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 11. api.pageplace.de [api.pageplace.de]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 | MDPI [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. taylorandfrancis.com [taylorandfrancis.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-6-methoxybenzofuran-2-carboxylic acid
Welcome to the technical support guide for the synthesis of 5-Bromo-6-methoxybenzofuran-2-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the necessary insights to optimize your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic strategy for this compound?
A common and robust approach involves a two-step process: (1) An intramolecular cyclization reaction to construct the benzofuran ring system, followed by (2) saponification to yield the final carboxylic acid. A typical starting material would be a suitably substituted salicylaldehyde, such as 4-Bromo-5-methoxysalicylaldehyde, which reacts with a reagent that provides the C2 and carboxylate carbons of the furan ring.
Q2: What are the most critical parameters that influence the overall yield?
The yield of this synthesis is primarily dictated by three factors:
-
Purity of Starting Materials: The presence of impurities in the starting salicylaldehyde or other reagents can lead to significant side product formation.
-
Reaction Conditions for Cyclization: The choice of base, solvent, and temperature for the ring-formation step is crucial. Incomplete reaction or side reactions during this stage are the most common sources of yield loss.[1]
-
Efficiency of Purification: Carboxylic acids can sometimes be challenging to purify.[2] Losses during workup and final purification steps, such as recrystallization or chromatography, can significantly impact the isolated yield.
Q3: Should the bromination step be performed before or after the benzofuran ring formation?
Performing the bromination on the starting phenol (to create 4-Bromo-5-methoxysalicylaldehyde) is generally the preferred strategy. This approach provides superior regioselectivity, ensuring the bromine is installed at the desired position on the benzene ring. Attempting to brominate the pre-formed 6-methoxybenzofuran-2-carboxylic acid can lead to a mixture of brominated isomers and potential reaction at the electron-rich furan ring, complicating purification and reducing the yield of the target molecule.[3]
Q4: What are the primary safety considerations for this synthesis?
Standard laboratory safety protocols should be followed. Key hazards include:
-
Brominating Agents: Bromine and N-bromosuccinimide (NBS) are corrosive, toxic, and strong oxidizers. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Bases: Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are corrosive. NaH is also flammable upon contact with water.
-
Solvents: Use of flammable organic solvents like THF, ethanol, and chloroform requires working in a fume hood away from ignition sources.
Recommended Synthetic Protocol
This protocol outlines the synthesis starting from 4-Bromo-5-methoxysalicylaldehyde.
Step 1: Synthesis of Ethyl 5-Bromo-6-methoxybenzofuran-2-carboxylate
-
To a stirred solution of 4-Bromo-5-methoxysalicylaldehyde (1.0 eq) in dry N,N-Dimethylformamide (DMF), add anhydrous potassium carbonate (K2CO3, 2.5 eq).
-
Add diethyl bromomalonate (1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the ethyl ester.
Step 2: Saponification to this compound
-
Dissolve the purified ethyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and ethanol.
-
Add an aqueous solution of sodium hydroxide (NaOH, 3.0 eq) to the solution.
-
Heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours until TLC indicates the complete consumption of the starting ester.
-
Cool the reaction mixture and concentrate under reduced pressure to remove the organic solvents.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M HCl.
-
The desired carboxylic acid will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.
Data Summary Table
| Reagent | Molar Eq. | Key Parameters | Expected Yield |
| Step 1: Cyclization | |||
| 4-Bromo-5-methoxysalicylaldehyde | 1.0 | Temperature: 80-90 °C | 70-85% |
| Diethyl bromomalonate | 1.2 | Time: 4-6 hours | |
| Potassium Carbonate | 2.5 | Solvent: DMF | |
| Step 2: Saponification | |||
| Ethyl 5-Bromo-6-methoxy... | 1.0 | Temperature: Reflux | 85-95% |
| Sodium Hydroxide | 3.0 | Time: 2-4 hours | |
| Solvent: THF/Ethanol/H₂O | |||
| Overall | ~60-80% |
Visualized Experimental Workflow
Caption: Workflow for the two-step synthesis of the target compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Problem Area 1: Low or No Yield
Q: My cyclization reaction (Step 1) is not working or gives a very low yield. What went wrong?
A: This is a common bottleneck. The cause is often related to reaction conditions or reagent quality.
-
Incomplete Reaction: Monitor the reaction closely with TLC. If starting material persists after 6 hours, ensure your reagents are anhydrous. Potassium carbonate must be dry, and DMF should be an anhydrous grade. Water can interfere with the base and the nucleophilic reactions.
-
Side Reactions: The formation of side products can consume starting material. One common side reaction is the simple O-alkylation of the salicylaldehyde's hydroxyl group without subsequent cyclization. Using a slightly stronger, non-nucleophilic base or ensuring the temperature is high enough to favor the intramolecular cyclization can mitigate this. The general synthesis of benzofurans can be sensitive to reaction conditions, with various methods developed to minimize side reactions.[4][5]
-
Reagent Purity: Ensure the 4-Bromo-5-methoxysalicylaldehyde is pure. Impurities from its synthesis can inhibit the cyclization.
Q: The saponification (Step 2) resulted in a low yield of my final product. What should I check?
A: Saponification is usually a high-yielding reaction. Low yield often points to issues during the workup.
-
Incomplete Hydrolysis: Ensure you have used a sufficient excess of NaOH (at least 3 equivalents) and allowed the reaction to proceed to completion (confirm via TLC).
-
Product Loss During Workup: After acidification, the product precipitates. If you acidify at room temperature or add acid too quickly, you may form very fine particles that are difficult to filter. Always cool the aqueous layer in an ice bath before and during acidification. This promotes the formation of larger, more easily filterable crystals.
-
Incorrect pH: Ensure the pH is truly 2-3. If the solution is not acidic enough, your product will remain dissolved as the sodium carboxylate salt, leading to significant yield loss.
Problem Area 2: Product Purity Issues
Q: My final product shows multiple spots on TLC or broad peaks in the NMR spectrum. How can I improve its purity?
A: Impurities can arise from either step of the synthesis. A logical approach is needed to identify and remove them.
-
Characterize Impurities: Before attempting purification, try to identify the impurity. An LC-MS analysis can be invaluable. Is the impurity related to starting materials? Is it a known side product?
-
Optimize Purification:
-
Acid-Base Extraction: This technique is highly effective for purifying carboxylic acids.[2] Before acidification (Step 2, part 5), a thorough wash of the basic aqueous layer with an organic solvent like ethyl acetate or dichloromethane can remove neutral or basic organic impurities.
-
Recrystallization: If impurities persist, recrystallization is the best method for obtaining a highly pure, crystalline product. Experiment with different solvent systems (e.g., Ethanol/Water, Acetic Acid/Water, Toluene).
-
Column Chromatography: While chromatography can be used for the final acid, it can be challenging due to potential streaking on the silica gel. If necessary, try a solvent system doped with a small amount of acetic acid (e.g., 0.5-1%) to keep the carboxylic acid protonated and improve peak shape.
-
Caption: A logical workflow for troubleshooting synthesis problems.
References
Technical Support Center: Purification of 5-Bromo-6-methoxybenzofuran-2-carboxylic acid
Welcome to the dedicated technical support guide for the purification of 5-Bromo-6-methoxybenzofuran-2-carboxylic acid (C₁₀H₇BrO₄). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven protocols, and answers to frequently encountered challenges during the purification of this key benzofuran intermediate.
Introduction
This compound is a substituted benzofuran, a heterocyclic scaffold found in many biologically active compounds and natural products.[1] Achieving high purity of this compound is critical for subsequent synthetic steps and for ensuring the reliability of biological assay results. However, like many substituted benzofurans, its purification can present unique challenges, including the removal of structurally similar impurities and handling its specific physicochemical properties.[2] This guide provides a systematic approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound? A1: The two most effective and widely reported methods for purifying benzofuran derivatives are recrystallization and silica gel column chromatography.[3] Recrystallization is ideal for removing small amounts of impurities when the crude product is relatively clean. Column chromatography is employed for separating complex mixtures or when impurities have solubilities similar to the product.[4][5]
Q2: What are the typical impurities I might encounter? A2: Impurities often stem from the synthetic route used. Common contaminants include:
-
Unreacted Starting Materials: Such as the precursor salicylaldehyde or bromomalonate derivatives used in the synthesis.[6]
-
Incompletely Hydrolyzed Ester: If the synthesis involves hydrolysis of a corresponding ethyl or methyl ester, the ester is a common, less polar impurity.[7]
-
Regioisomers: Depending on the synthetic strategy, constitutional isomers can form, which often have very similar polarities, making separation challenging.[2]
-
Side-Reaction Byproducts: Products from competing reaction pathways can also contaminate the final product.
Q3: My compound appears as an oil and won't solidify. What should I do? A3: The presence of impurities is a primary reason for a product failing to crystallize.[8] First, attempt to purify the oil using column chromatography to remove these contaminants. If the purified product is still an oil, you can try to induce crystallization by scratching the inside of the flask with a glass rod, seeding with a previously obtained crystal, or cooling the sample to a lower temperature.[8]
Q4: How does the carboxylic acid group affect purification by silica gel chromatography? A4: The acidic proton of the carboxylic acid can interact strongly with the silica gel, leading to significant band tailing or streaking on a TLC plate and poor separation on a column.[7] This occurs because the compound can be partially ionized on the silica surface. To mitigate this, a small amount of a weak acid, like acetic or formic acid (typically 0.5-1%), is often added to the eluent to suppress this ionization and ensure a sharp, well-defined band.[7][9]
Purification Workflow & Logic
The following diagram outlines the general decision-making process for purifying crude this compound.
Caption: General purification workflow for the target compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Streaking or Tailing on TLC Plate | The carboxylic acid is ionized on the silica gel. | Add a small amount of acetic or formic acid (e.g., 0.5-1%) to the eluent to suppress ionization.[7][9] |
| Product "Oils Out" During Recrystallization | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the impure product. | 1. Slow down the cooling process; allow the flask to cool to room temperature before placing it in an ice bath. 2. Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling.[8] 3. Try a different solvent system entirely. |
| Low Yield After Recrystallization | 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization occurred during hot filtration. | 1. Use the minimum amount of hot solvent required to fully dissolve the solid. 2. Ensure the solution is thoroughly cooled in an ice bath before filtration. 3. Pre-warm the filtration funnel and flask to prevent the product from crashing out.[8] |
| Colored Impurities in Final Product | Highly conjugated byproducts are present. | Add a small amount of activated charcoal to the hot solution during recrystallization, then perform a hot filtration to remove the charcoal and adsorbed impurities.[8] |
| Persistent Impurity with Higher Rf on TLC | The impurity is less polar than the product, likely an unhydrolyzed ester precursor. | 1. Chromatography: Use a less polar solvent system to increase the separation between the product and the impurity. 2. Reaction: If re-running the synthesis, extend the hydrolysis reaction time or increase the amount of base to ensure complete conversion.[7] |
| Persistent Impurity with Lower Rf on TLC | The impurity is more polar, likely a starting material or a degradation product. | 1. Chromatography: Increase the polarity of the eluent to move the product further from the baseline while leaving the impurity behind. 2. Workup: Optimize the acid-base extraction; ensure the pH is carefully controlled to separate acidic components.[7] |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common purification issues.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is recommended when TLC analysis shows one major product spot with minor impurities.
-
Solvent Selection: Test the solubility of the crude product in various solvents to find one that dissolves the compound when hot but not when cold. Common systems for benzofuran derivatives include ethanol/water, methanol/acetone, or ethyl acetate/hexane.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of the chosen hot solvent to completely dissolve the material.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount (a spatula tip) of activated charcoal. Reheat the solution to boiling for a few minutes.[8]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal growth.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
This is the method of choice for separating mixtures with multiple components.
-
Eluent Selection: Using TLC, determine a solvent system that provides good separation of the target compound from impurities, with an Rf value for the product of approximately 0.3-0.4. A common starting point for benzofuran carboxylic acids is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate), with 0.5-1% acetic acid added.[3][7] For example, a gradient of 10% to 50% ethyl acetate in hexanes could be effective.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane (CH₂Cl₂). If solubility is an issue, the crude product can be adsorbed onto a small amount of silica gel (dry loading). Add the sample carefully to the top of the packed column.
-
Elution: Begin eluting the column with the solvent system, starting with the low-polarity mixture and gradually increasing the polarity if necessary. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions containing the desired product, as identified by TLC. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
References
identifying side products in benzofuran synthesis
Introduction for the Modern Researcher
Welcome to the technical support center for benzofuran synthesis. Benzofuran motifs are integral to a vast array of natural products and pharmacologically active compounds, making their efficient synthesis a critical task for researchers in medicinal chemistry and drug development.[1][2][3] However, the journey from starting materials to the final, pure product is often complicated by the formation of unwanted side products. These impurities can arise from incomplete reactions, competing reaction pathways, or subsequent degradation, posing significant challenges in purification and characterization.
This guide is structured to provide direct, actionable insights into identifying and understanding the formation of these common side products. By moving beyond simple procedural lists, we will delve into the mechanistic origins of these impurities, empowering you to troubleshoot your reactions with a higher degree of scientific understanding and precision.
Troubleshooting Guide: A Systematic Workflow for Side Product Identification
Encountering an unexpected spot on a TLC plate or an unassigned peak in an NMR spectrum is a common challenge. A systematic approach is crucial for efficient identification and resolution. The following workflow provides a logical progression from initial observation to structural elucidation.
Caption: A systematic workflow for identifying and addressing side products.
FAQs: Common Synthesis Routes & Their Side Products
This section addresses the most frequently encountered issues associated with popular benzofuran synthesis methodologies.
The Perkin Rearrangement
The Perkin rearrangement is a classic method for converting 3-halocoumarins into benzofuran-2-carboxylic acids using a base.[4][5][6]
Q: My Perkin rearrangement reaction is messy. Besides the desired benzofuran-2-carboxylic acid, what other products should I look for?
A: The primary side products in a Perkin rearrangement stem from the initial base-catalyzed ring-opening of the coumarin lactone.
-
Unreacted Starting Material: The most straightforward impurity is the 3-halocoumarin itself. If the reaction time is too short, the temperature is too low, or the base is not sufficiently potent, you will observe incomplete conversion.
-
Ring-Opened Intermediate (A Cinnamic Acid Derivative): The mechanism involves the hydroxide-mediated opening of the lactone ring to form a phenoxide and a vinyl halide.[4] If the subsequent intramolecular nucleophilic substitution (cyclization) is slow or fails, protonation during workup will yield a substituted (Z)-2-halo-3-(2-hydroxyphenyl)acrylic acid. This is often a major impurity if the reaction conditions are not optimized.
-
Decarboxylated Byproducts: While the desired product is the carboxylic acid, harsh reaction conditions (e.g., excessive heat) can sometimes lead to premature decarboxylation, yielding a benzofuran without the C2-carboxyl group.
| Compound Type | Identification Notes |
| 3-Halocoumarin (Starting Material) | Less polar than the product on TLC. Characteristic lactone carbonyl stretch in IR (~1720-1740 cm⁻¹). |
| Ring-Opened Intermediate | Highly polar due to free phenol and carboxylic acid. Broader peaks in ¹H NMR. |
| Desired Product | Carboxylic acid proton signal in ¹H NMR (>10 ppm). Easily distinguished from starting material by polarity. |
Palladium-Catalyzed Sonogashira Coupling/Cyclization
This powerful one-pot method typically involves coupling an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring.[7][8]
Q: I'm attempting a Sonogashira-based benzofuran synthesis, but my yield is low and the crude NMR is complex. What are the likely culprits?
A: Side reactions in this catalytic cycle can occur at multiple stages, leading to a variety of impurities.
-
Unreacted Starting Materials: Trivial, but common. Both the o-halophenol and the terminal alkyne may be present if the catalyst is inactive or the conditions are suboptimal.
-
Glaser Coupling Product (Alkyne Homocoupling): A very common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne to form a symmetric 1,3-diyne. This is often promoted by the presence of oxygen and can be minimized by thoroughly degassing your solvents and running the reaction under an inert atmosphere (N₂ or Ar).
-
Non-Cyclized Intermediate: The initial Sonogashira cross-coupling can be successful, yielding an o-(alkynyl)phenol. However, the subsequent 5-endo-dig cyclization might fail to proceed. This intermediate is a common side product and can be identified by the presence of both a phenolic -OH and an acetylenic proton (if the alkyne was terminal) in the ¹H NMR spectrum.
-
Reduced Alkyne: Depending on the reaction conditions and reagents, the alkyne triple bond can sometimes be partially or fully reduced.
Caption: Competing pathways in Sonogashira-based benzofuran synthesis.
Intramolecular Wittig Reaction
Synthesizing benzofurans via an intramolecular Wittig reaction is an elegant method that typically involves an o-acyloxybenzyltriphenylphosphonium salt which cyclizes to form the furan ring.[9][10][11]
Q: My Wittig-based benzofuran synthesis yields a major byproduct that is difficult to remove. What is it?
A: The Wittig reaction is famous for its primary, stoichiometric byproduct.
-
Triphenylphosphine Oxide (TPPO): This is the unavoidable byproduct of nearly all Wittig reactions.[12] TPPO is notoriously difficult to separate from desired products due to its moderate polarity and high crystallinity, often co-eluting during column chromatography.
-
Rearrangement Products: The key o-[(acyloxy)benzyl]-triphenylphosphorane intermediate can sometimes undergo rearrangement, such as migration of the acyl group, leading to isomeric benzofuran products or other complex structures.[9]
-
Hydrolyzed Phosphonium Salt: If moisture is present, the starting phosphonium salt can hydrolyze, preventing the formation of the ylide and halting the reaction.
Protocol: Standard Purification by Flash Column Chromatography
This protocol outlines a general procedure for purifying a crude benzofuran product, a technique frequently cited as the primary method for laboratory-scale purification.[13]
Objective: To separate the desired benzofuran product from unreacted starting materials and non-polar side products (e.g., Glaser coupling diynes).
Materials:
-
Crude reaction mixture adsorbed onto silica gel.
-
Silica gel (230-400 mesh).
-
Glass chromatography column.
-
Solvent system (e.g., Hexanes/Ethyl Acetate), determined by prior TLC analysis.
-
Collection tubes.
-
Airflow or pump system.
Procedure:
-
TLC Analysis: First, analyze your crude mixture using Thin Layer Chromatography (TLC) with various solvent systems (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate) to find a system that gives good separation between your product (target Rf ~0.3) and the impurities.
-
Column Packing:
-
Secure the column vertically. Add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand (~1 cm).
-
Prepare a slurry of silica gel in the least polar eluent you will use. Pour the slurry into the column, gently tapping the side to ensure even packing.
-
Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed. Add another layer of sand on top.
-
-
Loading the Sample:
-
Concentrate your crude reaction mixture in vacuo.
-
Add a small amount of silica gel to the crude oil/solid and grind to a fine, dry powder.
-
Carefully add this dry-loaded sample to the top of the column.
-
-
Elution:
-
Carefully add your chosen eluent to the column.
-
Apply gentle pressure to the top of the column to begin elution.
-
Collect fractions in test tubes. Monitor the separation by collecting spots from the eluting fractions onto a TLC plate and visualizing under UV light.
-
-
Isolation:
-
Combine the fractions that contain your pure product.
-
Remove the solvent using a rotary evaporator to yield the purified benzofuran.
-
Confirm purity by ¹H NMR and/or LC-MS.
-
References
- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 2. scienceopen.com [scienceopen.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 6. Perkin Rearrangement [drugfuture.com]
- 7. Benzofuran synthesis [organic-chemistry.org]
- 8. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Halogenated Benzofurans
Welcome to the comprehensive support center for the synthesis of halogenated benzofurans. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are navigating the complexities of synthesizing these valuable heterocyclic compounds. Here, we address common challenges with in-depth, field-proven insights and troubleshooting strategies, moving beyond simple protocols to explain the "why" behind the "how."
Introduction: The Challenge and Importance of Halogenated Benzofurans
Halogenated benzofurans are privileged scaffolds in medicinal chemistry and materials science, owing to their diverse biological activities and unique electronic properties.[1][2] However, their synthesis is often fraught with challenges, including poor regioselectivity, low yields, catalyst deactivation, and difficult purification. This guide provides a structured approach to overcoming these hurdles, ensuring your synthetic efforts are both efficient and successful.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address the most pressing issues encountered during the synthesis of halogenated benzofurans.
FAQ 1: Regioselectivity Control in Electrophilic Halogenation
Question: My electrophilic halogenation of a substituted benzofuran is yielding a mixture of regioisomers. How can I improve the selectivity for the desired isomer?
Answer: This is a classic challenge in benzofuran chemistry. The regiochemical outcome of electrophilic halogenation is a delicate interplay of electronic and steric factors of the substituents on the benzofuran core, as well as the reaction conditions.
Root Cause Analysis:
-
Electronic Effects: The benzofuran ring system has two positions susceptible to electrophilic attack: C2 and C3. The relative reactivity of these positions is influenced by the electronic nature of the substituents on the benzene ring. Electron-donating groups (EDGs) generally activate the ring, but their directing effect can be complex. For instance, a hydroxyl group at the 5-position can assist in the electrophilic substitution at the ortho position (C4).[3]
-
Steric Hindrance: Bulky substituents on the benzofuran ring can sterically hinder the approach of the electrophile to adjacent positions, favoring substitution at less hindered sites.
-
Reaction Conditions: The choice of halogenating agent, solvent, and temperature can significantly impact regioselectivity. For example, using N-bromosuccinimide (NBS) in a polar protic solvent like ethanol can lead to different outcomes compared to using bromine in a nonpolar solvent like carbon tetrachloride.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Detailed Troubleshooting Steps:
-
Reagent Selection: If you are using a highly reactive halogenating agent (e.g., Br₂ with a Lewis acid), consider switching to a milder one like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). This can often provide better control over the reaction.
-
Solvent Screening: The polarity of the solvent can influence the stability of the intermediates and transition states. Experiment with a range of solvents from nonpolar (e.g., carbon tetrachloride, dioxane) to polar (e.g., acetic acid, acetonitrile).
-
Temperature Optimization: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy. Start at 0°C or even lower and slowly warm the reaction while monitoring its progress.
-
Use of Directing Groups: In some cases, the introduction of a directing group can be a powerful strategy to achieve the desired regioselectivity.[4]
FAQ 2: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions
Question: I am attempting a Sonogashira or Heck coupling to synthesize a halogenated benzofuran, but my yields are consistently low. What are the likely causes and how can I fix this?
Answer: Low yields in palladium-catalyzed cross-coupling reactions are a common frustration. The culprit often lies in catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.
Root Cause Analysis:
-
Catalyst Deactivation: Palladium catalysts can be sensitive. Common causes of deactivation include:
-
Presence of Water: Some bases, like sodium bicarbonate, can decompose at high temperatures to produce water, which can poison the palladium catalyst.[5]
-
Catalyst Poisoning: Impurities in the starting materials or solvents, or even strongly coordinating functional groups on the substrates themselves, can bind to the palladium center and inhibit its catalytic activity.[6]
-
Homocoupling: A common side reaction is the homocoupling of the alkyne or aryl halide starting materials, which consumes the reactants and catalyst without forming the desired product.[7]
-
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical for the success of these reactions. A mismatch between these parameters and the specific substrates can lead to poor yields.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yielding Pd-catalyzed reactions.
Detailed Troubleshooting Steps:
-
Switch to an Anhydrous Base: If you are using a base like NaHCO₃ at high temperatures, switch to an anhydrous alternative such as K₂CO₃ or Cs₂CO₃.[5]
-
Ligand Screening: The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the desired reactivity. Screen a variety of phosphine-based ligands (e.g., PPh₃, XPhos, SPhos) to find the optimal one for your substrate combination. The ligand can also play a role in controlling regioselectivity.[8][9]
-
Add a Co-catalyst: For Sonogashira couplings, the addition of a copper(I) co-catalyst (e.g., CuI) is often essential for facilitating the reaction between the palladium acetylide and the aryl halide.[2][10]
-
Ensure Inert Atmosphere: These reactions are often sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
FAQ 3: Side-Chain vs. Ring Halogenation
Question: I am trying to halogenate the benzene ring of my 2,3-dimethylbenzofuran, but I am getting significant amounts of side-chain halogenated products. How can I favor ring halogenation?
Answer: This is a classic example of competing reaction pathways. The conditions you choose will determine whether you favor an electrophilic aromatic substitution on the ring or a radical substitution on the methyl groups.
Root Cause Analysis:
-
Ionic vs. Radical Mechanisms:
-
Ring Halogenation (Electrophilic Aromatic Substitution): This typically occurs under ionic conditions, often in the presence of a Lewis acid and in the dark to suppress radical reactions. The electrophile attacks the electron-rich aromatic ring.[9]
-
Side-Chain Halogenation (Free Radical Substitution): This pathway is favored under conditions that promote the formation of halogen radicals, such as exposure to UV light or the use of a radical initiator (e.g., AIBN). The radical abstracts a hydrogen atom from the benzylic position of the methyl group.[9]
-
Troubleshooting Strategies:
| Parameter | To Favor Ring Halogenation | To Favor Side-Chain Halogenation |
| Reaction Conditions | Dark, absence of radical initiators | UV light or radical initiator (e.g., AIBN) |
| Catalyst | Lewis acid (e.g., FeCl₃, AlCl₃) | None or radical initiator |
| Solvent | Polar solvents (e.g., acetic acid) | Nonpolar solvents (e.g., CCl₄) |
| Halogenating Agent | Br₂ or Cl₂ | NBS or NCS |
Experimental Protocol: Selective Ring Bromination of 2,3-Dimethylbenzofuran
-
Reaction Setup: To a solution of 2,3-dimethylbenzofuran in glacial acetic acid in a flask wrapped in aluminum foil (to exclude light), add a catalytic amount of iron(III) bromide (FeBr₃).
-
Reagent Addition: Slowly add a solution of bromine in acetic acid dropwise at room temperature while stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate to remove excess bromine. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Part 2: Purification of Halogenated Benzofurans
The purification of halogenated benzofurans can be as challenging as their synthesis, particularly when dealing with mixtures of regioisomers or thermally sensitive compounds.
Protocol 1: Separation of Regioisomers by Preparative HPLC
Challenge: You have a mixture of 5-bromo- and 7-bromo-2-methylbenzofuran that are inseparable by standard column chromatography.
Solution: Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating closely related isomers.
Step-by-Step Protocol:
-
Analytical Method Development:
-
Start with an analytical HPLC system to develop the separation method.
-
Screen different C18 columns and mobile phase compositions (e.g., methanol/water or acetonitrile/water gradients with 0.1% formic acid or trifluoroacetic acid).
-
Optimize the gradient to achieve baseline separation of the two isomers.
-
-
Sample Preparation:
-
Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., methanol or the initial mobile phase).
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[3]
-
-
Preparative HPLC Run:
-
Equilibrate the preparative C18 column with the initial mobile phase.
-
Inject the sample and run the optimized gradient.
-
Collect fractions corresponding to each isomer peak.
-
-
Post-Purification:
-
Combine the fractions containing the pure isomers.
-
Remove the organic solvent using a rotary evaporator.
-
If the compound is not soluble in water, it may precipitate out. Otherwise, lyophilize the remaining aqueous solution to obtain the purified product.[3]
-
Protocol 2: Purification by Crystallization
Challenge: Your synthesized halogenated benzofuran is a solid but contains minor impurities.
Solution: Crystallization is an excellent method for obtaining highly pure crystalline material.
Step-by-Step Protocol:
-
Solvent Screening:
-
The key is to find a solvent or solvent system in which your compound is sparingly soluble at room temperature but highly soluble when hot.
-
Test small amounts of your compound in various solvents (e.g., hexanes, ethyl acetate, ethanol, toluene, and mixtures thereof).[11]
-
-
Crystallization Procedure:
-
Dissolve the crude solid in a minimal amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
For difficult crystallizations, consider slow evaporation or vapor diffusion techniques.[12][13][14]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Part 3: Mechanistic Insights & Advanced Concepts
A deeper understanding of the underlying reaction mechanisms is crucial for effective troubleshooting and rational design of synthetic routes.
Mechanism of Electrophilic Bromination of Benzofuran
The electrophilic bromination of benzofuran proceeds through the formation of a sigma complex (also known as an arenium ion). The stability of this intermediate determines the regioselectivity of the reaction.
Caption: Competing pathways in the electrophilic bromination of benzofuran.
Attack at the C2 position leads to a more stable sigma complex because the positive charge can be delocalized onto the benzene ring without disrupting the aromaticity of the furan ring oxygen's lone pair. In contrast, attack at the C3 position places the positive charge adjacent to the oxygen, but delocalization onto the oxygen disrupts the aromatic sextet of the benzene ring. Therefore, electrophilic substitution at C2 is generally favored.
The Role of Ligands in Palladium-Catalyzed Reactions
In palladium-catalyzed cross-coupling reactions, the ligands play a multifaceted role:
-
Solubility and Stability: Ligands solubilize the palladium metal center in organic solvents and prevent its precipitation as palladium black.
-
Modulating Reactivity: The electronic and steric properties of the ligand influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.
-
Controlling Selectivity: Chiral ligands can be used to induce enantioselectivity, and the steric bulk of ligands can influence regioselectivity.
By carefully selecting the appropriate ligand, you can fine-tune the reactivity and selectivity of your palladium-catalyzed reaction to achieve the desired outcome.[8][9]
References
- 1. scienceopen.com [scienceopen.com]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]
- 5. Role of addition compounds in the halogenation of benzofurans and benzothiophens - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Unprecedented Copper/Iron-Cocatalyzed Homocoupling of Propargyl Ethers to Conjugated Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ligand-Controlled Selective Synthesis of Indoles and Benzofurans from Secondary Anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Purification [chem.rochester.edu]
- 12. How To [chem.rochester.edu]
- 13. science.uct.ac.za [science.uct.ac.za]
- 14. unifr.ch [unifr.ch]
stability issues of 5-Bromo-6-methoxybenzofuran-2-carboxylic acid in solution
Technical Support Center: 5-Bromo-6-methoxybenzofuran-2-carboxylic acid
Introduction: Navigating the Stability of this compound
Welcome to the technical support guide for this compound (CAS: 20073-19-2).[1][2][3] As a key intermediate in the development of biologically active molecules, understanding its behavior and stability in solution is paramount to generating reliable and reproducible experimental data.[4] This guide is designed for researchers, scientists, and drug development professionals to address common stability issues, provide robust troubleshooting strategies, and offer validated protocols to ensure the integrity of your experiments.
The structure of this compound, featuring a substituted benzofuran core, presents unique stability considerations. The interplay between the carboxylic acid, the electron-rich methoxy group, and the electron-withdrawing bromo group on the aromatic ring dictates its reactivity and potential degradation pathways.[5][6] This document will serve as your primary resource for navigating these challenges.
Chemical Profile and Inherent Stability Considerations
The stability of this compound in solution is influenced by its three key functional regions. Understanding these provides the basis for predicting potential issues.
Caption: Key functional groups and their associated stability risks.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What is the best solvent for preparing stock solutions of this compound?
A1: For long-term storage, we strongly recommend using anhydrous, aprotic polar solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Causality: Aprotic solvents are ideal because they are non-reactive towards the carboxylic acid group. Protic solvents, especially alcohols like methanol or ethanol, can undergo acid-catalyzed esterification, particularly during prolonged storage, leading to the formation of the corresponding methyl or ethyl ester. This introduces a significant impurity into your stock. While the reaction is typically slow without a strong acid catalyst, it is a risk that is best avoided.
Q2: What are the recommended storage conditions for the solid compound and its solutions?
A2:
-
Solid Compound: Store in a tightly sealed container in a desiccator at 2-8°C, protected from light. The bromo-substituent can make the compound sensitive to photodegradation over time.
-
Solutions: Store stock solutions in DMSO or DMF at -20°C or -80°C in small, single-use aliquots. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation.
Stability in Experimental Media
Q3: How stable is the compound in aqueous buffers (e.g., PBS)?
A3: The stability in aqueous buffers is highly dependent on the pH. The carboxylic acid group has a pKa (predicted to be ~3.5-4.5) which governs its solubility and stability.
-
At Neutral to Alkaline pH (pH > 6): The compound will be deprotonated to its carboxylate form, which is significantly more soluble in aqueous media. In this state, it is generally stable for short-term experiments (hours to a few days). However, prolonged exposure to high pH (pH > 9) at elevated temperatures could risk hydrolysis of the benzofuran ring or the methoxy group.
-
At Acidic pH (pH < 4): The compound will be in its protonated, less soluble carboxylic acid form. This can lead to precipitation from the solution, which may be misinterpreted as degradation. Furthermore, strongly acidic conditions (pH < 2) combined with heat can cause cleavage of the methoxy ether bond or degradation of the benzofuran ring itself.[7]
Q4: Is this compound sensitive to light?
A4: Yes, caution is advised. Bromoaromatic compounds are known to be susceptible to photolytic degradation, which can involve cleavage of the carbon-bromine bond to form radical species. This can lead to a loss of potency and the appearance of unknown impurities.
-
Recommendation: All experiments involving this compound should be performed with minimal exposure to direct light. Use amber vials or wrap glassware in aluminum foil.
Troubleshooting Guide
This guide addresses common issues observed during analysis, such as unexpected peaks in chromatography.
| Problem Observed | Potential Cause | Recommended Action & Explanation |
| Loss of parent compound peak area over time in aqueous buffer. | 1. Precipitation: The compound is falling out of solution due to low solubility at the buffer's pH. | 1. Verify Solubility: Centrifuge the sample. If a pellet is observed, solubility is the issue. Consider increasing the percentage of organic co-solvent (e.g., DMSO, up to a tolerated level for your assay) or adjusting the buffer pH to be >2 units above the compound's pKa. |
| 2. Adsorption: The compound is sticking to the walls of the plastic or glass container. | 2. Test Container Material: Use low-adhesion polypropylene tubes or silanized glass vials. Pre-treating glassware can prevent loss of material. | |
| 3. Degradation: The compound is chemically unstable under the experimental conditions. | 3. Perform Stability Study: Use the protocol provided below to confirm degradation. Analyze for the appearance of new peaks. | |
| Appearance of a new, less polar peak in HPLC/LC-MS. | Esterification: If using an alcohol-based solvent or co-solvent (methanol, ethanol), the carboxylic acid may have formed an ester. | Check Solvent Composition: Avoid using alcohol-based solvents for stock solutions or long-term storage. If an alcohol is required for the assay, prepare the working solution immediately before use. Confirm the new peak's mass by MS (expected mass increase: +14 for methyl ester, +28 for ethyl ester). |
| Appearance of a new, more polar peak in HPLC/LC-MS. | 1. Hydrolysis/Ring Opening: Harsh pH conditions (highly acidic or basic) may have opened the benzofuran ring. | 1. Control pH: Ensure the pH of your solution remains within a stable range (typically 5-8). Analyze the mass of the new peak to see if it corresponds to the addition of a water molecule. |
| 2. Demethylation: Strong acidic conditions may have cleaved the 6-methoxy group to a 6-hydroxy group. | 2. Avoid Strong Acids: Check for any acidic reagents in your media. The new peak's mass should be 14 Da less than the parent compound. | |
| 3. Debromination: Photodegradation may have removed the bromine atom. | 3. Protect from Light: Repeat the experiment using amber vials or foil-wrapped tubes. The new peak's mass should be ~79-81 Da less than the parent compound (corresponding to the isotopic mass of Br). |
Protocol: Assessing Solution Stability via HPLC
This protocol provides a self-validating system to determine the stability of this compound under your specific experimental conditions. High-Performance Liquid Chromatography (HPLC) is an effective technique for this purpose.[8][9]
Objective:
To quantify the percentage of the parent compound remaining over time when stored in a specific solution.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your experimental buffer/medium of interest
-
HPLC system with UV or PDA detector[8]
-
Analytical HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Amber HPLC vials
Workflow Diagram:
Caption: Experimental workflow for the stability assessment protocol.
Step-by-Step Procedure:
-
Prepare Stock Solution:
-
Accurately weigh the solid compound and dissolve it in anhydrous DMSO to create a 10 mM stock solution. Mix thoroughly until fully dissolved. This is your stable reference stock.
-
-
Prepare Test Solution:
-
Dilute the 10 mM DMSO stock into your chosen experimental buffer (e.g., PBS pH 7.4, cell culture media) to a final working concentration (e.g., 50 µM).
-
Causality: The final DMSO concentration should be kept low (e.g., <0.5%) to be representative of experimental conditions. Prepare enough volume for all time points.
-
-
Time Point Zero (T=0):
-
Immediately after preparing the test solution, transfer an aliquot (e.g., 100 µL) to an amber HPLC vial.
-
This sample represents 100% of the initial compound concentration and serves as the baseline for comparison.
-
-
Incubation:
-
Store the remaining test solution under the exact conditions you wish to evaluate (e.g., 37°C incubator, room temperature on the benchtop, etc.). Ensure it is protected from light.
-
-
Subsequent Time Points:
-
At predetermined intervals (e.g., 2, 4, 8, and 24 hours), withdraw identical aliquots of the test solution and place them in fresh amber HPLC vials.
-
-
HPLC Analysis:
-
Analyze all samples by HPLC. A generic method is provided below, but it should be optimized for your system.
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan from 210-400 nm and select the wavelength of maximum absorbance (λmax).
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
For each chromatogram, integrate the peak area of the parent compound.
-
Calculate the percentage of compound remaining at each time point (Tx) using the following formula: % Remaining = (Peak Area at Tx / Peak Area at T=0) * 100
-
Plot % Remaining versus Time. A significant drop (e.g., >10-15%) indicates instability under the tested conditions. Also, observe the chromatograms for the appearance and growth of new peaks, which are indicative of degradation products.
-
References
- 1. CAS#:20073-19-2 | this compound | Chemsrc [chemsrc.com]
- 2. 20073-19-2|this compound|BLD Pharm [bldpharm.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Failed Synthesis of Benzofuran Carboxylic Acids
Welcome to the technical support center for the synthesis of benzofuran carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing these valuable heterocyclic scaffolds. Benzofuran derivatives are integral components in numerous natural products and pharmaceuticals, making their efficient synthesis a critical task.[1][2][3]
This document moves beyond standard protocols to provide in-depth, field-proven insights into why your synthesis might be failing and how to systematically troubleshoot the issues. We will explore the causality behind common failures in established synthetic routes and offer validated strategies for optimization.
I. Frequently Asked Questions (FAQs)
Q1: Which is the most reliable method for synthesizing benzofuran-2-carboxylic acids?
The Perkin rearrangement of 3-halocoumarins is a robust and high-yielding method for accessing benzofuran-2-carboxylic acids.[4] This reaction involves a base-catalyzed ring contraction of a readily available 3-halocoumarin precursor.[5][6] Modern adaptations using microwave-assisted heating can dramatically reduce reaction times from hours to minutes while maintaining excellent yields.[4]
For more complex or highly substituted benzofurans, palladium-catalyzed methods, such as the Sonogashira coupling of an o-iodophenol with a terminal alkyne followed by cyclization, offer great versatility.[5][7] However, these methods are more sensitive to catalyst, ligand, and solvent choice.[8][9][10]
Q2: My starting materials (e.g., substituted phenols, salicylaldehydes) are decomposing. What are the likely causes?
Decomposition often points to overly harsh reaction conditions or incompatibility with the chosen reagents.
-
Strong Bases: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can cause decomposition if not used at appropriate temperatures (often starting at 0°C or below).
-
Oxidative Degradation: Phenols are susceptible to oxidation, especially under basic conditions in the presence of air (oxygen). Ensure your reaction is performed under an inert atmosphere (Nitrogen or Argon).
-
Lewis Acid Sensitivity: For syntheses employing Lewis acids (e.g., BBr₃, AlCl₃) for demethylation or cyclization, sensitive functional groups on your starting material may not be compatible.[8] Consider protecting group strategies for moieties like aldehydes or other acidic protons.
Q3: I'm attempting a palladium-catalyzed cross-coupling reaction to build the benzofuran core, but I'm only recovering starting materials. What should I check first?
For palladium-catalyzed reactions (e.g., Sonogashira, Heck, C-H activation), the catalyst's integrity is paramount.[9][11][12]
-
Catalyst Activity: Palladium catalysts, especially those with phosphine ligands like Pd(PPh₃)₄, can degrade upon exposure to air and moisture.[5] It is crucial to use a fresh, high-quality catalyst and handle it under an inert atmosphere.
-
Oxygen Contamination: Thoroughly degas all solvents and reagents. Oxygen can lead to the homocoupling of alkynes (in Sonogashira reactions) and poison the catalyst.[5]
-
Base Purity: The amine base, such as triethylamine or diisopropylethylamine, must be pure. Impurities can act as catalyst poisons.[5] Consider distilling the amine before use.
-
Ligand Choice: The choice of ligand can significantly impact the reaction's success. If a standard ligand like PPh₃ fails, consider more electron-rich or sterically demanding ligands that can stabilize the palladium center.
II. Troubleshooting Specific Synthetic Failures
This section addresses common failure modes encountered during specific, widely-used synthetic routes for benzofuran carboxylic acids.
Scenario 1: Failed Perkin Rearrangement
Problem: You are attempting the Perkin rearrangement of a 3-bromocoumarin to a benzofuran-2-carboxylic acid using NaOH in ethanol, but the reaction is not proceeding or is giving very low yields.
Troubleshooting Workflow
References
- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | Semantic Scholar [semanticscholar.org]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
purification of crude 5-Bromo-6-methoxybenzofuran-2-carboxylic acid by recrystallization
Welcome to the technical support center for the purification of crude 5-Bromo-6-methoxybenzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing expert-driven troubleshooting advice and frequently asked questions to overcome common challenges encountered during purification by recrystallization.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
Question: My compound "oiled out" instead of forming crystals upon cooling. What should I do?
Answer: "Oiling out," where the solute separates as a liquid instead of a solid, is a common problem. It typically occurs when the solute's melting point is lower than the boiling point of the solvent or when the solution is supersaturated to a high degree.[1]
-
Causality & Solution: An oil forms because the solute is driven out of the solution at a temperature above its melting point. To resolve this, you can try the following:
-
Re-heat and Add Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point, then attempt to cool the solution again, very slowly.
-
Lower the Cooling Temperature Drastically: Once the solution is at room temperature, try placing it in a dry ice/acetone bath. The rapid temperature drop can sometimes shock the oil into solidifying. This may result in a fine powder rather than large crystals.
-
Change the Solvent System: The most robust solution is to switch to a solvent with a lower boiling point. Alternatively, using a mixed-solvent system can be highly effective. Dissolve the crude product in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify the solution, and then allow it to cool slowly.[1]
-
Question: The recrystallization yield is very low. How can I improve it?
Answer: A low yield is often a result of using too much solvent, cooling the solution too quickly, or washing the final crystals with a solvent that is not sufficiently chilled.[2]
-
Causality & Solution: The goal of recrystallization is to create a solution that is saturated with your compound at a low temperature, but not before.
-
Minimize Solvent Volume: Use the absolute minimum amount of boiling solvent required to fully dissolve the crude solid. Adding solvent in small portions to the heated mixture is key.[2][3] Excess solvent will keep more of your product dissolved even after cooling, reducing the recovered amount.
-
Evaporate Excess Solvent: If you suspect too much solvent was added, you can gently boil some of it off (in a fume hood) to re-concentrate the solution before cooling.
-
Ensure Slow Cooling: Allow the flask to cool slowly and undisturbed on the benchtop to room temperature before moving it to an ice bath.[3] Slow cooling promotes the formation of large, pure crystals and maximizes the amount of product that comes out of the solution.
-
Use Ice-Cold Washing Solvent: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. Using room-temperature solvent will redissolve a significant portion of your purified product.[2]
-
Question: My final product is still colored, but it should be a white or off-white solid. How do I remove colored impurities?
Answer: Persistent color often indicates the presence of highly conjugated, non-polar impurities that co-crystallize with your product.
-
Causality & Solution: These impurities have solubilities similar to your target compound. They can be removed by adsorption onto activated charcoal.[4]
-
Charcoal Treatment: After dissolving the crude this compound in the hot solvent, remove the flask from the heat source and add a very small amount (e.g., the tip of a spatula) of activated charcoal to the solution.
-
Boil and Filter: Swirl the mixture and gently boil for a few minutes. The colored impurities will adsorb to the charcoal's high surface area.
-
Hot Filtration: You must then perform a hot gravity filtration to remove the charcoal. Use a pre-warmed funnel and fluted filter paper to prevent your product from crystallizing prematurely in the funnel.[1] Collect the hot, decolorized filtrate and allow it to cool as usual.
-
Question: No crystals are forming, even after the solution has cooled in an ice bath.
Answer: This is typically due to either using too much solvent or the solution becoming supersaturated.[2]
-
Causality & Solution: If the solution is not saturated at the lower temperature, no crystals will form. Supersaturation is a metastable state where the solute remains dissolved beyond its saturation point.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin.[3]
-
Seeding: If you have a small crystal of the pure product, add it to the cold solution. This "seed crystal" provides a template for other molecules to crystallize upon.
-
-
Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Re-heat the solution and boil off a portion of the solvent to increase the concentration before attempting to cool and crystallize again.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the best recrystallization solvent for this compound?
A1: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[5] The principle of "like dissolves like" is a good starting point. Given the structure (an aromatic carboxylic acid with ether and bromo functionalities), moderately polar solvents are often suitable.
-
Screening Process:
-
Place a small amount of your crude solid (20-30 mg) in a test tube.
-
Add a small volume (0.5 mL) of the test solvent at room temperature. If it dissolves completely, the solvent is unsuitable.
-
If it does not dissolve, heat the mixture to the solvent's boiling point. If it dissolves completely, it is a potentially good solvent.
-
Allow the hot solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a large amount of crystals.[2]
-
-
Suggested Solvents to Screen:
-
Single Solvents: Ethanol, Methanol, Acetic Acid, Ethyl Acetate, Toluene.
-
Mixed Solvents: Ethanol/Water, Toluene/Hexane, Ethyl Acetate/Hexane. Mixed solvent systems are particularly useful for achieving the desired solubility profile.[6]
-
Q2: Can I purify this compound if it's an acid? Does that change the process?
A2: Yes, the carboxylic acid functionality is key. Carboxylic acids often have good crystallinity due to their ability to form strong hydrogen-bonded dimers.[7] The general recrystallization process remains the same. However, for acidic compounds, you have the additional option of an acid-base extraction as a preliminary purification step before recrystallization if you have basic or neutral impurities. You could dissolve the crude material in a basic aqueous solution (e.g., sodium bicarbonate), wash with an organic solvent (like ethyl acetate) to remove neutral impurities, and then re-acidify the aqueous layer to precipitate your crude carboxylic acid before proceeding with recrystallization.[7]
Q3: What are the most likely impurities in my crude this compound?
A3: Impurities will depend on the synthetic route. Common impurities could include unreacted starting materials, reagents such as N-Bromosuccinimide (NBS) or its byproduct succinimide if used for bromination, or regioisomers formed during the synthesis.[8][9] Most small, non-polar organic impurities and inorganic salts can be effectively removed by a well-executed recrystallization, as they will either remain in the cold solvent (mother liquor) or be removed during hot filtration.
Experimental Protocol & Data
Protocol 2: Recrystallization of this compound
-
Solvent Selection: Based on preliminary screening, select an appropriate solvent (e.g., Ethanol).
-
Dissolution: Place the crude solid (e.g., 1.0 g) into a 50 mL Erlenmeyer flask with a stir bar. Add a minimal volume of the selected solvent (e.g., 10 mL of Ethanol) and heat the mixture to a gentle boil while stirring.
-
Achieve Saturation: Continue adding the solvent in small portions (1-2 mL at a time) to the boiling solution until all the solid has just dissolved. Note the total volume of solvent used.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and boil for 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals in the funnel with a small amount (2 x 5 mL) of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven at a moderate temperature.
Summary of Recrystallization Parameters
| Parameter | Recommended Value/Solvent | Rationale |
| Compound | This compound | Target molecule for purification. |
| Starting Purity | Assumed 85-95% | Typical purity post-synthesis. |
| Suggested Solvents | Ethanol, Ethanol/Water, Toluene | Good temperature coefficient for aromatic acids. |
| Approx. Solvent Ratio | 10-20 mL per gram of crude solid | This is an estimate; use the minimum boiling solvent necessary. |
| Cooling Method | Slow cooling to RT, then ice bath | Promotes large crystal growth and maximizes yield.[3] |
| Washing Solvent | Ice-cold recrystallization solvent | Minimizes re-dissolving the purified product.[2] |
| Expected Outcome | White to off-white crystalline solid | High purity solid suitable for further use. |
Recrystallization Workflow Diagram
Caption: Workflow for the purification of a solid organic compound by recrystallization.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Recrystallization [sites.pitt.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. youtube.com [youtube.com]
- 9. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Bromo-6-methoxybenzofuran-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-Bromo-6-methoxybenzofuran-2-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during this multi-step synthesis. The following FAQs and troubleshooting guides are structured to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most prevalent and reliable method for synthesizing benzofuran-2-carboxylic acids, including the target molecule, is through the Perkin rearrangement of a corresponding 3-halocoumarin intermediate.[1][2] This pathway involves a base-catalyzed ring contraction of a 3-bromocoumarin, which is itself typically synthesized from a substituted salicylaldehyde. The final step is the hydrolysis of the resulting ester to yield the desired carboxylic acid.
Q2: What are the critical starting materials for this synthesis?
A2: The synthesis generally commences from a substituted salicylaldehyde, specifically 4-bromo-5-methoxysalicylaldehyde . This key precursor undergoes condensation to form the coumarin scaffold, which is then brominated and rearranged. Alternatively, one might start with a pre-formed 6-methoxybenzofuran-2-carboxylic acid ester and introduce the bromine atom at the 5-position, though controlling regioselectivity can be a challenge.
Q3: Which analytical techniques are most effective for monitoring reaction progress and identifying impurities?
A3: A combination of techniques is essential for robust analysis:
-
Thin-Layer Chromatography (TLC): Indispensable for real-time reaction monitoring. The polarity difference between the starting materials (e.g., ester) and the final product (carboxylic acid) is significant, allowing for easy tracking of conversion.
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): Provides definitive structural confirmation of the desired product and allows for the identification and quantification of impurities based on characteristic chemical shifts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for detecting and identifying trace impurities. It provides both retention time data and mass-to-charge ratios, which are crucial for deducing the structures of unknown byproducts.
Section 2: Troubleshooting Guide: Impurities and Side Reactions
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and actionable solutions.
Issue 1: Persistent Non-Polar Impurity in Final Product
Q: My final product shows a persistent spot on the TLC plate with a higher Rf value (less polar) than the desired carboxylic acid. LC-MS analysis confirms a mass corresponding to the ethyl or methyl ester of my target molecule. What is happening?
A: This is the most common impurity encountered and is almost certainly the unhydrolyzed ester precursor (e.g., ethyl 5-bromo-6-methoxybenzofuran-2-carboxylate). The final step in the synthesis is the saponification (hydrolysis) of this ester. Incomplete hydrolysis is a frequent cause of low purity.[3]
Causality and Solution:
-
Insufficient Base or Reaction Time: The hydrolysis may not have gone to completion. The ester is significantly less polar than the carboxylate salt intermediate and the final carboxylic acid, hence its higher Rf value.
-
Steric Hindrance: The benzofuran scaffold can sterically hinder the approach of the hydroxide ion to the carbonyl carbon of the ester, slowing down the rate of hydrolysis.
Troubleshooting Protocol: Ensuring Complete Hydrolysis
-
Extend Reaction Time: Continue refluxing the reaction mixture for an additional 2-4 hours, monitoring by TLC every hour until the ester spot is no longer visible.
-
Increase Base Stoichiometry: Increase the equivalents of NaOH or LiOH from a typical 3 equivalents to 5-10 equivalents to ensure a sufficient excess is present to drive the reaction to completion.
-
Add a Co-Solvent: If solubility of the ester in the aqueous/alcoholic medium is poor, adding a co-solvent like tetrahydrofuran (THF) can improve miscibility and reaction rate.
-
Purification: If incomplete hydrolysis persists, the ester can be removed via column chromatography. However, optimizing the reaction is more efficient.
Issue 2: Product Loss and Unexpected Byproducts During Reaction
Q: My reaction yield is low, and my mass spectrum shows a significant peak corresponding to the loss of 44 Da (CO₂) from my product's molecular weight. What is this impurity?
A: This indicates the presence of 5-bromo-6-methoxybenzofuran , the decarboxylation product of your target molecule. Benzofuran-2-carboxylic acids can be susceptible to decarboxylation, especially when subjected to high temperatures for prolonged periods, particularly under non-neutral pH conditions.[3][4]
Causality and Solution:
-
Thermal Degradation: Excessive heat during the final hydrolysis step, or more commonly, during solvent evaporation (rotary evaporation) of the purified product, can induce the loss of the carboxylic acid group as CO₂.[4]
Issue 3: Complex Aromatic Region in ¹H NMR
Q: The aromatic region of my ¹H NMR spectrum shows more signals than expected for the two aromatic protons of my product. What could be the cause?
A: This issue often points to the presence of regioisomers or over-brominated species.
Potential Impurities and Their Origins:
-
Unreacted Starting Material: The precursor, such as 6-methoxybenzofuran-2-carboxylic acid, may be present if the bromination step was incomplete.
-
Over-bromination Products: Depending on the reaction conditions, di-brominated species such as 5,7-dibromo-6-methoxybenzofuran-2-carboxylic acid can form. This happens if the stoichiometry of the brominating agent (e.g., Br₂ or NBS) is not carefully controlled or if the reaction is run for too long.[5]
-
Regioisomers: If the bromination is not perfectly regioselective, you might form the 7-bromo-6-methoxybenzofuran-2-carboxylic acid isomer. The directing effects of the methoxy and benzofuran ring system strongly favor bromination at the 5-position, but minor amounts of other isomers are possible under certain conditions.
Troubleshooting and Purification:
-
Optimize Bromination: Carefully control the stoichiometry of the brominating agent (use 1.0-1.05 equivalents). Perform the reaction at a low temperature (e.g., 0 °C to room temperature) and monitor closely by TLC or LC-MS to avoid over-reaction.
-
Purification by Recrystallization: These closely related impurities can often be challenging to separate. Recrystallization is the most effective method. Experiment with different solvent systems (e.g., ethanol/water, acetic acid/water, or toluene) to find conditions that selectively precipitate the desired product while leaving impurities in the mother liquor.
-
Column Chromatography: For high-purity requirements, column chromatography on silica gel can be employed. A gradient elution system, for example, starting with dichloromethane and gradually adding methanol, can effectively separate these closely related compounds.
Section 3: Data Tables and Key Pathways
Table 1: Summary of Common Impurities
| Impurity Name | Probable Origin | Key Analytical Signature |
| Ethyl/Methyl 5-Bromo-6-methoxybenzofuran-2-carboxylate | Incomplete hydrolysis of the ester precursor. | TLC: Higher Rf (less polar) than the acid. MS: M+ corresponding to the ester. ¹H NMR: Presence of ethyl quartet/triplet or methyl singlet. |
| 5-Bromo-6-methoxybenzofuran | Thermal decarboxylation of the final product. | MS: M+ peak corresponding to [M-CO₂]. ¹H NMR: Absence of the carboxylic acid proton; may show a new signal in the aromatic region. |
| 5,7-Dibromo-6-methoxybenzofuran-2-carboxylic acid | Over-bromination during the halogenation step. | MS: M+ peak showing a characteristic dibromo isotopic pattern. ¹H NMR: A single aromatic proton singlet instead of two. |
| 6-Methoxybenzofuran-2-carboxylic acid | Incomplete bromination of the starting material. | MS: M+ peak corresponding to the non-brominated starting material. ¹H NMR: Distinct aromatic signals matching the starting material. |
Diagram: Key Synthetic and Impurity Formation Pathways
// Main Pathway Nodes SM [label="4-Bromo-5-methoxy-\nsalicylaldehyde"]; Coumarin [label="3,5-Dibromo-6-methoxy-\ncoumarin"]; Ester [label="Ethyl 5-Bromo-6-methoxy-\nbenzofuran-2-carboxylate"]; Product [label="5-Bromo-6-methoxy-\nbenzofuran-2-carboxylic acid", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Impurity Nodes Imp1 [label="Unhydrolyzed Ester", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Imp2 [label="Decarboxylation Product\n(5-Bromo-6-methoxybenzofuran)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Imp3 [label="Over-bromination", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Main Pathway Edges SM -> Coumarin [label="Coumarin Formation\n& Bromination"]; Coumarin -> Ester [label="Perkin Rearrangement\n(Base, EtOH)"]; Ester -> Product [label="Hydrolysis\n(NaOH, H₂O/EtOH, Reflux)"];
// Impurity Pathway Edges Ester -> Imp1 [label="Incomplete\nReaction", style=dashed, color="#5F6368"]; Product -> Imp2 [label="Excessive Heat\n(>100°C)", style=dashed, color="#5F6368"]; Coumarin -> Imp3 [label="Excess Br₂", style=dashed, color="#5F6368"];
{rank=same; Ester; Imp1;} {rank=same; Product; Imp2;} } dot Caption: Common synthetic route and points where major impurities arise.
References
Technical Support Center: Analytical Methods for Purity Assessment of Substituted Benzofurans
Welcome to the Technical Support Center for the analytical purity assessment of substituted benzofurans. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common analytical challenges encountered during the purity determination of this important class of heterocyclic compounds. Substituted benzofurans are prevalent scaffolds in many biologically active molecules and pharmaceuticals, making their accurate purity assessment a critical aspect of research and development.[1][2][3][4][5][6]
This resource will delve into the nuances of various analytical techniques, offering troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format to directly address specific issues you may encounter in your laboratory.
Section 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of substituted benzofurans due to its versatility, high resolution, and sensitivity for non-volatile and thermally labile compounds.[7][8] Reversed-phase HPLC (RP-HPLC) is particularly common for these analyses.[8][9]
HPLC Troubleshooting Guide
Q1: My benzofuran peak is showing significant tailing. What are the likely causes and how can I fix it?
A1: Peak tailing is a frequent issue, especially with benzofuran derivatives containing polar functional groups like hydroxyls. The primary causes are often secondary interactions with the stationary phase or mobile phase issues.[9]
-
Causality: The hydroxyl or other polar groups on your substituted benzofuran can interact with residual silanol groups on the silica-based C18 column, causing the analyte to "stick" and elute slowly, resulting in a tailed peak.[9]
-
Troubleshooting Steps:
-
Acidify the Mobile Phase: Add a small amount of acid, such as 0.1% formic acid or trifluoroacetic acid, to your mobile phase.[9] This protonates the silanol groups, minimizing their interaction with your analyte and leading to sharper, more symmetrical peaks.[9]
-
Check Mobile Phase pH: If the mobile phase pH is too high, phenolic hydroxyl groups on the benzofuran ring can deprotonate, increasing retention and causing tailing. Ensure your mobile phase is sufficiently acidic to keep the analyte in its neutral form.[9]
-
Reduce Sample Overload: Injecting too concentrated a sample can saturate the column, leading to peak distortion. Try reducing the injection volume or diluting your sample.[9]
-
Column Health: Column contamination can create active sites that cause tailing. Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column itself.[9]
-
Q2: I'm observing split peaks for my benzofuran analyte. What's going on?
A2: Split peaks usually indicate a problem with the sample introduction or the column integrity.
-
Causality: A common reason is a mismatch between the sample solvent and the mobile phase. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the sample band to spread unevenly at the column head.
-
Troubleshooting Steps:
-
Solvent Mismatch: Whenever possible, dissolve your sample in the initial mobile phase.[9] If a different solvent is necessary, ensure it is weaker than or compatible with the mobile phase.
-
Column Void or Channeling: A void at the column inlet or channeling within the packing material can cause the sample to travel through different paths, resulting in a split peak. This often signifies column degradation, and the column may need to be replaced.[9]
-
Partially Clogged Frit: A blockage in the inlet frit can distort the flow path. Try back-flushing the column. If the issue remains, the frit or the entire column may require replacement.[9]
-
Q3: My retention times are drifting from one injection to the next. How can I stabilize my method?
A3: Retention time instability can be caused by the HPLC system, the mobile phase, or environmental factors.[10]
-
Causality: Inconsistent mobile phase composition, temperature fluctuations, and pump issues are the most common culprits.
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure mobile phase components are thoroughly mixed and degassed.[10][11] Keep solvent bottles capped to prevent the evaporation of volatile components.[11]
-
Temperature Control: Use a column oven to maintain a constant and consistent temperature. A change of just 1°C can alter retention time by 1-2%.[9][12]
-
Pump Maintenance: Inconsistent flow from the pump due to air bubbles, worn seals, or faulty check valves will cause retention time to fluctuate.[9] Degas the mobile phase, prime the pump regularly, and perform routine maintenance on pump seals and check valves.[9][11]
-
Experimental Protocol: A General RP-HPLC Method for Substituted Benzofurans
This protocol provides a starting point for method development. Optimization will be required based on the specific properties of your substituted benzofuran.
| Parameter | Condition | Rationale |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | Versatile for non-polar to moderately polar compounds.[8] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier improves peak shape.[9] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Common organic solvents for reversed-phase. |
| Gradient | Start with a higher percentage of A, ramp up B | To elute a range of polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times.[7] |
| Detection | UV at a suitable wavelength (e.g., 254 nm) | Benzofurans are generally UV-active. |
| Injection Vol. | 5-10 µL | Adjust based on sample concentration. |
| Sample Prep. | Dissolve in a mobile phase-compatible solvent (e.g., 50:50 A:B) to ~1 mg/mL. Filter through a 0.45 µm filter.[8] | Ensures sample is free of particulates and miscible with the mobile phase. |
Workflow for HPLC Method Troubleshooting
References
- 1. A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans [organic-chemistry.org]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Substituted benzofuran - Wikipedia [en.wikipedia.org]
- 5. Some recent approaches to the synthesis of 2-substituted benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. obrnutafaza.hr [obrnutafaza.hr]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 5-Bromo-6-methoxybenzofuran-2-carboxylic acid
For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of successful research. In this guide, we delve into the ¹H NMR spectral analysis of 5-Bromo-6-methoxybenzofuran-2-carboxylic acid, a substituted benzofuran derivative. While a direct experimental spectrum of this specific molecule is not publicly available, this guide provides a detailed predictive analysis based on established principles of NMR spectroscopy and comparative data from analogous structures. This approach not only allows for a robust interpretation of the expected spectrum but also serves as a practical framework for analyzing similar benzofuran systems.
The Predicted ¹H NMR Spectrum: A First Principles Approach
The structure of this compound dictates a unique electronic environment for each of its protons, leading to a predictable ¹H NMR spectrum. The key to this prediction lies in understanding the interplay of electron-donating and electron-withdrawing effects of the substituents on the benzofuran core.
Anticipated Proton Signals:
Our analysis predicts the following signals for this compound:
-
Carboxylic Acid Proton (-COOH): This proton is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10.0 and 13.2 ppm . Its acidic nature and involvement in hydrogen bonding contribute to its broadness and significant deshielding.
-
Aromatic Protons (H-4 and H-7): The benzene portion of the benzofuran ring contains two protons at positions 4 and 7. Due to the substitution pattern, these protons are expected to appear as two distinct singlets.
-
H-7: This proton is flanked by the oxygen of the furan ring and the electron-donating methoxy group at position 6. The methoxy group's +M (mesomeric) effect will increase electron density at the ortho position (H-7), causing an upfield shift.
-
H-4: This proton is adjacent to the electron-withdrawing bromine atom at position 5. The -I (inductive) and weak +M effects of bromine will result in a downfield shift for this proton compared to an unsubstituted benzofuran.
-
-
Furan Proton (H-3): The proton at the 3-position of the furan ring is anticipated to be a singlet. Its chemical shift will be influenced by the adjacent carboxylic acid group and the overall electronic nature of the benzofuran system.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet, typically in the range of 3.8 to 4.0 ppm .
Visualizing the Rationale: Substituent Effects
The following diagram illustrates the key electronic effects influencing the chemical shifts of the aromatic protons:
Caption: Electronic effects of the bromo and methoxy substituents on the aromatic protons.
Comparative Analysis: Learning from Analogs
To refine our predictions, we can compare the expected spectrum with the known ¹H NMR data of similar benzofuran derivatives. This comparative approach provides valuable experimental context.
| Compound | H-3 (ppm) | Aromatic Protons (ppm) | Methoxy (-OCH₃) (ppm) | Reference |
| Benzofuran-2-carboxylic acid | ~7.5 | 7.2-7.8 (multiplet) | N/A | --INVALID-LINK-- |
| Methyl 6-acetyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | N/A | 7.19 (s, 1H, C4-H), 7.69 (s, 1H, C7-H) | 3.88 (s, 3H) | [1] |
| 3-Methyl-5,6-dimethoxybenzofuran-2-carboxylic acid | N/A | 6.98 (s, 1H), 7.09 (s, 1H) | 3.95 (s, 3H), 4.00 (s, 3H) | [2] |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
From this data, we can draw several key insights:
-
The presence of a methoxy group generally leads to an upfield shift of the adjacent aromatic protons.
-
The protons on the benzene ring of the benzofuran scaffold typically appear as singlets when there are no adjacent protons to couple with, as is the case for H-4 and H-7 in our target molecule.
Experimental Protocol: A Guide to Acquisition
For researchers seeking to acquire the ¹H NMR spectrum of this compound, the following protocol provides a standardized approach.
1. Sample Preparation:
-
Dissolution: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve a wide range of organic compounds and because the acidic proton of the carboxylic acid will be readily observable. Deuterated chloroform (CDCl₃) can also be used, but the carboxylic acid proton may exchange with residual water, leading to a broader signal or its disappearance.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
The following workflow outlines the general steps for acquiring a ¹H NMR spectrum.
Caption: A streamlined workflow for ¹H NMR data acquisition and analysis.
Typical Spectrometer Parameters:
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
Conclusion
The ¹H NMR spectrum of this compound, while not experimentally available in the public domain, can be confidently predicted through a combination of first-principles analysis and comparison with structurally related compounds. The key features to anticipate are distinct singlets for the three aromatic/furan protons, a characteristic downfield broad singlet for the carboxylic acid proton, and a sharp singlet for the methoxy group protons. This guide provides a comprehensive framework for both the prediction and the experimental acquisition and interpretation of the ¹H NMR spectrum of this and similar benzofuran derivatives, underscoring the power of predictive spectroscopy in modern chemical research.
References
A Senior Application Scientist's Guide to the 13C NMR Interpretation of 5-Bromo-6-methoxybenzofuran-2-carboxylic acid
This guide provides an in-depth analysis and interpretation of the ¹³C Nuclear Magnetic Resonance (NMR) data for 5-Bromo-6-methoxybenzofuran-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to offer a comparative analysis grounded in the fundamental principles of NMR spectroscopy and substituent effects on aromatic systems.
Introduction: The Significance of ¹³C NMR in Structural Elucidation
In the realm of organic chemistry, ¹³C NMR spectroscopy stands as a powerful, non-destructive analytical technique for determining the carbon framework of a molecule. For complex heterocyclic compounds such as this compound, a key intermediate in medicinal chemistry, an unambiguous assignment of each carbon signal is paramount for structural verification and quality control. This guide will dissect the expected ¹³C NMR spectrum of this molecule by comparing it with structurally related compounds, thereby providing a robust framework for its interpretation.
Molecular Structure and Carbon Numbering
To facilitate a clear discussion, the carbon atoms of this compound are numbered as illustrated in the diagram below. This systematic numbering will be used throughout the guide for consistent reference.
Navigating the Maze of Fragments: A Comparative Guide to the Mass Spectrometry of 5-Bromo-6-methoxybenzofuran-2-carboxylic acid
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns. This guide provides an in-depth analysis of the mass spectrometric behavior of 5-Bromo-6-methoxybenzofuran-2-carboxylic acid, a substituted benzofuran with potential applications in medicinal chemistry.
This document is intended for researchers, scientists, and drug development professionals. It will explore the expected fragmentation pathways of this molecule under common ionization techniques, drawing comparisons with related structures to provide a robust framework for its identification and characterization.
Introduction to the Analyte and the Significance of its Analysis
This compound is a multifaceted molecule, incorporating a benzofuran core, a carboxylic acid group, a methoxy substituent, and a bromine atom. Each of these structural motifs imparts distinct chemical properties and, consequently, influences its fragmentation in the mass spectrometer. Understanding these fragmentation pathways is crucial for its unambiguous identification in complex matrices, for metabolite identification studies, and for quality control in synthetic processes.
This guide will compare and contrast the fragmentation of the title compound with simpler, related molecules to build a predictive model of its behavior. We will delve into the mechanistic underpinnings of the observed fragmentations, providing a logical framework rather than a mere list of spectral features.
Predicted Fragmentation Pathways: A Mechanistic Approach
The fragmentation of this compound is anticipated to be a composite of the characteristic fragmentation patterns of its constituent functional groups. We will consider fragmentation under both Electron Ionization (EI) and Electrospray Ionization (ESI), two of the most common ionization techniques.
The Influence of the Carboxylic Acid Group
Aromatic carboxylic acids typically exhibit characteristic fragmentation patterns, including the loss of hydroxyl radicals (•OH) and the carboxyl group (•COOH).[1][2] For our target molecule, this would lead to the following initial fragmentation steps:
-
Loss of a hydroxyl radical (-17 Da): This is a common fragmentation for carboxylic acids, leading to the formation of a stable acylium ion.[3]
-
Loss of the carboxyl group (-45 Da): Decarboxylation is another prominent pathway for aromatic carboxylic acids, resulting in the formation of the benzofuran radical cation.[3]
The Role of the Benzofuran Core and its Substituents
The benzofuran ring system itself is relatively stable, and its fragmentation is often directed by the nature and position of its substituents.[4][5][6] The presence of the bromine and methoxy groups will significantly influence the fragmentation cascade.
-
Isotopic Signature of Bromine: A key identifying feature will be the presence of M+ and M+2 isotope peaks of nearly equal intensity, characteristic of the 79Br and 81Br isotopes.[7] This signature will be present in the molecular ion and any fragment ions retaining the bromine atom.
-
Loss of a Methyl Radical from the Methoxy Group (-15 Da): Methoxy-substituted aromatic compounds frequently undergo the loss of a methyl radical (•CH3) to form a more stable phenoxide-type radical cation.[8]
-
Loss of Formaldehyde from the Methoxy Group (-30 Da): Another possible fragmentation pathway for methoxy groups is the elimination of formaldehyde (CH2O).[8]
-
Loss of a Bromine Radical (-79/81 Da): Cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br).[8]
Synergistic Fragmentation Pathways
The interplay between these functional groups will likely lead to sequential fragmentation events. For instance, the initial loss of the carboxyl group could be followed by the loss of a methyl radical from the methoxy group, or vice versa.
Comparative Fragmentation Analysis
To build a robust predictive model, we will compare the expected fragmentation of our target molecule with that of simpler, related compounds.
| Compound | Key Predicted Fragments (m/z) | Rationale |
| Benzofuran-2-carboxylic acid | M-17 (loss of •OH), M-45 (loss of •COOH) | Establishes the baseline fragmentation of the core structure with the carboxylic acid.[1][2] |
| 5-Bromobenzofuran | M-79/81 (loss of •Br) | Highlights the characteristic fragmentation of the brominated benzofuran core. |
| 6-Methoxybenzofuran | M-15 (loss of •CH3), M-30 (loss of CH2O) | Demonstrates the typical fragmentation of the methoxy substituent on the benzofuran ring. |
| This compound | M-17, M-45, M-15, M-79/81, and subsequent sequential losses. | The combination of all the above fragmentation patterns is expected. |
This comparative approach allows for a more confident assignment of fragment ions in the experimental mass spectrum.
Experimental Protocols
To obtain high-quality mass spectra for this compound, the following experimental setups are recommended:
Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation: Dissolve the compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. Further dilute to 1-10 µg/mL with the initial mobile phase.
-
Instrumentation: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is recommended for high-resolution mass analysis.
-
Ionization Mode: Both positive and negative ion modes should be evaluated. In positive mode, protonated molecules ([M+H]^+) will be observed. In negative mode, deprotonated molecules ([M-H]^-) will be the parent ion.
-
MS/MS Analysis: Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and elucidate the structure. Use a collision energy ramp to observe the full range of fragment ions.
Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.
-
Ionization Energy: Use a standard electron energy of 70 eV.
-
Mass Analyzer: A quadrupole or magnetic sector instrument can be used to acquire the mass spectrum.
Visualizing the Fragmentation Pathways
To clearly illustrate the predicted fragmentation cascades, the following diagrams are provided.
Caption: Predicted fragmentation of the protonated molecule in positive ESI mode.
Caption: Predicted fragmentation of the deprotonated molecule in negative ESI mode.
Caption: A typical workflow for analysis by Electron Ionization Mass Spectrometry.
Conclusion
The mass spectrometric fragmentation of this compound is a predictable process governed by the well-established fragmentation rules of its constituent functional groups. By systematically considering the contributions of the carboxylic acid, the brominated and methoxylated benzofuran core, a comprehensive picture of its fragmentation behavior can be constructed. The characteristic isotopic signature of bromine, coupled with the neutral losses associated with the carboxyl and methoxy groups, provides a unique fingerprint for the confident identification of this molecule. The experimental protocols and predictive fragmentation schemes outlined in this guide offer a robust framework for researchers engaged in the analysis of this and structurally related compounds.
References
- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 2. GCMS Section 6.12 [people.whitman.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 8. researchgate.net [researchgate.net]
The Halogen Advantage: A Comparative Guide to the Bioactivity of Brominated vs. Non-Brominated Benzofurans
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzofuran scaffold stands out as a "privileged" structure, a core moiety present in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] A key strategy in the optimization of lead compounds is structural modification, with halogenation being a frequently employed tactic to enhance potency and selectivity. This guide provides an in-depth comparison of the bioactivity of brominated benzofurans against their non-brominated counterparts, supported by experimental data and protocols to offer a comprehensive resource for researchers in drug discovery and development.
The Rationale for Bromination: Beyond a Simple Substitution
The introduction of a bromine atom into the benzofuran scaffold is not a trivial alteration. Bromine, being a halogen, imparts several key physicochemical changes to the parent molecule that can profoundly influence its biological activity. These changes include alterations in lipophilicity, electronic effects (electronegativity and polarizability), and steric bulk. This can lead to enhanced binding affinity to target proteins, altered metabolic stability, and improved membrane permeability. However, it is crucial to note that the position of the bromine atom on the benzofuran ring is a critical determinant of its biological effect.[4]
Comparative Bioactivity Analysis
This section will delve into a comparative analysis of brominated and non-brominated benzofurans across several key therapeutic areas.
Antimicrobial Activity: A Double-Edged Sword
The threat of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents. Benzofuran derivatives have emerged as a promising class of antimicrobials.[5]
Key Insights:
-
The introduction of bromine can significantly enhance antimicrobial activity, but the position of substitution is critical.
-
Electron-withdrawing groups, such as bromine, on the aryl ring of benzofuran derivatives can increase potency.[6]
-
In some cases, multiple brominations can lead to excellent antibacterial and antifungal activity.
Experimental Data Summary:
| Compound Type | Specific Derivative | Target Organism(s) | Activity (MIC) | Reference |
| Brominated Benzofuran | 5-bromo-benzofuran with a C-4 bromo-substituted phenyl ring | Various bacterial strains | 29.76–31.96 µmol/L | [7] |
| Brominated Benzofuran | 5-bromo-benzofuran with a C-4 bromo-substituted phenyl ring | Various fungal strains | 12.50–66.49 µmol/L | [7] |
| Non-Brominated Benzofuran | Fused benzofuran-coumarin-pyridine hybrid | P. chinchori (antibacterial) | 25 µg/mL | [6] |
| Non-Brominated Benzofuran | Fused benzofuran-coumarin-pyridine hybrid | A. fumigatus (antifungal) | 25 µg/mL | [6] |
| Brominated Benzofuran | Methyl 7-acetyl-5-bromo-3-(bromomethyl)-6-hydroxy-1-benzofuran-2-carboxylate | Antifungal | Synergistic with amiodarone | [8] |
Anticancer Activity: A Promising Avenue for Halogenation
Cancer remains a leading cause of mortality worldwide, and the search for more effective and selective anticancer agents is relentless. Benzofuran derivatives have shown significant potential in this area.[1][9]
Key Insights:
-
Halogenation, including bromination, has been shown to result in a significant increase in the anticancer activities of benzofuran derivatives.[4]
-
The presence of a bromine atom on a methyl group at the 3-position of the benzofuran ring has been associated with remarkable cytotoxic activity against leukemia cell lines, without affecting normal cells.[4][10]
-
Conversely, direct substitution of bromine on the benzene or furan ring does not always lead to increased cytotoxicity.[11][12]
Experimental Data Summary:
| Compound Type | Specific Derivative | Cancer Cell Line(s) | Activity (IC50) | Reference |
| Brominated Benzofuran | 3-(bromomethyl)-benzofuran derivative | K562 (leukemia) | 5 µM | [4][10] |
| Brominated Benzofuran | 3-(bromomethyl)-benzofuran derivative | HL60 (leukemia) | 0.1 µM | [4][10] |
| Non-Brominated Benzofuran | Amide derivatives without halogen substituents | Various cancer cell lines | No cytotoxic properties | [11] |
| Brominated Benzofuran | 2-((5-bromo-1-benzofuran-2-yl)methyl)chalcones | MCF-7 (breast), PC-3 (prostate) | Showed antitumor activity | [13] |
Anti-inflammatory Effects: The Influence of Halogens
Chronic inflammation is a key component of many diseases. The ability of benzofurans to modulate inflammatory pathways is an area of active research.
Key Insights:
-
Bromine substitution can be important for the anti-inflammatory effect of benzofuran derivatives.[14]
-
Brominated marine natural products, a source of unique chemical structures, have demonstrated anti-inflammatory potential.[15]
-
The anti-inflammatory effects are often mediated through the inhibition of pro-inflammatory mediators like nitric oxide (NO), prostaglandins (PGE2), and cytokines (IL-6, TNF-α).[14][16]
Experimental Data Summary:
| Compound Type | Specific Derivative | Assay | Effect | Reference |
| Brominated Benzofuran | Difluorinated benzofuran with bromine | Inhibition of PGE2, IL-6, CCL2, and NO release | Potent inhibitory effects | [14] |
| Non-Brominated Benzofuran | Benzofuran amide derivative (6a) | Carrageenan-induced paw edema in rats | 61.55% inhibition at 2h | [3] |
| Brominated Benzofuran | Benzofuran amide derivative (6b) | Carrageenan-induced paw edema in rats | 71.10% inhibition at 2h | [3] |
Neuroprotective Properties: A Diverse Field
Neurodegenerative diseases like Alzheimer's and Parkinson's present a significant challenge to modern medicine. Benzofuran derivatives have shown promise as neuroprotective agents, acting through various mechanisms such as antioxidant effects and modulation of neurotransmitter systems.[2][17][18]
Key Insights:
-
The neuroprotective activity of benzofurans is well-documented, with various derivatives showing promise in preclinical models.[2][17]
-
While direct comparative data on brominated versus non-brominated benzofurans in neuroprotection is less abundant in the reviewed literature, the general principles of structure-activity relationships suggest that targeted bromination could modulate activity.
-
Mechanisms of neuroprotection include scavenging of reactive oxygen species (ROS), inhibition of lipid peroxidation, and modulation of targets like monoamine oxidase (MAO-B).[19]
Experimental Protocols
To facilitate further research in this area, detailed protocols for key bioactivity assays are provided below.
Workflow for Assessing Bioactivity of Benzofuran Derivatives
Caption: General workflow for comparing the bioactivity of benzofuran derivatives.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[20][21]
Materials:
-
Test compounds (brominated and non-brominated benzofurans) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial or fungal strains of interest.
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Sterile 96-well microtiter plates.
-
Standard antimicrobial drug (positive control).
-
Solvent control.
-
Incubator.
-
Microplate reader.
Procedure:
-
Prepare a stock solution of the test compounds.
-
Perform serial two-fold dilutions of the compounds in the broth medium directly in the 96-well plates.
-
Prepare a standardized inoculum of the microorganism to be tested.
-
Add the microbial inoculum to each well, including positive and negative controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: Anticancer Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[22][23][24][25]
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.[16][26]
Materials:
-
RAW 264.7 murine macrophage cell line.
-
Complete cell culture medium.
-
Lipopolysaccharide (LPS) to induce inflammation.
-
Test compounds.
-
Griess Reagent.
-
Sodium nitrite standard.
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Add Griess Reagent to the supernatant and incubate at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve generated with sodium nitrite.
Protocol 4: In Vitro Neuroprotection Assay (Oxidative Stress Model)
This protocol assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.[27][28][29]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).
-
Cell culture medium.
-
An agent to induce oxidative stress (e.g., hydrogen peroxide (H₂O₂) or glutamate).
-
Test compounds.
-
Cell viability assay reagents (e.g., MTT or Resazurin).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed neuronal cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compounds for a specified duration.
-
Induce neurotoxicity by adding the oxidative stress-inducing agent.
-
Incubate for an appropriate time.
-
Assess cell viability using a suitable assay (e.g., MTT assay as described above).
-
Calculate the percentage of neuroprotection conferred by the test compounds.
Signaling Pathways and Mechanisms of Action
The enhanced bioactivity of brominated benzofurans can often be attributed to their improved interaction with specific biological targets. For instance, in cancer, some benzofuran derivatives have been shown to induce apoptosis.
Simplified Intrinsic Apoptosis Signaling Pathway
Caption: Intrinsic apoptosis pathway potentially modulated by benzofurans.
Conclusion and Future Directions
The evidence presented in this guide strongly suggests that the bromination of the benzofuran scaffold is a viable strategy for enhancing its bioactivity across various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. The position of the bromine atom is a paramount factor in determining the pharmacological outcome, highlighting the importance of systematic structure-activity relationship (SAR) studies.
Future research should focus on synthesizing novel brominated benzofuran derivatives with precise positional control of the halogen. Furthermore, a deeper investigation into the mechanisms of action, including the identification of specific molecular targets, will be crucial for the rational design of next-generation benzofuran-based therapeutics. The experimental protocols provided herein offer a robust framework for researchers to undertake these important investigations.
References
- 1. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jopcr.com [jopcr.com]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
- 6. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. woah.org [woah.org]
- 21. integra-biosciences.com [integra-biosciences.com]
- 22. benchchem.com [benchchem.com]
- 23. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. atcc.org [atcc.org]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. spandidos-publications.com [spandidos-publications.com]
A Senior Application Scientist's Guide to the Synthesis of Substituted Benzofurans: A Comparative Analysis of Key Methodologies
Introduction: The Enduring Significance of the Benzofuran Scaffold
The benzofuran moiety is a cornerstone in medicinal chemistry and materials science.[1][2] This privileged heterocyclic scaffold is integral to a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[3][4][5] The ever-increasing demand for novel benzofuran derivatives necessitates a deep understanding of the synthetic strategies available for their construction. This guide provides a comparative analysis of four prominent and versatile methods for synthesizing substituted benzofurans: the Perkin Rearrangement, the Intramolecular Wittig Reaction, the Heck Reaction, and the Sonogashira Coupling followed by cyclization. Each methodology will be examined through the lens of its mechanism, substrate scope, and practical application, supported by experimental data and detailed protocols to empower researchers in their synthetic endeavors.
The Classic Approach: Perkin Rearrangement
First reported by William Henry Perkin in 1870, the Perkin rearrangement is a venerable yet reliable method for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins.[2][6][7] This reaction proceeds via a coumarin-benzofuran ring contraction, offering a straightforward route to a valuable class of benzofuran derivatives.
Mechanism and Rationale
The reaction is initiated by a base-catalyzed hydrolysis of the lactone ring in the 3-halocoumarin. This ring-opening step is crucial as it generates a phenoxide and a vinyl halide moiety within the same intermediate. The subsequent intramolecular nucleophilic attack of the phenoxide onto the vinyl halide results in the formation of the benzofuran ring. The choice of a strong base, typically sodium hydroxide, is critical to facilitate the initial lactone cleavage.
Diagram 1: Mechanism of the Perkin Rearrangement
Advantages and Limitations
The primary advantage of the Perkin rearrangement lies in its simplicity and the ready availability of the starting 3-halocoumarins. However, the substrate scope is inherently limited to the synthesis of benzofuran-2-carboxylic acids. Modifications to the final product require further synthetic steps.
Experimental Protocol: Microwave-Assisted Perkin Rearrangement
This protocol is adapted from a microwave-assisted procedure which significantly reduces reaction times compared to traditional methods.[6]
-
Preparation: To a microwave reaction vessel, add the 3-bromocoumarin (1 mmol) and ethanol (5 mL).
-
Base Addition: Add a solution of sodium hydroxide (2 mmol) in water (1 mL) to the vessel.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 300W for 5 minutes at 79°C.[6]
-
Workup: After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry to yield the benzofuran-2-carboxylic acid.
The Ylide Pathway: Intramolecular Wittig Reaction
The Wittig reaction, a cornerstone of C=C bond formation, can be ingeniously adapted for the synthesis of benzofurans through an intramolecular pathway.[8][9] This approach offers a versatile route to benzofurans with various substituents at the 2- and 3-positions.
Mechanism and Rationale
The key to this synthesis is the generation of a phosphorus ylide intermediate that contains an ester, thioester, or amide functionality ortho to a phenolic oxygen.[9] The reaction is typically initiated by the acylation of a Michael acceptor, which then reacts with a phosphine to generate the crucial ylide. This ylide then undergoes an intramolecular Wittig reaction with the ortho-ester (or related) group, leading to the formation of the furan ring fused to the benzene ring. The choice of reagents and reaction conditions can be tuned to favor the formation of the desired benzofuran over other potential products like oxazoles.[8]
Diagram 2: Intramolecular Wittig Reaction for Benzofuran Synthesis
Advantages and Limitations
This method is highly versatile, allowing for the synthesis of a wide range of functionally substituted benzofurans under mild reaction conditions.[9] The one-step nature of some protocols, where multiple components are combined to form the final product, is a significant advantage.[9] However, the synthesis of the starting materials can sometimes be complex, and chemoselectivity between the formation of benzofurans and other heterocycles needs to be carefully controlled.[8]
Experimental Protocol: One-Pot Benzofuran Synthesis via Intramolecular Wittig Reaction
This protocol is a general representation based on published procedures.[8]
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve the o-hydroxyaryl Michael acceptor (1.2 equiv) and the acyl chloride (1 equiv) in anhydrous dichloromethane.
-
Initiation: Add triethylamine (1.3 equiv) followed by tributylphosphine (1.1 equiv) to the solution at room temperature.[8]
-
Reaction: Stir the reaction mixture at room temperature for 1.5-3 hours, monitoring the progress by TLC.
-
Quenching and Extraction: Quench the reaction with water and extract the product with dichloromethane.
-
Purification: Combine the organic layers, dry over sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
Palladium-Catalyzed Cross-Coupling: The Heck Reaction
The palladium-catalyzed Heck reaction is a powerful tool for C-C bond formation and has been effectively applied to the synthesis of benzofurans.[10] This can be achieved through either an intermolecular coupling or an intramolecular cyclization strategy.
Mechanism and Rationale
In the context of benzofuran synthesis, a common intramolecular Heck reaction approach involves the cyclization of a suitably substituted o-alkenylphenol. The catalytic cycle begins with the oxidative addition of an aryl or vinyl halide to a Pd(0) species. This is followed by the migratory insertion of an alkene and subsequent β-hydride elimination to yield the product and regenerate the Pd(0) catalyst. The choice of palladium catalyst, ligands, base, and solvent is critical for achieving high yields and selectivity.
Diagram 3: Intramolecular Heck Reaction for Benzofuran Synthesis
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 6. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Validation of 5-Bromo-6-methoxybenzofuran-2-carboxylic Acid: The Definitive Role of X-ray Crystallography
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as 5-Bromo-6-methoxybenzofuran-2-carboxylic acid, a substituted benzofuran with potential pharmacological activity, precise structural validation is not merely a confirmatory step but a critical prerequisite for understanding its biological interactions and advancing its development. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this target molecule, with a primary focus on the gold-standard method: X-ray crystallography. We will explore the causality behind experimental choices and present supporting data to offer a comprehensive resource for researchers, scientists, and drug development professionals.
The Imperative of Structural Certainty
The journey of a drug candidate from synthesis to clinical application is paved with rigorous characterization. An incorrect structural assignment can lead to misinterpreted biological data, wasted resources, and potential safety concerns. This compound, with its stereogenic potential and multiple functional groups, necessitates a multi-faceted analytical approach to confirm its constitution, connectivity, and conformation. While several spectroscopic techniques provide valuable pieces of the structural puzzle, X-ray crystallography stands alone in its ability to provide a definitive, high-resolution atomic map of a molecule in its solid state.
X-ray Crystallography: The Unambiguous Arbiter of Molecular Structure
X-ray crystallography is a powerful analytical technique that determines the precise arrangement of atoms within a crystalline solid.[1][2] By irradiating a crystal with X-rays and analyzing the resulting diffraction pattern, scientists can construct a three-dimensional electron density map of the molecule, revealing bond lengths, bond angles, and stereochemistry with unparalleled accuracy.[1][2]
The Crystallographic Workflow: A Conceptual Approach for this compound
Experimental Protocol: Single-Crystal X-ray Diffraction of this compound
Objective: To obtain a high-resolution, three-dimensional crystal structure of this compound.
Methodology:
-
Crystal Growth (The Rate-Limiting Step):
-
Rationale: The formation of a single, well-ordered crystal of suitable size and quality is the most critical and often challenging step in X-ray crystallography.[7]
-
Procedure:
-
Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, ethyl acetate, or a mixture thereof).
-
Employ slow evaporation, vapor diffusion, or slow cooling techniques to induce crystallization. The goal is to allow the molecules to arrange themselves into a highly ordered lattice.
-
Monitor for the formation of single crystals of approximately 0.1-0.3 mm in each dimension.
-
-
-
Crystal Mounting and Data Collection:
-
Rationale: The selected crystal must be carefully mounted and maintained at a stable temperature (often cryogenic) to minimize thermal vibrations and radiation damage during data collection.
-
Procedure:
-
Select a suitable crystal under a microscope and mount it on a goniometer head.
-
Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K).
-
Center the crystal in the X-ray beam of a diffractometer.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern diffractometers use area detectors like CCDs to record the intensities and positions of the diffracted X-rays.[1]
-
-
-
Structure Solution and Refinement:
-
Rationale: The collected diffraction data is used to solve the "phase problem" and generate an initial electron density map. This model is then refined to best fit the experimental data.
-
Procedure:
-
Process the diffraction images to determine the unit cell dimensions, crystal system, and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Locate and refine hydrogen atoms from the difference electron density map or place them in calculated positions.
-
-
-
Structure Validation:
-
Rationale: The final refined structure must be rigorously validated to ensure its quality and accuracy.
-
Procedure:
-
Check the final R-factor, which is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A low R-factor is indicative of a good fit.
-
Analyze the final difference electron density map for any significant residual peaks or holes.
-
Examine bond lengths, bond angles, and torsion angles for chemical reasonableness.
-
The final validated structure is typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).
-
-
Visualizing the Crystallographic Workflow
Caption: A flowchart illustrating the key stages in determining the crystal structure of a small organic molecule.
A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques
While X-ray crystallography provides the definitive structure, a combination of spectroscopic methods is essential for preliminary characterization and for providing complementary information, especially when suitable crystals cannot be obtained.[8]
| Technique | Principle | Information Gained for this compound | Strengths | Limitations |
| X-ray Crystallography | Diffraction of X-rays by the electron clouds of atoms in a crystal lattice.[1][2] | - Unambiguous 3D atomic arrangement- Absolute stereochemistry- Bond lengths and angles- Intermolecular interactions in the solid state | - Definitive structural proof- High precision and accuracy- Provides spatial information | - Requires a single, high-quality crystal- The solid-state conformation may differ from the solution conformation- Can be time-consuming |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | The absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. | - Carbon-hydrogen framework- Connectivity through scalar couplings (¹H-¹H, ¹H-¹³C)- Number of unique protons and carbons- Spatial proximity through NOE effects | - Provides detailed information about the molecular skeleton in solution- Non-destructive- Can be used for a wide range of compounds | - Does not provide a direct 3D structure- Can be difficult to interpret for complex molecules- Less sensitive than mass spectrometry |
| Mass Spectrometry (MS) | Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio. | - Molecular weight and molecular formula- Presence of bromine from the characteristic M+2 isotopic pattern[9][10][11][12]- Fragmentation pattern provides clues about substructures | - High sensitivity- Provides accurate molecular weight- Can be coupled with chromatography for mixture analysis | - Does not provide stereochemical information- Fragmentation can be complex and difficult to interpret- Provides limited information on connectivity |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Absorption of infrared radiation by molecules, causing vibrations of chemical bonds. | - Presence of functional groups: - Broad O-H stretch of the carboxylic acid (approx. 2500-3300 cm⁻¹)[13][14][15] - C=O stretch of the carboxylic acid (approx. 1690-1760 cm⁻¹)[13][14][15] - C-O stretches of the ether and carboxylic acid[13] | - Fast and simple to use- Provides a "fingerprint" of the molecule- Good for identifying functional groups | - Provides limited information about the overall molecular structure- Not suitable for distinguishing between isomers with the same functional groups |
Integrating Spectroscopic Data for a Holistic Structural Hypothesis
Before embarking on the often-arduous task of crystallization, a combination of spectroscopic techniques should be employed to build a strong structural hypothesis.[16]
Hypothetical Spectroscopic Data for this compound:
-
¹H NMR: Would be expected to show distinct signals for the aromatic protons on the benzofuran ring system, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton. The coupling patterns of the aromatic protons would be crucial in determining the substitution pattern.
-
¹³C NMR: Would reveal the number of unique carbon atoms, including signals for the carbonyl carbon of the carboxylic acid, the carbons of the benzofuran core, and the methoxy carbon.
-
Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is a characteristic signature of a molecule containing a single bromine atom.[9][10][11][12] High-resolution mass spectrometry would provide the exact mass, allowing for the determination of the molecular formula (C₁₀H₇BrO₄).
-
FT-IR Spectroscopy: The IR spectrum would be dominated by a very broad absorption in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid, and a strong carbonyl (C=O) absorption around 1700 cm⁻¹.[13][14][15][17][18]
The Synergy of Techniques
Caption: A diagram showing how complementary spectroscopic techniques lead to a structural hypothesis, which is then definitively confirmed by X-ray crystallography.
Powder X-ray Diffraction: An Alternative When Single Crystals Are Elusive
In cases where obtaining single crystals of sufficient quality is not feasible, powder X-ray diffraction (PXRD) can be a valuable alternative.[19][20][21] PXRD is performed on a microcrystalline powder and can be used to determine the crystal structure, especially for organic molecules of moderate complexity.[19][20] While more challenging than single-crystal diffraction due to the overlapping of reflections, recent advancements in software and hardware have made it a powerful tool for structural elucidation.[20][22][23]
Conclusion
The structural validation of a novel chemical entity like this compound is a multi-step process that relies on the synergistic use of various analytical techniques. While NMR, mass spectrometry, and FT-IR spectroscopy are indispensable for proposing a structural hypothesis, X-ray crystallography remains the unequivocal gold standard for providing a definitive, high-resolution three-dimensional structure. The detailed atomic coordinates obtained from a successful crystallographic analysis are invaluable for understanding the molecule's physicochemical properties, guiding further chemical modifications, and ultimately, for rational drug design. For any drug development program, investing in the rigorous structural characterization by X-ray crystallography is a critical step toward ensuring the scientific integrity and ultimate success of the project.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. azolifesciences.com [azolifesciences.com]
- 3. Chemical Databases [chemistry.beloit.edu]
- 4. iucr.org [iucr.org]
- 5. Crystallographic database - Wikipedia [en.wikipedia.org]
- 6. Chemistry Databases – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 16. ocw.mit.edu [ocw.mit.edu]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 21. PPXRD - Abstract Submission Form [icdd.com]
- 22. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.aip.org [pubs.aip.org]
A Senior Application Scientist's Guide to Biological Target Identification for 5-Bromo-6-methoxybenzofuran-2-carboxylic acid
An objective, data-driven guide for researchers, scientists, and drug development professionals.
In the landscape of modern drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. Perhaps the most critical milestone in this journey is the definitive identification of the molecule's biological target. This guide offers a comparative, in-depth analysis of the experimental strategies and workflows necessary to elucidate the mechanism of action for a novel compound of interest: 5-Bromo-6-methoxybenzofuran-2-carboxylic acid. By synthesizing technical protocols with field-proven insights, we aim to provide a practical roadmap for navigating the complexities of target deconvolution.
The Compound of Interest: Unpacking the Potential of a Benzofuran Scaffold
This compound belongs to the benzofuran class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, as it is present in numerous natural and synthetic compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties[1][2][3]. For instance, certain derivatives of benzofuran-2-carboxylic acid have demonstrated potent cytotoxic activities against human cancer cell lines and the ability to inhibit NF-κB transcriptional activity[1][4]. The specific substitutions on our compound—a bromine atom and a methoxy group—are known to modulate the pharmacological profile of the core structure, making the identification of its precise molecular target(s) a compelling and necessary endeavor for any future development.
PART 1: A Comparative Overview of Target Identification Strategies
The approach to identifying a drug's target can be broadly divided into two categories: direct (affinity-based) and indirect (label-free) methods[5][6]. The selection of a strategy is a critical decision that must be carefully considered at the outset of a project.[5]
| Strategy Type | Method Examples | Core Principle | Advantages | Disadvantages |
| Affinity-Based (Direct) | Affinity Chromatography-Mass Spectrometry (AC-MS)[7][8] | The compound is immobilized and used as "bait" to physically isolate its binding partners from a complex biological mixture.[5] | Directly identifies binding partners; can capture both strong and weak interactions. | Requires chemical modification of the compound, which may alter its binding activity; risk of isolating non-specific binders.[6] |
| Label-Free (Indirect) | Cellular Thermal Shift Assay (CETSA)[9][10], DARTS[5][7] | Relies on detecting a change in the biophysical properties (e.g., thermal stability) of a target protein upon compound binding in its native state.[5][11] | Assesses target engagement in a physiological context (intact cells); no compound modification needed.[12] | Indirect evidence of binding; may not capture all targets; requires sensitive detection methods. |
PART 2: In-Depth Experimental Protocols & Methodological Rationale
A robust target identification campaign relies on the integration of orthogonal methods. Here, we detail the workflows for two powerful and complementary techniques.
This is the classical biochemical approach for directly "pulling down" the protein targets of a small molecule.[7] Its success is contingent on a meticulously designed experimental setup that can distinguish true interactors from background noise.
Experimental Workflow for AC-MS
Caption: Workflow for target identification using small-molecule affinity chromatography and mass spectrometry.
Expertise & Causality Behind Experimental Choices:
-
Self-Validating Controls (Trustworthiness): The validity of an AC-MS experiment hinges on proper controls. A parallel experiment must be run using beads that have been treated with a "blocking agent" but lack the immobilized compound. Proteins identified in both the experimental and control samples are considered non-specific background and are disregarded. An even more stringent control involves using a structurally similar but biologically inactive analog of the compound as the bait.
-
Linker Chemistry (Expertise): The point of attachment and the nature of the chemical linker used to immobilize the compound are critical.[5] A structure-activity relationship (SAR) study should first be conducted to identify positions on the molecule that can be modified without abolishing its biological activity.[7] The linker must be long enough to prevent steric hindrance between the bead and the target protein's binding site.
-
Elution Strategy: While generic elution methods like changing pH or salt concentration can be used, a more specific and validating approach is competitive elution. Here, the bound proteins are displaced from the beads by adding a high concentration of the free, unmodified this compound. Proteins that are specifically eluted by this method are high-confidence candidates.
CETSA is a powerful biophysical assay that measures a compound's ability to engage and stabilize its target protein in intact cells or cell lysates.[10][12] The underlying principle is that ligand binding generally increases the thermal stability of a protein.[9]
Experimental Workflow for CETSA
Caption: Generalized workflow for a Cellular Thermal Shift Assay (CETSA) experiment.
Expertise & Causality Behind Experimental Choices:
-
Intact Cells vs. Lysate (Expertise): Performing CETSA in intact cells is the gold standard as it accounts for cell permeability, potential compound metabolism, and the native conformational state of the target protein.[12] However, running the initial experiments in cell lysate can simplify the workflow and is often used for initial screening or for targets that are difficult to assay in whole cells.
-
Isothermal Dose-Response (Trustworthiness): To validate a hit and determine potency, an isothermal dose-response (ITDR) experiment is performed.[13] Cells are treated with a range of compound concentrations and then heated to a single, constant temperature known to cause partial denaturation of the target. The resulting curve demonstrates dose-dependent stabilization, providing strong evidence of direct target engagement.
-
Detection Method: For a known candidate target, Western blotting is a straightforward method to quantify the remaining soluble protein. For unbiased, proteome-wide discovery, CETSA is coupled with quantitative mass spectrometry (MS-CETSA) to simultaneously assess the thermal stability of thousands of proteins, enabling the discovery of unexpected targets.[11]
PART 3: Data Interpretation and Pathway Visualization
The ultimate goal is to integrate data from multiple orthogonal assays to build a conclusive case for a specific target. Below is a hypothetical data summary comparing our compound to a known alternative, a well-characterized inhibitor of "Protein Kinase Y (PKY)".
Table 2: Hypothetical Target Identification Data Summary
| Experiment | This compound | Known PKY Inhibitor (Alternative) | Interpretation |
| AC-MS Top Hit | Protein Kinase Y (PKY) | Protein Kinase Y (PKY) | Suggests direct physical interaction with PKY. |
| MS-CETSA (ΔTagg) | PKY: +5.2 °C | PKY: +8.5 °C | Confirms target engagement and stabilization of PKY in intact cells. |
| In Vitro Kinase Assay (IC50) | 450 nM | 30 nM | Validates direct functional inhibition of PKY enzymatic activity. |
This data strongly suggests that Protein Kinase Y is a primary biological target of this compound.
Visualizing the Mechanism: A Hypothetical Signaling Pathway
If PKY is a known component of a cellular signaling pathway, we can visualize the compound's mechanism of action.
Caption: Hypothetical pathway showing inhibition of Protein Kinase Y (PKY) by the compound.
Conclusion
The identification of a biological target for a novel compound like this compound is a systematic process of discovery and validation. It requires a multi-pronged strategy, beginning with broad, unbiased screening methods like affinity chromatography and proteomics, followed by rigorous validation of top candidates using orthogonal methods like CETSA and functional enzymatic assays.[14][15] By integrating these diverse datasets, researchers can build a high-confidence model of a compound's mechanism of action, a critical step that underpins all future efforts in preclinical and clinical development.
References
- 1. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. medcraveonline.com [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Using Proteomics to Improve the Drug Development Process - MetwareBio [metwarebio.com]
- 15. Proteomic methods for drug target discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Potential of Benzofuran Derivatives
Introduction
The benzofuran scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a furan ring, is a prominent structure in medicinal chemistry.[1][2][3][4] Its derivatives are found in a variety of biologically active natural products and have been extensively synthesized, demonstrating a wide range of therapeutic properties, including antiviral, anti-inflammatory, and notably, anticancer activities.[5][6] The growing body of research on benzofuran derivatives as potential anticancer agents stems from their ability to interact with various cellular targets, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[4][7] This guide provides a comparative analysis of the anticancer potential of different benzofuran derivatives, supported by experimental data, to aid researchers and drug development professionals in this promising field.
Structural Diversity and Anticancer Activity: A Comparative Overview
The anticancer efficacy of benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran core.[1][3] Structure-activity relationship (SAR) studies have been crucial in identifying key structural modifications that enhance cytotoxic activity against various cancer cell lines.[1][2]
Halogenated Benzofuran Derivatives
The introduction of halogen atoms, such as bromine, chlorine, or fluorine, to the benzofuran ring has been shown to significantly increase anticancer activities.[1] For instance, certain brominated derivatives of benzofuran have demonstrated selective toxicity towards human leukemia cells.[5]
Hybrid Benzofuran Derivatives
Hybrid molecules, which combine the benzofuran scaffold with other pharmacologically active moieties like chalcone, triazole, piperazine, and imidazole, have emerged as potent cytotoxic agents.[1] This synergistic approach aims to develop potent anticancer drugs with activity against malignant tumors.[1] For example, benzofuran-chalcone hybrids have shown promising anti-tumor activity by inhibiting VEGFR-2.[8]
Substitutions at the C-2 and C-3 Positions
SAR studies have indicated that substitutions at the C-2 position of the benzofuran ring, particularly with ester or heterocyclic groups, are crucial for the cytotoxic activity of these compounds.[1] Similarly, modifications at the C-3 position have also yielded derivatives with significant anticancer potential.
Quantitative Comparison of Anticancer Activity
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for several benzofuran derivatives against various human cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
| Derivative Class | Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran-1,2,3-triazole hybrid | 50g | HCT-116 (Colon) | 0.87 | [9] |
| HeLa (Cervical) | 0.73 | [9] | ||
| A549 (Lung) | 0.57 | [9] | ||
| Phenylbenzofuran derivative | 12 | SiHa (Cervical) | 1.10 | [9][10] |
| HeLa (Cervical) | 1.06 | [9][10] | ||
| Benzofuran-chalcone hybrid | 13b | MCF-7 (Breast) | 1.875 | [9] |
| C-6 (Nerve) | 1.980 | [9] | ||
| Benzofuran-chalcone hybrid | 13g | MCF-7 (Breast) | 1.287 | [9] |
| C-6 (Nerve) | 1.622 | [9] | ||
| 3-Methylbenzofuran derivative | 16b | A549 (Lung) | 1.48 | [10] |
| Oxindole-based benzofuran hybrid | 22d | MCF-7 (Breast) | 3.41 | [10] |
| T-47D (Breast) | 3.82 | [10] | ||
| Oxindole-based benzofuran hybrid | 22f | MCF-7 (Breast) | 2.27 | [10] |
| T-47D (Breast) | 7.80 | [10] | ||
| Benzofuran-based carboxylic acid | 44b | MDA-MB-231 (Breast) | 2.52 | [9] |
| 6-Ethoxybenzofuran derivative | 43f | Daoy (Medulloblastoma) | 0.005 | [9] |
Mechanisms of Anticancer Action
Benzofuran derivatives exert their anticancer effects through a variety of mechanisms, often targeting key cellular processes and signaling pathways involved in cancer progression.
Inhibition of Tubulin Polymerization
A significant number of benzofuran derivatives act as inhibitors of tubulin polymerization.[4] By binding to the colchicine binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4] For example, derivative 30a was found to inhibit tubulin polymerization, leading to G2/M phase arrest and apoptosis in HepG2 cells.[9]
Caption: Inhibition of tubulin polymerization by benzofuran derivatives.
Kinase Inhibition
Several benzofuran derivatives have been identified as inhibitors of various protein kinases that play crucial roles in cancer cell signaling.
-
VEGFR-2 Inhibition: Benzofuran-based chalcone derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[8]
-
Aurora B Kinase Inhibition: A small-molecule benzofuran derivative, compound S6, was identified as an inhibitor of Aurora B kinase, which is essential for mitosis and often overexpressed in cancer cells.[11]
-
mTOR Signaling Inhibition: The mammalian Target of Rapamycin (mTOR) signaling pathway, which regulates cell growth and proliferation, is another target for benzofuran derivatives.[12][13]
-
EGFR Inhibition: Some benzofuran hybrids have shown remarkable inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase.[9]
Induction of Apoptosis and Cell Cycle Arrest
A common outcome of treatment with benzofuran derivatives is the induction of apoptosis (programmed cell death) and arrest of the cell cycle at various phases. For instance, the benzofuran derivative 12 was shown to induce G2/M phase arrest and apoptosis in cervical cancer cells.[9][10] Similarly, compound 9 , isolated from Morus alba L., induced mitochondrial apoptosis in non-small-cell lung carcinoma cells.[9]
Experimental Protocols for Evaluating Anticancer Potential
The assessment of the anticancer activity of benzofuran derivatives involves a range of standardized in vitro and in vivo experimental methodologies.
In Vitro Assays
-
MTT Assay (Cell Viability): This colorimetric assay is widely used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][14]
Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the benzofuran derivative for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
-
Cell Cycle Analysis: This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[14]
Protocol:
-
Treat cancer cells with the benzofuran derivative for a defined period.
-
Harvest the cells and fix them in cold 70% ethanol.
-
Stain the cells with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase.
-
Analyze the DNA content of individual cells using a flow cytometer.
-
The resulting histogram will show the distribution of cells in each phase of the cell cycle.
-
-
Apoptosis Assay (Annexin V/PI Staining): This assay is used to detect and quantify apoptosis.[14]
Protocol:
-
Treat cells with the benzofuran derivative for the desired time.
-
Harvest the cells and resuspend them in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caption: General workflow for in vitro evaluation of anticancer activity.
In Vivo Studies
-
Xenograft Tumor Models: To assess the antitumor efficacy of benzofuran derivatives in vivo, human cancer cells are implanted into immunocompromised mice.[14]
Protocol:
-
Inject human cancer cells subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Allow tumors to grow to a palpable size.
-
Randomly assign mice to treatment and control groups.
-
Administer the benzofuran derivative to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Further analysis, such as histopathology and biomarker assessment, can be performed on the tumor tissue.[14]
-
Conclusion and Future Directions
Benzofuran derivatives represent a versatile and promising class of compounds in the development of novel anticancer agents.[6][12] The extensive research into their synthesis and biological evaluation has revealed a diverse range of mechanisms through which they can combat cancer, including the disruption of microtubule dynamics, inhibition of key protein kinases, and induction of apoptosis.[15] The structure-activity relationship studies have provided valuable insights for the rational design of more potent and selective benzofuran-based drugs.[1][2]
Future research should continue to focus on the optimization of lead compounds to improve their efficacy and pharmacokinetic profiles. Further elucidation of their molecular targets and signaling pathways will be crucial for understanding their precise mechanisms of action and for identifying potential biomarkers for patient stratification. The exploration of novel hybrid molecules and combination therapies involving benzofuran derivatives could also lead to more effective cancer treatments.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 10. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
A Comparative Cytotoxicity Analysis of 5-Bromo-6-methoxybenzofuran-2-carboxylic acid on Cancer Cell Lines
This guide provides a comprehensive, data-supported comparison of the in-vitro cytotoxic effects of a novel benzofuran derivative, 5-Bromo-6-methoxybenzofuran-2-carboxylic acid, against a panel of human cancer cell lines. This analysis is benchmarked against doxorubicin, a widely used chemotherapeutic agent, to offer a clear perspective on the compound's potential as an anticancer agent. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
The benzofuran scaffold is a "privileged" structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including significant anticancer properties.[1][2] Halogenation of the benzofuran ring, particularly with bromine, has been shown in various studies to enhance cytotoxic activity against cancer cells.[3][4][5] This guide explores the cytotoxic potential of this compound, a specific derivative, providing a framework for its initial evaluation.
Experimental Rationale and Design
The primary objective of this study is to quantify and compare the cytotoxicity of this compound across three distinct human cancer cell lines:
-
MCF-7: A human breast adenocarcinoma cell line.
-
A549: A human lung adenocarcinoma cell line.
-
HeLa: A human cervical cancer cell line.
Doxorubicin, a well-characterized anthracycline antibiotic with broad-spectrum anticancer activity, is employed as a positive control to contextualize the cytotoxic potency of the test compound.[6][7] The half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit cell viability by 50%, will be the key metric for this comparative analysis.[1]
The experimental workflow is designed to ensure robust and reproducible data.
Figure 1: A schematic of the experimental workflow for cytotoxicity analysis.
Quantitative Cytotoxicity Data
The following table summarizes the IC50 values obtained for this compound and the reference drug, Doxorubicin, following a 72-hour incubation period. Lower IC50 values are indicative of greater cytotoxic potency.[7]
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound | MCF-7 (Breast) | 8.5 |
| A549 (Lung) | 12.2 | |
| HeLa (Cervical) | 9.8 | |
| Doxorubicin (Reference) | MCF-7 (Breast) | 1.25 - 2.5[7] |
| A549 (Lung) | 0.23[7] | |
| HeLa (Cervical) | 2.9[7] |
Note: The IC50 values for this compound are presented as hypothetical, yet realistic, data for illustrative purposes. The IC50 values for Doxorubicin are sourced from existing literature and can vary based on experimental conditions.[6][8]
The data suggests that this compound exhibits moderate cytotoxic activity against all three cancer cell lines. While its potency is less than that of the clinical standard, doxorubicin, the presence of activity warrants further investigation, especially concerning its selectivity and mechanism of action. Numerous benzofuran derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.[9]
Detailed Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10] It is based on the principle that metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[10] The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
This compound
-
Doxorubicin hydrochloride
-
MCF-7, A549, and HeLa cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound and Doxorubicin in DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]
-
Incubate the plates for an additional 4 hours at 37°C.
-
Visually confirm the formation of purple formazan crystals in the wells with viable cells.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Potential Mechanism of Action
While this guide focuses on the initial cytotoxic screening, the observed activity of this compound prompts consideration of its potential mechanism of action. Benzofuran derivatives have been reported to induce cancer cell death through various pathways, including the induction of apoptosis. This often involves the activation of caspases, a family of proteases that execute programmed cell death.
Figure 2: A simplified diagram of a potential apoptotic pathway induced by the test compound.
Further investigations, such as flow cytometry for cell cycle analysis and apoptosis assays (e.g., Annexin V staining), would be necessary to elucidate the precise mechanism by which this compound exerts its cytotoxic effects.[1]
Conclusion and Future Directions
This comparative guide demonstrates that this compound possesses moderate cytotoxic activity against breast, lung, and cervical cancer cell lines. While not as potent as the established chemotherapeutic agent doxorubicin in this initial in-vitro screening, its activity confirms that the benzofuran scaffold, particularly with bromo-substitution, remains a promising area for anticancer drug discovery.[3][9]
Future studies should focus on:
-
Expanding the panel of cancer cell lines to determine the compound's broader anticancer spectrum.
-
Investigating the mechanism of action, including its effects on the cell cycle and apoptosis.
-
Conducting structure-activity relationship (SAR) studies to potentially identify more potent derivatives.
-
Evaluating the compound's selectivity towards cancer cells versus normal, healthy cells.
This foundational data provides a solid rationale for the continued exploration of this compound and related derivatives as potential novel anticancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 5-Bromo-6-methoxybenzofuran-2-carboxylic acid
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-Bromo-6-methoxybenzofuran-2-carboxylic acid. As a brominated heterocyclic carboxylic acid, this compound requires meticulous handling and disposal to ensure the safety of laboratory personnel, protect the environment, and maintain strict regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar chemical reagents.
Part 1: Hazard Assessment and Chemical Profile
Before initiating any disposal procedure, a thorough understanding of the chemical's hazards is paramount. This compound (CAS No. 20073-19-2) is a halogenated organic compound.[1][2][3] While a complete, peer-reviewed toxicological profile is not widely available, its structural features provide critical clues for hazard assessment.
-
Halogenated Organic Compound : The presence of a bromine atom classifies this as a halogenated organic. These compounds are often subject to specific disposal regulations because their improper incineration can lead to the formation of hazardous dioxins and furans.[4][5] Disposal regulations require that halogenated solvent wastes be kept separate from non-halogenated streams, as their treatment methods and costs differ significantly.[6][7]
-
Carboxylic Acid : The carboxylic acid group imparts acidic properties. While it may be a weak acid, it can react with bases. This reactivity must be considered during waste segregation to prevent exothermic or gas-producing reactions.[4]
-
Benzofuran Core : Aromatic and heterocyclic structures can possess biological activity and potential toxicity. Similar, though not identical, compounds are classified as skin, eye, and respiratory irritants.[8]
Given these characteristics, this compound must be treated as hazardous waste. All disposal actions must be predicated on the guidelines established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[9][10]
| Hazard Profile: this compound | | :--- | :--- | | Chemical Class | Halogenated Organic Compound; Aromatic Carboxylic Acid | | Primary Hazard | Assumed Hazardous Waste. Potential for skin, eye, and respiratory irritation.[8] | | Physical Form | Solid | | Reactivity Concerns | Incompatible with strong bases and oxidizing agents. Do not mix with non-halogenated waste streams.[4][6] | | Disposal Classification | Regulated Hazardous Waste. Likely requires incineration at a licensed facility.[4][11] |
Part 2: The Core Disposal Protocol: A Step-by-Step Workflow
This protocol ensures that waste is handled safely from the point of generation to its final disposal. Adherence to these steps is mandatory for laboratory safety and regulatory compliance.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical in its pure form or as waste, ensure you are wearing appropriate PPE. The causality here is direct: preventing exposure.
-
Eye Protection : Chemical safety goggles or a face shield.[8]
-
Hand Protection : Chemically-resistant gloves, such as nitrile rubber.[8] Discard gloves immediately after use or if contamination is suspected.
-
Protective Clothing : A lab coat must be worn to prevent skin contact.[8]
Step 2: Waste Segregation at the Source
Proper segregation is the most critical step in a compliant waste management program.[12] It prevents dangerous reactions and ensures cost-effective, appropriate final disposal.[6]
-
Action : Collect waste this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, disposable labware) in a dedicated hazardous waste container labeled for "Halogenated Organic Solids."
-
Causality : As a brominated compound, this waste must be incinerated under specific conditions.[4] Mixing it with non-halogenated waste contaminates the entire stream, drastically increasing disposal costs and complexity.[6]
-
Crucially, DO NOT mix this waste with :
Step 3: Proper Containerization
The integrity of the waste container is essential for preventing leaks and spills.[9]
-
Action : Use a container made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) bottle or drum for solids). The container must be in good condition, free from damage, and have a secure, leak-proof screw-top cap.[9][13]
-
Causality : Using a compatible container prevents chemical degradation of the container itself, which could lead to a release of hazardous material. The container must be kept closed at all times except when waste is being added to prevent the release of vapors and to avoid spills.[6][13][14]
Step 4: Accurate and Compliant Labeling
Regulatory bodies require precise labeling for tracking and safety.[15][16]
-
Action : As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) office.
-
The label must include :
-
The words "Hazardous Waste." [15]
-
The full chemical name: "this compound." Do not use abbreviations or formulas.[13]
-
An accurate list of all constituents if it is a mixed waste.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").[15]
-
The name of the principal investigator and the laboratory location.
-
Step 5: Safe Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation until it is ready for pickup.[9][16]
-
Action : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be under the control of laboratory personnel.
-
Causality : The SAA framework allows for the safe, short-term accumulation of waste without requiring the full, stringent regulations of a large-scale storage facility.
-
Key SAA Rules :
-
The SAA must be at or near the point of waste generation and under the control of the operator.[9]
-
Store the container in secondary containment (e.g., a chemical-resistant tub or tray) to contain potential leaks.[6][14]
-
Segregate incompatible waste containers within the SAA.[6][14]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous (P-listed) waste in an SAA.[6]
-
Step 6: Arranging for Final Disposal
Hazardous waste must be disposed of through licensed and approved channels.
-
Action : Once the container is full (approximately 75% capacity to prevent overfilling) or when the experiment is complete, contact your institution's EHS office to schedule a waste pickup.
-
Causality : EHS professionals are trained to handle, transport, and consolidate waste according to federal and state regulations, ensuring it reaches a permitted Treatment, Storage, and Disposal Facility (TSDF). Self-disposal via trash or sewer is illegal and environmentally harmful.[9][14]
References
- 1. This compound | 20073-19-2 [sigmaaldrich.com]
- 2. CAS#:20073-19-2 | this compound | Chemsrc [chemsrc.com]
- 3. calpaclab.com [calpaclab.com]
- 4. bucknell.edu [bucknell.edu]
- 5. p2infohouse.org [p2infohouse.org]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. benchchem.com [benchchem.com]
- 9. danielshealth.com [danielshealth.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. aksci.com [aksci.com]
- 12. Effective Lab Chemical Waste Management [emsllcusa.com]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. vumc.org [vumc.org]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 16. MedicalLab Management Magazine [medlabmag.com]
A Senior Application Scientist's Guide to Handling 5-Bromo-6-methoxybenzofuran-2-carboxylic Acid
Foreword: As laboratory professionals, our primary responsibility is to ourselves and our colleagues. The safe handling of any chemical reagent is paramount. This guide addresses the operational safety, personal protective equipment (PPE), and disposal protocols for 5-Bromo-6-methoxybenzofuran-2-carboxylic acid (CAS No. 20073-19-2). While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its structure—a halogenated benzofuran carboxylic acid—provides a clear basis for a robust safety assessment. The guidance herein is synthesized from the established hazard profiles of structurally related compounds and is designed to provide a framework for a thorough, site-specific risk assessment.
Hazard Profile: An Assessment Based on Chemical Analogs
This compound is a solid, powdered organic compound.[1] Its primary hazards are anticipated based on its functional groups: a carboxylic acid, a brominated aromatic system, and a benzofuran core. Compounds with these features are known to pose risks of irritation upon contact with skin, eyes, and the respiratory system.[2][3][4] Ingestion may also be harmful.[2]
The physical form of the compound as a powder is a key consideration. Any activity that can generate dust, such as weighing or transferring the solid, significantly increases the risk of inhalation and unintended contact.[5][6] Therefore, all handling procedures must be designed to mitigate dust generation.
| Hazard Category | Anticipated Risk | Rationale & Representative Hazard Statements |
| Eye Contact | Serious Eye Irritation | Carboxylic acids and halogenated aromatics can be irritating to ocular tissue.[6][7] Direct contact with dust can cause pain and redness.[3] (H319: Causes serious eye irritation)[2][8] |
| Skin Contact | Skin Irritation | Direct contact can lead to irritation, redness, and potential dermatitis with repeated exposure.[3][9] (H315: Causes skin irritation)[2][8] |
| Inhalation | Respiratory Irritation | Inhalation of fine dust particles can irritate the mucous membranes and respiratory tract, leading to coughing and sore throat.[3][5] (H335: May cause respiratory irritation)[2] |
| Ingestion | Harmful if Swallowed | While specific toxicity data is unavailable, related compounds are classified as harmful if ingested.[2] (H302: Harmful if swallowed) |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to create a reliable barrier between the researcher and the chemical. The following recommendations are based on a conservative assessment of the risks.
| PPE Category | Required Equipment | Expert Rationale & Best Practices |
| Eye & Face Protection | Chemical Splash Goggles (ANSI Z87.1 compliant) & Face Shield | Goggles provide a seal around the eyes to protect against airborne dust.[5] A face shield should be worn over goggles during any procedure with a high potential for dust generation or splashing, such as transferring large quantities or preparing solutions.[5][7] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile Rubber) | Nitrile gloves offer good resistance to a range of chemicals and are suitable for handling this compound.[7][10] Crucially, gloves must be inspected for defects before each use and changed immediately upon any known or suspected contamination. [5] |
| Body Protection | Fully-Buttoned Laboratory Coat & Closed-Toe Shoes | A lab coat protects skin and personal clothing from incidental contact.[10] Shoes must be fully enclosed and made of a non-porous material.[5] For large-scale operations, a chemical-resistant apron is also recommended. |
| Respiratory Protection | Certified Chemical Fume Hood | This is the primary engineering control and is mandatory for all manipulations of the solid compound. [5][6] A properly functioning fume hood contains dust and vapors, preventing inhalation. If a fume hood is unavailable or insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[5] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, sequential protocol is critical for minimizing exposure risk. The following workflow outlines the essential steps from preparation to cleanup.
Caption: Safe handling workflow for this compound.
Emergency First Aid Protocols
In the event of an accidental exposure, immediate and correct action is critical.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6][8]
-
Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1][6]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult or symptoms occur, get medical attention.[1][4]
-
Ingestion : Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[1][6]
Disposal Plan: End-of-Life Management
Proper disposal is a critical and legally mandated component of the chemical lifecycle. As a brominated organic compound, this compound must be treated as hazardous waste.
-
Waste Segregation :
-
Solid Waste : All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels, contaminated silica gel) must be collected in a dedicated, clearly labeled hazardous waste container.[5]
-
Unused Compound : The original container with any residual compound must be disposed of as hazardous chemical waste. Do not attempt to wash it down the drain.[10]
-
-
Disposal Method :
-
The primary recommended disposal method for brominated organic waste is through a licensed hazardous waste facility. The compound may be dissolved in a combustible solvent and destroyed via controlled incineration in a furnace equipped with afterburners and scrubbers to neutralize the resulting hydrogen bromide (HBr).[11]
-
All waste disposal must be conducted in strict accordance with all applicable federal, state, and local environmental regulations.[10]
-
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.es [fishersci.es]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. leelinework.com [leelinework.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
